Product packaging for 5-Nitropicolinic acid(Cat. No.:CAS No. 30651-24-2)

5-Nitropicolinic acid

Cat. No.: B016969
CAS No.: 30651-24-2
M. Wt: 168.11 g/mol
InChI Key: QKYRCTVBMNXTBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Nitropicolinic Acid (5-npic), with the CAS number 30651-24-2 and molecular formula C 6 H 4 N 2 O 4 , is a high-purity nitro-substituted pyridine derivative offered as a solid powder. It serves as a key precursor in metallodrug development and pharmaceutical research. Key Research Applications and Value Medicinal Inorganic Chemistry: this compound is a highly relevant ligand for designing novel metal-based therapeutics. Recent multidisciplinary studies highlight its use in synthesizing coordination complexes with transition metals (e.g., Mn, Cd, Co, Cu, Zn) and lanthanides (e.g., Gd, Tb, Dy). These complexes show promising anticancer activity against models of melanoma (B16-F10), colon cancer (HT29), and liver cancer (HepG2), with Cd(II) and Co(II) complexes exhibiting particular potency . Furthermore, select metal complexes demonstrate significant anti-inflammatory properties by inhibiting nitrite production in LPS-induced macrophages, suggesting potential for multifunctional therapeutic agents . Anticancer Agent Development: Beyond its role in metal complexes, the free this compound ligand itself has demonstrated a notable toxic effect on human prostatic adenocarcinoma PC-3 cell lines, triggering programmed cell death and arresting the cell cycle . Its structural similarity to picolinic acid, a metabolite with inherent anti-proliferative effects, combined with the electron-attracting nitro group, enhances its biological interaction with cellular nucleophiles . Antituberculosis Research: This compound is also a valuable scaffold in advancing the discovery of new antituberculosis agents, targeting key enzymes like DprE1 in Mycobacterium tuberculosis . Handling and Safety This product is labeled with the signal word "Warning" and may cause skin and serious eye irritation (H315, H319). Researchers should wear appropriate personal protective equipment, including gloves and eye/face protection. Store in a cool, dark place, and handle only in a chemical fume hood . Note: This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N2O4 B016969 5-Nitropicolinic acid CAS No. 30651-24-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O4/c9-6(10)5-2-1-4(3-7-5)8(11)12/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYRCTVBMNXTBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334367
Record name 5-nitropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30651-24-2
Record name 5-nitropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Nitropicolinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Nitropicolinic Acid

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of this compound. The information is curated for professionals in research and development, with a focus on data presentation, experimental context, and logical relationships.

Chemical and Physical Properties

This compound, also known as 5-nitropyridine-2-carboxylic acid, is a heterocyclic building block with significant applications in medicinal and agricultural chemistry.[1][2] Its chemical structure, featuring a pyridine ring substituted with a carboxylic acid and a nitro group, imparts a unique electronic and steric profile.

Identifiers and General Properties
PropertyValueSource(s)
IUPAC Name 5-nitropyridine-2-carboxylic acid[3]
Synonyms 5-Nitro-2-picolinic acid, 5-Nitropyridine-2-carboxylic acid[2][4]
CAS Number 30651-24-2[2][3][4][5][6]
Molecular Formula C₆H₄N₂O₄[2][3][4][6][7]
Molecular Weight 168.11 g/mol [2][3][4][6][7]
Appearance White to off-white or light yellow solid/powder[2][4]
Physicochemical Data
PropertyValueSource(s)
Melting Point 215-220 °C[4][5]
Boiling Point (Predicted) 389.8 ± 27.0 °C[4]
Density (Predicted) 1.570 ± 0.06 g/cm³[4]
pKa (Predicted) 2.71 ± 0.13[4]
Solubility Soluble in dimethyl sulfoxide (DMSO)[4]
Storage Conditions Inert atmosphere, 2-8°C[2][4]

Biological and Chemical Reactivity

This compound serves as a versatile synthetic intermediate and a ligand in coordination chemistry. The electron-withdrawing nature of the nitro group significantly influences its reactivity and biological activity.[1]

Synthetic Utility

It is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and antibacterial agents.[2] Additionally, it is utilized in the formulation of agrochemicals, such as pesticides and herbicides.[2]

Coordination Chemistry

The pyridine nitrogen and the carboxylate oxygen atoms of this compound act as a bidentate chelating agent, forming stable complexes with a variety of metal ions.[1] This property is fundamental to its application in the development of:

  • MRI contrast agents[1]

  • Radiopharmaceuticals[1]

  • Materials with potential anticancer and anti-inflammatory properties[8]

Biological Activity

Recent studies have explored the therapeutic potential of this compound and its metal complexes:

  • Anticancer Properties : Metal complexes of this compound have been tested against various cancer cell lines, including melanoma (B16-F10), colon cancer (HT29), liver cancer (HepG2), and prostate cancer (PC-3).[8][9] A cadmium(II) complex, in particular, showed promising activity against B16-F10 cells.[8] The free this compound ligand has also demonstrated a toxic effect on tumoral cell lines.[9]

  • Anti-inflammatory Activity : Several metal complexes of this compound have exhibited promising anti-inflammatory activity in studies using RAW 264.7 cells.[8]

Experimental Protocols

While detailed, step-by-step experimental protocols are often proprietary or specific to a particular publication, the following section outlines the general methodologies cited in the literature for the synthesis and investigation of this compound.

Synthesis of this compound Monohydrate

A reported method for the preparation of this compound monohydrate crystals involves the following general steps:

  • Dissolution : this compound is dissolved in a suitable solvent, such as Tetrahydrofuran (THF).

  • Stirring : The solution is stirred for a period to ensure complete dissolution.

  • Filtration : The solution is filtered to remove any insoluble impurities.

  • Crystallization : The filtrate is allowed to evaporate slowly in the air at room temperature.

  • Harvesting : After a few days, colorless crystals of this compound monohydrate are harvested.[10]

G Workflow for the Synthesis of this compound Monohydrate cluster_0 Preparation cluster_1 Crystallization and Isolation A Dissolve this compound in THF B Stir Solution A->B 30 min C Filter Solution B->C D Evaporate Filtrate at Room Temperature C->D 3 days E Harvest Crystals D->E

Synthesis workflow for this compound monohydrate.
General Synthesis of Nitropicolinic Acids

The synthesis of nitropicolinic acids often involves the nitration of a picolinic acid precursor. For example, the synthesis of 4-nitropicolinic acid N-oxide involves the nitration of picolinic acid N-oxide using a mixture of concentrated sulfuric acid and fuming nitric acid, followed by heating.[11]

Biological Assays

The evaluation of the biological activity of this compound and its derivatives typically involves standard in vitro assays:

  • Anticancer Activity : The potential anticancer activity is commonly assessed using cytotoxicity assays, such as the MTT assay, against a panel of human cancer cell lines. The results are often reported as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells.

  • Anti-inflammatory Activity : The anti-inflammatory effects can be evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.

Logical Relationships and Applications

The properties of this compound give rise to its diverse applications. The following diagram illustrates the logical flow from its core chemical features to its various uses.

G Applications of this compound cluster_0 Core Properties cluster_1 Key Roles cluster_2 Applications A This compound B Pyridine Ring with Nitro and Carboxylic Acid Groups A->B C Bidentate Chelating Ligand B->C D Reactive Intermediate B->D F Ligand in Coordination Chemistry C->F E Synthetic Building Block D->E G Pharmaceuticals (Anti-inflammatory, Antibacterial) E->G H Agrochemicals (Pesticides, Herbicides) E->H I Metal Complexes with Biological Activity (Anticancer, Anti-inflammatory) F->I J Advanced Materials (e.g., MRI agents) F->J

Logical relationship of this compound's properties and applications.

Conclusion

This compound is a molecule of significant interest due to its versatile chemical reactivity and emerging biological activities. Its role as a synthetic intermediate in the pharmaceutical and agricultural industries is well-established. Furthermore, its ability to form stable metal complexes opens up new avenues for the design of novel therapeutic agents and advanced materials. Further research into its mechanisms of action and the development of more detailed synthetic and analytical protocols will undoubtedly expand its applications in science and technology.

References

5-Nitropicolinic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 30651-24-2

Chemical Structure:

Chemical structure of 5-Nitropicolinic acid

Synonyms: 5-Nitro-2-pyridinecarboxylic acid

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and application in experimental settings.

PropertyValueReference
Molecular Formula C6H4N2O4--INVALID-LINK--
Molecular Weight 168.11 g/mol --INVALID-LINK--
Appearance White to orange to green powder/crystalTCI America
Melting Point 218-220 °CChemicalBook
Solubility Soluble in dimethyl sulfoxideChemicalBook
pKa (Predicted) 2.71 ± 0.13ChemicalBook

Synthesis and Characterization

Synthesis of this compound

A common route for the synthesis of this compound involves the nitration of a picolinic acid derivative. While a specific, detailed, and publicly available protocol for the direct synthesis of this compound is not readily found in the reviewed literature, a general and relevant procedure is the nitration of picolinic acid N-oxide, which can be adapted.

Experimental Protocol: Nitration of Picolinic Acid N-Oxide (Adapted for this compound Synthesis)

  • Materials: Picolinic acid, concentrated sulfuric acid, fuming nitric acid.

  • Procedure:

    • In a flask equipped with a stirrer and cooled in an ice bath, slowly add picolinic acid to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid. The temperature should be maintained below 10 °C during the addition.

    • After the addition is complete, the reaction mixture is carefully heated to a temperature range of 120-130 °C for approximately 2.5 hours.

    • The mixture is then cooled to room temperature and poured into ice water.

    • The resulting precipitate, this compound, is collected by filtration, washed with cold water, and dried under vacuum.

Note: This is a generalized procedure and requires optimization and safety precautions, particularly when handling strong acids and performing nitration reactions.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using a combination of analytical techniques.

Table 2: Analytical Methods for the Characterization of this compound

TechniquePurposeExpected Observations
1H NMR Structural confirmationSignals corresponding to the protons on the pyridine ring.
13C NMR Structural confirmationSignals corresponding to the carbon atoms of the pyridine ring and the carboxyl group.
FT-IR Spectroscopy Functional group identificationCharacteristic absorption bands for O-H (carboxyl), C=O (carboxyl), N-O (nitro group), and C=N and C=C (pyridine ring) vibrations.
Mass Spectrometry Molecular weight determinationA molecular ion peak corresponding to the molecular weight of this compound.
HPLC Purity assessmentA single major peak indicating the purity of the compound.

Applications in Drug Development

This compound serves as a versatile ligand in coordination chemistry, forming stable complexes with various metal ions. These metal complexes have garnered significant interest in drug development due to their potential therapeutic properties, particularly as anticancer and anti-inflammatory agents.

Anticancer and Anti-inflammatory Activity of Metal Complexes

Several studies have demonstrated the potential of metal complexes of this compound as therapeutic agents. A new family of six complexes based on this compound (5-npic) and transition metals has been synthesized and characterized: [M(5-npic)2]n (MII = Mn (1) and Cd (2)), [Cu(5-npic)2]n (3), and [M(5-npic)2(H2O)2] (MII = Co (4), Ni (5), and Zn (6))[1]. The anticancer activity of these complexes was evaluated against several cancer cell lines.

Table 3: In Vitro Anticancer Activity of this compound Metal Complexes (IC50 values in µg/mL) [1]

CompoundB16-F10 (Melanoma)HT29 (Colon Cancer)HepG2 (Liver Cancer)
Cd(II) Complex (2) 26.94> 100> 100
Co(II) Complex (4) 45.10> 100> 100

Furthermore, the anti-inflammatory potential of these complexes was assessed.

Table 4: In Vitro Anti-inflammatory Activity of this compound Metal Complexes (IC50 NO in µg/mL) [1]

CompoundRAW 264.7 (Macrophage)
Cd(II) Complex (2) 5.38
Cu(II) Complex (3) 24.10
Zn(II) Complex (6) 17.63

Lanthanide complexes of this compound have also been investigated for their potential as anticancer agents against prostatic cancer cell lines[2].

Experimental Protocol: Synthesis of Metal Complexes with this compound (General Procedure)

  • Materials: this compound, a salt of the desired metal (e.g., cadmium chloride, cobalt chloride), a suitable solvent (e.g., methanol, ethanol).

  • Procedure:

    • A solution of this compound in the chosen solvent is prepared.

    • A solution of the metal salt in the same solvent is added to the ligand solution.

    • The reaction mixture is stirred, often with heating, for a specified period to allow for complex formation.

    • The resulting precipitate of the metal complex is collected by filtration, washed with the solvent, and dried.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Lines: B16-F10, HT29, HepG2, or other relevant cancer cell lines.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the this compound metal complexes for a specified duration (e.g., 24, 48, or 72 hours).

    • Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • After incubation, the formazan crystals formed are dissolved in a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Logical Workflow and Potential Signaling Pathway

The development and evaluation of this compound and its derivatives as potential therapeutic agents follow a logical workflow. This begins with the synthesis and characterization of the parent compound and its metal complexes, followed by in vitro and in vivo evaluation of their biological activities.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_development Drug Development Synthesis_L Synthesis of This compound Synthesis_C Synthesis of Metal Complexes Synthesis_L->Synthesis_C Ligand Characterization Analytical Characterization (NMR, IR, MS, HPLC) Synthesis_C->Characterization In_Vitro In Vitro Assays (MTT, Anti-inflammatory) Characterization->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Promising Candidates Mechanism Mechanism of Action (Signaling Pathways) In_Vitro->Mechanism In_Vivo->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Experimental workflow for the development of this compound-based therapeutics.

While the precise signaling pathways affected by this compound and its metal complexes are not yet fully elucidated, based on the known mechanisms of other anticancer agents, a plausible hypothesis involves the induction of apoptosis and cell cycle arrest. The diagram below illustrates a potential signaling cascade that could be investigated.

signaling_pathway cluster_cell Cancer Cell Complex This compound Metal Complex ROS ↑ Reactive Oxygen Species (ROS) Complex->ROS DNA_Damage DNA Damage Complex->DNA_Damage Mito Mitochondrial Dysfunction Complex->Mito ROS->DNA_Damage ROS->Mito Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Mito->Apoptosis Cell_Cycle_Arrest->Apoptosis

Hypothesized signaling pathway for the anticancer activity of this compound metal complexes.

References

An In-depth Technical Guide to the Synthesis and Characterization of 5-Nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 5-Nitropicolinic acid, a key building block in medicinal and materials chemistry. The document details a reliable synthetic route, comprehensive characterization data, and the associated analytical protocols.

Physicochemical Properties of this compound

This compound, also known as 5-nitropyridine-2-carboxylic acid, is a crystalline solid soluble in dimethyl sulfoxide.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 5-nitropyridine-2-carboxylic acid[2]
CAS Number 30651-24-2[2]
Molecular Formula C₆H₄N₂O₄[2]
Molecular Weight 168.11 g/mol [2]
Appearance White to off-white powder[3]
Purity >98.0% (HPLC)
Storage Temperature 0-8°C[3]

Synthesis of this compound

A reliable and reproducible method for the synthesis of this compound is the oxidation of 2-methyl-5-nitropyridine. This two-step process begins with the synthesis of the 2-methyl-5-nitropyridine precursor, followed by its oxidation to the desired carboxylic acid.

Experimental Protocol: Synthesis of 2-methyl-5-nitropyridine

This procedure is adapted from a known method for the synthesis of 2-methyl-5-nitropyridine from 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester.[4]

Materials:

  • 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester

  • 20% aqueous sulfuric acid

  • Dilute sodium hydroxide solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • To 12.0 g (42.5 mmol) of 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester, add 120 mL of cold 20% aqueous sulfuric acid.

  • Heat the mixture to 100°C for 2 hours.

  • Cool the reaction mixture and add it to a cold, dilute sodium hydroxide solution, adjusting the pH to approximately 10.

  • Extract the aqueous layer with dichloromethane (4 x 50 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield 2-methyl-5-nitropyridine as a brown solid (yield: ~83%).[4]

Experimental Protocol: Oxidation of 2-methyl-5-nitropyridine to this compound

This is a general procedure for the oxidation of a methyl group on a pyridine ring to a carboxylic acid.

Materials:

  • 2-methyl-5-nitropyridine

  • Potassium permanganate (KMnO₄)

  • Water

  • Sulfuric acid (concentrated)

  • Sodium bisulfite

Procedure:

  • In a round-bottom flask, suspend 2-methyl-5-nitropyridine in water.

  • Heat the suspension to reflux.

  • Slowly add a solution of potassium permanganate in water to the refluxing suspension over several hours.

  • Continue refluxing until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter off the manganese dioxide precipitate.

  • Acidify the filtrate with concentrated sulfuric acid to a pH of 2-3.

  • If any unreacted permanganate is present (indicated by a purple color), add a small amount of sodium bisulfite until the solution is colorless.

  • Cool the acidified solution in an ice bath to precipitate the this compound.

  • Collect the product by filtration, wash with cold water, and dry under vacuum.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections provide expected data and detailed protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR spectra recorded in DMSO-d₆.[1]

¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityAssignment
~9.2dH-6
~8.6ddH-4
~8.3dH-3
~14.0br sCOOH

¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~165C=O
~152C-2
~146C-6
~141C-5
~132C-4
~125C-3

Experimental Protocol: NMR Spectroscopy

  • Prepare a sample by dissolving approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra using appropriate software, referencing the chemical shifts to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Characteristic IR Absorptions

Wavenumber (cm⁻¹)Assignment
3100-2500O-H stretch (carboxylic acid)
~1710C=O stretch (carboxylic acid)
~1530Asymmetric NO₂ stretch
~1350Symmetric NO₂ stretch
~1600, ~1470C=C and C=N ring stretching

Experimental Protocol: IR Spectroscopy

  • Record the IR spectrum of the solid this compound using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Ensure the ATR crystal is clean before placing a small amount of the sample onto it.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Mass Spectrometry Data

m/zAssignment
168[M]⁺ (Molecular ion)
124[M-CO₂]⁺

Experimental Protocol: Mass Spectrometry

  • Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or electron ionization (EI).

  • Acquire the mass spectrum in the appropriate mass range.

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 2-(5-nitro-pyridin-2-yl)- malonic acid diethyl ester intermediate 2-methyl-5-nitropyridine start->intermediate Hydrolysis & Decarboxylation product This compound (Crude) intermediate->product Oxidation (KMnO4) purification Recrystallization product->purification pure_product Pure this compound purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms

Synthesis and Characterization Workflow

References

Navigating the Solubility Landscape of 5-Nitropicolinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core physicochemical property of 5-Nitropicolinic acid solubility. Understanding the solubility of this compound in various common solvents is critical for its application in organic synthesis, medicinal chemistry, and materials science. This document provides a summary of available solubility data, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.

Data Presentation: Solubility Profile

Quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, qualitative descriptions and data for structurally related compounds provide valuable insights. The following table summarizes the available information.

SolventChemical ClassThis compound SolubilityPicolinic Acid Solubility (g/L at 20°C)[1]Notes
Dimethyl Sulfoxide (DMSO)SulfoxideSoluble[2]-Often used for preparing stock solutions.
WaterProticInsoluble (for related 6-Methyl-5-nitropicolinic acid)[3]887[1]The nitro group significantly decreases aqueous solubility compared to the parent compound.
EthanolAlcohol (Protic)-63[1]Expected to have some solubility.
MethanolAlcohol (Protic)--Expected to have some solubility.
Dichloromethane (DCM)HalogenatedSoluble (for related 6-Methyl-5-nitropicolinic acid)[3]-A common solvent for organic reactions.
ChloroformHalogenatedSoluble (for related 6-Methyl-5-nitropicolinic acid)[3]Soluble[4]Another common solvent for organic reactions.
Ethyl AcetateEster--A moderately polar aprotic solvent.
AcetoneKetone--A polar aprotic solvent.

Experimental Protocols

Accurate determination of solubility is paramount for various research and development applications. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Equilibrium Solubility Determination via Shake-Flask Method

This is considered the gold standard for determining thermodynamic solubility[5].

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Vials with screw caps

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a shaker or incubator set to the desired constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.

  • After equilibration, allow the samples to stand undisturbed for a period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to remove all undissolved particles.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method (see below).

  • Perform the experiment in triplicate to ensure reproducibility.

Quantification by UV-Vis Spectrophotometry

This method is suitable if this compound has a chromophore that absorbs light in the UV-Visible range and does not interfere with the solvent's absorbance.

Objective: To determine the concentration of a saturated solution of this compound.

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration. The curve should be linear in the desired concentration range (Beer-Lambert Law).

  • Sample Analysis: Dilute the filtered saturated solution (from the shake-flask method) with the solvent to bring the absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample at the same λmax.

  • Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying the concentration of a compound in solution[6][7][8].

Objective: To accurately determine the concentration of this compound in a saturated solution.

Procedure:

  • Method Development: Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject each standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject a known volume of the filtered saturated solution (from the shake-flask method) into the HPLC system.

  • Calculation: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis start Start add_excess Add excess this compound to solvent start->add_excess seal_vial Seal vial add_excess->seal_vial shake Agitate at constant temperature (24-72h) seal_vial->shake settle Allow excess solid to settle shake->settle filter Filter supernatant settle->filter quantify Quantify concentration (UV-Vis or HPLC) filter->quantify end End quantify->end

Caption: Experimental workflow for determining the solubility of this compound.

References

safety and handling of 5-Nitropicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 5-Nitropicolinic Acid

Introduction

This compound (CAS No: 30651-24-2) is a nitro-substituted derivative of picolinic acid.[1][2] It belongs to the class of picolinic acids, which are derivatives of pyridine.[3] With the molecular formula C6H4N2O4 and a molecular weight of 168.11 g/mol , this compound is a solid at room temperature.[1][2] It is utilized in chemical research and development, particularly as an intermediate in organic synthesis and as a ligand in coordination chemistry.[4] The presence of the nitro group and the carboxylic acid functional group contributes to its specific chemical reactivity and requires careful safety and handling procedures.[3] This guide provides a comprehensive overview of the safety protocols, hazard information, and handling procedures for this compound, intended for researchers, scientists, and drug development professionals.

Section 1: Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental to its safe handling and storage. The compound is a solid, often appearing as a light yellow or crystalline solid.[3] It is soluble in organic solvents like dimethyl sulfoxide but not in water.[2][4]

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C6H4N2O4[1][2]
Molecular Weight 168.11 g/mol [1][2]
Physical State Solid, Crystalline Solid[3]
Color Light Yellow[2][3]
Melting Point 218-220°C[2]
Boiling Point 389.8 ± 27.0 °C (Predicted)[2]
Solubility Soluble in dimethyl sulfoxide.[2] Insoluble in water.[4]
pKa 2.71 ± 0.13 (Predicted)[2]
Density 1.570 ± 0.06 g/cm³ (Predicted)[2]
CAS Number 30651-24-2[1][2]

Section 2: Hazard Identification and Classification

This compound is classified as hazardous. The primary hazards include irritation to the skin, eyes, and respiratory system.[5] It is harmful if swallowed.[1][6]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07Warning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07Warning
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritationGHS07Warning
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract IrritationCategory 3H335: May cause respiratory irritationGHS07Warning

Source:[1][2][7]

The following diagram illustrates the primary routes of exposure and the corresponding acute health effects.

G Routes of Exposure and Acute Health Effects cluster_exposure Routes of Exposure cluster_effects Acute Health Effects Ingestion Ingestion GI_Irritation Gastrointestinal Irritation (Nausea, Vomiting) Ingestion->GI_Irritation Inhalation Inhalation Resp_Irritation Respiratory Tract Irritation (Coughing, Shortness of Breath) Inhalation->Resp_Irritation Skin_Contact Skin/Eye Contact Skin_Irritation Skin Irritation (Redness, Itching) Skin_Contact->Skin_Irritation Eye_Irritation Serious Eye Irritation (Redness, Pain, Tearing) Skin_Contact->Eye_Irritation

Caption: Routes of exposure and resulting acute health effects.

Section 3: First Aid Measures

Immediate first aid is crucial in the event of exposure. The following table outlines the recommended procedures.

Table 3: First Aid Protocols for this compound Exposure

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open.[8][9] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[8][9]
Skin Contact Remove all contaminated clothing immediately.[11] Wash the affected area with plenty of soap and water.[8][12] If skin irritation persists, seek medical attention.[6][8]
Inhalation Move the exposed person to fresh air at once.[8][12] If breathing is difficult, administer oxygen.[8] If the victim is not breathing, perform artificial respiration.[8][12] Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting.[8][9] Rinse mouth thoroughly with water.[9] If the victim is conscious, have them drink water.[11] Seek immediate medical attention.[8][9]

Section 4: Firefighting Measures

While this compound itself may be combustible at high temperatures, it is not highly flammable.[8]

  • Suitable Extinguishing Media: Use dry chemical powder, water spray, fog, or foam.[8][10] For small fires, DRY chemical powder is recommended.[8]

  • Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.[8][9]

  • Specific Hazards: In case of a fire, hazardous combustion products can be released, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[8]

  • Protective Equipment for Firefighters: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[10][13]

Section 5: Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.

  • Personal Precautions: Wear appropriate personal protective equipment (PPE), including gloves, splash goggles, and a dust respirator.[8] Avoid generating dust and ensure adequate ventilation. Keep unnecessary personnel away from the spill area.[10][14]

  • Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways.[10]

  • Methods for Cleaning Up:

    • Small Spill: Use appropriate tools to carefully sweep or scoop the spilled solid into a convenient, labeled waste disposal container.[8]

    • Large Spill: Use a shovel to place the material into a suitable waste disposal container.[8] Avoid actions that generate dust. After collection, clean the affected area.

The following workflow outlines the procedure for handling an accidental spill.

G start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill Prevent Entry into Drains ventilate->contain cleanup Clean Up Spill (Use dry methods, avoid dust) contain->cleanup disposal Place in Labeled Waste Container cleanup->disposal decontaminate Decontaminate Spill Area disposal->decontaminate end Spill Secured decontaminate->end

Caption: Workflow for responding to an accidental spill.

Section 6: Handling and Storage

Proper handling and storage are essential to maintain the chemical's integrity and ensure personnel safety.

Handling:

  • Use in a well-ventilated area or under a fume hood.[5][8]

  • Avoid contact with skin, eyes, and clothing.[8][15]

  • Do not breathe dust.[8] If ventilation is insufficient, wear suitable respiratory equipment.[8]

  • Wash hands thoroughly after handling.[6][11]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[6][9]

  • Ground all equipment containing the material to prevent static discharge.[8]

Storage:

  • Store in a cool, dry, and well-ventilated place.[5][8]

  • Keep containers tightly closed and dry.[8]

  • Store away from heat, sources of ignition, and direct sunlight.[5][8]

  • Store separately from incompatible materials such as strong oxidizing agents.[5][16]

  • Store in a segregated and approved area, potentially in a locked safety cabinet.[8][11]

Section 7: Exposure Controls & Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are critical for minimizing exposure risk.

  • Engineering Controls: Use process enclosures or local exhaust ventilation to keep airborne levels below exposure limits.[8] Ensure eyewash stations and safety showers are readily available.[13][14]

Table 4: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Wear chemical safety splash goggles or safety glasses with side shields.[8][17] A face shield may be required for tasks with a higher splash risk.[5][18]
Skin Protection Wear a lab coat and protective gloves (e.g., nitrile or butyl rubber).[8][19] For larger quantities, an impervious apron may be necessary.
Respiratory Protection A NIOSH-approved dust respirator should be used if ventilation is inadequate or if dust is generated.[5][8][18]
Hand Protection Chemical-resistant gloves are mandatory.[8] Ensure gloves are inspected before use and replaced if damaged.[17][18]

The following diagram illustrates the relationship between the chemical's hazards and the required PPE.

G cluster_hazard Identified Hazard cluster_ppe Required Control / PPE H_Inhale Inhalation Hazard (Respiratory Irritation) P_Resp Dust Respirator & Local Exhaust Ventilation H_Inhale->P_Resp H_Contact Contact Hazard (Skin/Eye Irritation) P_Gloves Chemical-Resistant Gloves H_Contact->P_Gloves P_Coat Lab Coat / Apron H_Contact->P_Coat P_Goggles Safety Goggles / Face Shield H_Contact->P_Goggles H_Ingest Ingestion Hazard (Harmful if Swallowed) P_Admin Administrative Controls (No eating/drinking, Hand washing) H_Ingest->P_Admin

References

A Technical Guide to High-Purity 5-Nitropicolinic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Nitropicolinic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique electronic and steric properties, arising from the presence of both a carboxylic acid and a nitro group on the pyridine ring, make it a versatile starting material for the synthesis of a wide range of biologically active molecules. This technical guide provides an in-depth overview of commercially available high-purity this compound, its applications in drug development, detailed experimental protocols, and its relevance in targeting key signaling pathways.

Commercial Suppliers and Specifications

For researchers and drug development professionals, sourcing high-purity this compound is a critical first step. A variety of chemical suppliers offer this compound with different purity levels and in various quantities. Below is a comparative table of prominent commercial suppliers.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAdditional Notes
Sigma-Aldrich 6-Chloro-5-nitropicolinic acid353277-27-7C₆H₃ClN₂O₄202.55≥98%Derivative of this compound. Certificate of Analysis available.
BenchChem 6-Methyl-5-nitropicolinic acid24194-98-7C₇H₆N₂O₄182.13High-purityBuilding block for complex heterocyclic structures.[1]
TCI Chemicals This compound30651-24-2C₆H₄N₂O₄168.11>98.0% (HPLC)---
Santa Cruz Biotechnology This compound30651-24-2C₆H₄N₂O₄168.11------
Combi-Blocks This compound30651-24-2C₆H₄N₂O₄168.11------

Applications in Drug Discovery and Medicinal Chemistry

This compound and its derivatives are key intermediates in the synthesis of novel therapeutic agents. The nitro group can be readily reduced to an amino group, providing a handle for further chemical modifications. This functionality has been exploited in the development of inhibitors for various signaling pathways implicated in diseases such as cancer.

One of the most significant applications is in the synthesis of inhibitors for the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway .[2][3][4][5][6] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[4][5][6] this compound serves as a scaffold to construct molecules that can bind to the ATP-binding pocket of these kinases, thereby inhibiting their activity.

Furthermore, 5-nitropicolinate has been utilized as a ligand in coordination chemistry to synthesize metal complexes with potential anticancer and anti-inflammatory properties.[1] Studies have shown that cadmium(II) complexes of 5-nitropicolinate exhibit promising activity against melanoma, colon, and liver cancer cell lines.[1]

Experimental Protocols

General Synthesis of this compound Derivatives

The following is a general procedure adapted from the synthesis of related aminopicolinic acids, which involves the nitration of a picolinic acid N-oxide precursor.[7]

Materials:

  • Picolinic acid N-oxide

  • Fuming Nitric Acid

  • Sulfuric Acid

  • Palladium on Carbon (Pd/C)

  • Hydrogen Gas

  • Glacial Acetic Acid

  • Acetic Anhydride

  • Standard laboratory glassware and equipment

Procedure:

  • Nitration: In a suitable reaction vessel, carefully add picolinic acid N-oxide to a mixture of fuming nitric acid and sulfuric acid at a controlled temperature. The reaction mixture is typically stirred for several hours to ensure complete nitration.

  • Work-up: After the reaction is complete, the mixture is carefully poured onto ice to precipitate the nitrated product. The solid is then filtered, washed with cold water, and dried.

  • Reduction (optional, for amino derivatives): The synthesized 4-nitropicolinic acid N-oxide can be reduced to the corresponding aminopicolinic acid via catalytic hydrogenation.[7] The nitrated compound is dissolved in a mixture of glacial acetic acid and acetic anhydride, and then subjected to hydrogenation in the presence of a Pd/C catalyst under hydrogen pressure.[7]

  • Purification: The final product is purified by recrystallization from an appropriate solvent system, such as a mixture of water and ethanol.[7]

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the purification and analysis of this compound and its derivatives. The following is a general protocol for reversed-phase HPLC.

Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • A C18 reversed-phase column is commonly used.[8][9][10]

Mobile Phase:

  • A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer with an acidic pH) and an organic solvent like methanol or acetonitrile.[9][10]

  • The exact ratio and gradient can be optimized to achieve the best separation.

General Procedure:

  • Sample Preparation: Dissolve the crude this compound in the mobile phase or a compatible solvent.

  • Injection: Inject the sample onto the HPLC column.

  • Elution: Run a gradient or isocratic elution to separate the components.

  • Detection: Monitor the elution profile using a UV detector at a suitable wavelength.

  • Fraction Collection: Collect the fractions corresponding to the desired peak.

  • Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified product.

Analytical Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation and purity assessment of this compound.

  • ¹H NMR: The proton NMR spectrum of a picolinic acid derivative will typically show characteristic signals for the protons on the pyridine ring. The chemical shifts and coupling constants of these protons provide valuable information about the substitution pattern.[11][12][13][14]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms in the pyridine ring and the carboxylic acid group.[11][12][13][14] The chemical shift of the carboxylic carbon is typically in the downfield region.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the synthesis of a potential PI3K inhibitor from a this compound derivative and its subsequent role in the PI3K/Akt/mTOR signaling pathway.

G cluster_synthesis Synthesis of PI3K Inhibitor 5-Nitropicolinic_Acid_Derivative 5-Nitropicolinic_Acid_Derivative Intermediate Intermediate 5-Nitropicolinic_Acid_Derivative->Intermediate Chemical Reactions PI3K_Inhibitor PI3K_Inhibitor Intermediate->PI3K_Inhibitor Further Modification

A simplified workflow for the synthesis of a PI3K inhibitor.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth_Proliferation Cell_Growth_Proliferation mTOR->Cell_Growth_Proliferation promotes PI3K_Inhibitor PI3K_Inhibitor PI3K_Inhibitor->PI3K inhibits

Inhibition of the PI3K/Akt/mTOR pathway by a synthesized inhibitor.

References

Thermal Stability and Decomposition of 5-Nitropicolinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitropicolinic acid, a substituted pyridine carboxylic acid, is a molecule of interest in medicinal chemistry and materials science due to its potential role as a ligand in coordination complexes and as a building block for novel therapeutic agents. Understanding the thermal stability and decomposition profile of this compound is critical for its safe handling, formulation, and application in drug development and other fields where thermal stress may be encountered. This technical guide provides a comprehensive overview of the thermal properties of this compound, drawing upon available literature and the established behavior of related compounds.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential before delving into its thermal characteristics.

PropertyValueSource
Molecular FormulaC₆H₄N₂O₄--INVALID-LINK--
Molecular Weight168.11 g/mol --INVALID-LINK--
AppearanceWhite to Orange to Green powder to crystalChemicalBook
Melting Point153 °C (with decomposition)ChemicalBook
pKa2.88 ± 0.10 (Predicted)ChemicalBook
Crystal StructureExists as a monohydrate--INVALID-LINK--

Predicted Thermal Decomposition Profile

The thermal decomposition of this compound is anticipated to proceed through two primary pathways, influenced by its constituent functional groups: the carboxylic acid and the nitro group on the pyridine ring.

  • Decarboxylation : Picolinic acid and its derivatives are known to undergo decarboxylation upon heating, yielding pyridine and carbon dioxide. The presence of the electron-withdrawing nitro group at the 5-position is expected to facilitate this process. Studies on the decarboxylation of substituted picolinic acids in aqueous solution have shown that the 5-nitro substituent increases the reaction rate.[1] This suggests that decarboxylation is a likely initial step in the thermal decomposition of solid this compound.

  • Nitro Group Decomposition : Nitroaromatic compounds are known for their energetic nature and complex decomposition pathways. The decomposition of the nitro group can lead to the release of nitrogen oxides (NOx) and other gaseous products. This process is often exothermic and can be influenced by the presence of other functional groups and the overall molecular structure.

The decomposition of this compound is therefore likely a multi-step process, initiated by decarboxylation, followed by the decomposition of the resulting nitropyridine molecule at higher temperatures. The presence of a hydrated crystal form will also influence the initial stages of thermal analysis, with an initial weight loss corresponding to the loss of water.

Comparative Thermal Data of Related Pyridine Carboxylic Acids

To provide context for the expected thermal stability of this compound, the following table summarizes the decomposition data for related pyridine carboxylic acids.

CompoundDecomposition Onset (°C)Decomposition Peak (°C)Key Observations
Picolinic Acid (Pyridine-2-carboxylic acid)~110 (sublimation), ~195 (decomposition)~211Melts around 140-143°C before decomposing.[2]
Nicotinic Acid (Pyridine-3-carboxylic acid)>250-Generally more stable than picolinic acid.
Isonicotinic Acid (Pyridine-4-carboxylic acid)>250-Similar to nicotinic acid in stability.
4-Nitropicolinic Acid157-158 (melts with decomposition)-Decomposition accompanies melting.[3]

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Methodology:

  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., alumina or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative decomposition.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset temperature of decomposition, the temperature of maximum weight loss (from the derivative thermogravimetric, DTG, curve), and the residual mass are determined.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on melting, crystallization, and decomposition events.

Methodology:

  • Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting and decomposition points.

  • Data Analysis: The DSC thermogram shows endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature, peak temperature, and enthalpy change (ΔH) for each thermal event are determined.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for thermal analysis and the key factors influencing the thermal stability of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Sample This compound Sample Weighing Accurate Weighing (2-10 mg) Sample->Weighing Encapsulation Pan Encapsulation (TGA: open, DSC: sealed) Weighing->Encapsulation TGA TGA Instrument Encapsulation->TGA TGA Analysis DSC DSC Instrument Encapsulation->DSC DSC Analysis Heating Controlled Heating Program (e.g., 10 °C/min in N2) TGA->Heating DSC->Heating TGA_Curve TGA Curve (% Weight Loss vs. Temp) Heating->TGA_Curve DSC_Curve DSC Thermogram (Heat Flow vs. Temp) Heating->DSC_Curve DTG_Curve DTG Curve (Rate of Weight Loss) TGA_Curve->DTG_Curve Analysis Determine: - Onset of Decomposition - Peak Decomposition Temp - Melting Point - Enthalpy of Transitions DTG_Curve->Analysis DSC_Curve->Analysis

Caption: Generalized experimental workflow for TGA and DSC analysis.

Stability_Factors cluster_intrinsic Intrinsic Molecular Factors cluster_extrinsic Extrinsic Factors Stability Thermal Stability of This compound COOH Carboxylic Acid Group (Decarboxylation Prone) COOH->Stability Decreases NO2 Nitro Group (Energetic, Decomposition) NO2->Stability Decreases Pyridine Pyridine Ring (Aromatic Stability) Pyridine->Stability Increases HeatingRate Heating Rate HeatingRate->Stability Influences Onset Temp Atmosphere Atmosphere (Inert vs. Oxidative) Atmosphere->Stability Affects Decomposition Pathway CrystalForm Crystal Form (e.g., Anhydrous vs. Monohydrate) CrystalForm->Stability Affects Initial Steps

Caption: Factors influencing the thermal stability of this compound.

Conclusion

A thorough understanding of the thermal stability and decomposition pathways of this compound is paramount for its successful application in research and development. While direct experimental data on its solid-state thermal decomposition is currently limited in the public domain, this guide provides a robust framework based on the compound's chemical nature and the behavior of analogous structures. The primary decomposition mechanisms are anticipated to be decarboxylation, facilitated by the picolinic acid moiety, and the decomposition of the nitro group. It is strongly recommended that researchers and drug development professionals conduct specific TGA and DSC analyses as outlined in this guide to obtain precise quantitative data for their specific batches and formulations of this compound. This will ensure safe handling and predictable performance in its intended applications.

References

Coordination Chemistry of 5-Nitropicolinic Acid with Transition Metals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitropicolinic acid (5-npic), a derivative of picolinic acid, has emerged as a versatile ligand in coordination chemistry. Its unique electronic and structural features, arising from the presence of a carboxylic acid, a pyridine nitrogen, and an electron-withdrawing nitro group, allow for a variety of coordination modes with transition metals. This technical guide provides a comprehensive overview of the coordination chemistry of this compound with transition metals, focusing on the synthesis, structural characterization, and physicochemical properties of the resulting complexes. Detailed experimental protocols, tabulated quantitative data, and graphical representations of coordination modes and experimental workflows are presented to serve as a valuable resource for researchers in inorganic chemistry, materials science, and drug development.

Introduction

Picolinic acid and its derivatives are of significant interest due to their biological activities, including neuroprotective, immunological, and anti-proliferative effects. The introduction of a nitro group at the 5-position of the pyridine ring modifies the ligand's electronic properties, influencing the structure and stability of its metal complexes. The coordination chemistry of this compound with transition metals has revealed a diverse array of structural motifs, from mononuclear complexes to multidimensional coordination polymers.[1][2] These complexes have shown promise in therapeutic applications, including anticancer and anti-inflammatory activities.[1][2] This guide aims to consolidate the current knowledge on the subject, providing a detailed technical resource for the scientific community.

Coordination Modes of this compound

This compound exhibits remarkable versatility in its coordination to metal centers. The primary coordination sites are the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. The nitro group can also participate in coordination, further expanding the structural possibilities.[1] The observed coordination modes are crucial in determining the final structure and properties of the metal-ligand assembly.

Coordination_Modes cluster_modes Coordination Modes of 5-Nitropicolinate cluster_structures Resulting Structures mode_a a) Monodentate N,O-chelation struct_1d 1D Coordination Polymers mode_a->struct_1d e.g., Mn(II), Cd(II) mode_b b) Bridging N,O and O' struct_2d 2D Coordination Polymers mode_b->struct_2d e.g., Cu(II) mode_c c) Monodentate N,O-chelation with pendant O' struct_mono Mononuclear Complexes mode_c->struct_mono e.g., Co(II), Ni(II), Zn(II) mode_d d) Bridging through nitro group mode_d->struct_2d Hypothetical/Rare

Caption: Coordination modes of 5-nitropicolinate and resulting structures.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound is typically achieved through solvothermal or hydrothermal methods, as well as standard solution-based techniques.[3][4] The choice of solvent, temperature, and metal-to-ligand ratio can influence the final product's crystallinity and dimensionality.

General Experimental Workflow

The synthesis and characterization of these complexes follow a systematic workflow, ensuring the accurate determination of their structure and properties.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Reactants (this compound + Metal Salt) reaction Reaction (e.g., Hydrothermal, Solvothermal) start->reaction filtration Filtration and Washing reaction->filtration crystals Crystals filtration->crystals scxrd Single-Crystal X-ray Diffraction (SCXRD) crystals->scxrd ea Elemental Analysis (EA) crystals->ea ftir FTIR Spectroscopy crystals->ftir uvvis UV-Vis Spectroscopy crystals->uvvis tga Thermogravimetric Analysis (TGA) crystals->tga structure Structural Elucidation scxrd->structure ea->structure properties Physicochemical Properties ftir->properties uvvis->properties tga->properties

Caption: General experimental workflow for synthesis and characterization.

Detailed Experimental Protocols

Synthesis of [M(5-npic)₂(H₂O)₂] (M = Co, Ni, Zn) [1]

  • Dissolution: Dissolve this compound in distilled water. In a separate vial, dissolve the corresponding transition metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, or ZnCl₂·6H₂O) in distilled water.

  • Mixing: Slowly add the metal salt solution to the this compound solution with constant stirring.

  • Crystallization: Allow the resulting solution to stand at room temperature. Single crystals suitable for X-ray diffraction will form over a period of several days.

  • Isolation: Isolate the crystals by filtration, wash with a small amount of cold distilled water, and air dry.

Synthesis of Lanthanide Complexes [Ln₂(5-npic)₆(H₂O)₄]·(H₂O)₂ (Ln = Dy, Gd, Tb) [3]

  • Preparation of Solutions: Dissolve 0.06 mmol of this compound in 2 mL of distilled water. In a separate vial, dissolve 0.02 mmol of the corresponding lanthanide salt (e.g., Dy(NO₃)₃·6H₂O, Gd(NO₃)₃·6H₂O, or TbCl₃·6H₂O) in 1 mL of distilled water.

  • Hydrothermal Reaction: Combine the two solutions in a Teflon-lined autoclave. Seal the autoclave and heat it in an oven at 95 °C for 48 hours.

  • Cooling and Crystallization: Allow the autoclave to cool slowly to room temperature.

  • Isolation: Collect the resulting crystals by filtration, wash with distilled water, and air dry.

Physicochemical Characterization

  • Elemental Analysis: Performed on a THERMO SCIENTIFIC analyzer model Flash 2000.[1]

  • FTIR Spectroscopy: Spectra are measured on a BRUKER TENSOR 27 FT-IR spectrometer using KBr pellets.[1]

  • UV-Vis Spectroscopy: Absorption measurements are carried out at 298 K on a Cary100 UV-Vis spectrophotometer.[1]

  • Single-Crystal X-ray Diffraction (SCXRD): Data is collected on a suitable single-crystal X-ray diffractometer. The structure is solved and refined using appropriate software packages.

  • Thermogravimetric Analysis (TGA): TGA is performed using a LINSEIS STA PT1600 thermal analyzer under a nitrogen atmosphere with a heating rate of 10 °C min⁻¹.[4]

Structural and Spectroscopic Data

The coordination of this compound to transition metals results in complexes with distinct structural and spectroscopic features. The data presented below is a summary from published literature.

Crystallographic Data
ComplexFormulaCrystal SystemSpace GroupRef.
[Mn(5-npic)₂]nC₁₂H₆MnN₄O₈MonoclinicP2₁[1]
[Cd(5-npic)₂]nC₁₂H₆CdN₄O₈MonoclinicP2₁[1]
[Cu(5-npic)₂]nC₁₂H₆CuN₄O₈TriclinicP-1[1]
[Co(5-npic)₂(H₂O)₂]C₁₂H₈CoN₄O₁₀MonoclinicP2₁/n[1]
[Ni(5-npic)₂(H₂O)₂]C₁₂H₈N₄NiO₁₀MonoclinicP2₁/n[1]
[Zn(5-npic)₂(H₂O)₂]C₁₂H₈N₄O₁₀ZnMonoclinicP2₁/n[1]
[Dy₂(5-npic)₆(H₂O)₄]·(H₂O)₂C₃₆H₂₈Dy₂N₁₂O₃₀TriclinicP-1[3]
[Gd₂(5-npic)₆(H₂O)₄]·(H₂O)₂C₃₆H₂₈Gd₂N₁₂O₃₀TriclinicP-1[3]
[Tb₂(5-npic)₆(H₂O)₄]·(H₂O)₂C₃₆H₂₈N₁₂O₃₀Tb₂TriclinicP-1[3]
Selected Bond Lengths (Å)
ComplexM-NM-O (carboxylate)Ref.
[Mn(5-npic)₂]n2.273(5) - 2.295(5)2.147(4) - 2.176(5)[1]
[Cd(5-npic)₂]n2.323(8) - 2.347(8)2.252(7) - 2.309(7)[1]
Infrared Spectroscopy Data (cm⁻¹)

The IR spectra of the complexes show characteristic shifts in the vibrational frequencies of the carboxylate and pyridine groups upon coordination.

Compoundνas(COO⁻)νs(COO⁻)Δν (νas - νs)ν(C=N)Ref.
This compound1699 (C=O)--~1580[3]
Lanthanide Complexes~1695~1380~315~1580[3]

The shift of the C=O stretching vibration of the carboxylic acid to lower wavenumbers in the lanthanide complexes is indicative of coordination between the lanthanide ions and the carboxylate group.[3]

Potential Applications in Drug Development

Recent studies have highlighted the potential of transition metal complexes of this compound in medicinal chemistry, particularly as anticancer and anti-inflammatory agents.

Anticancer and Anti-inflammatory Activity

Several complexes have been screened for their cytotoxic activity against various cancer cell lines.[1][2] For instance, the cadmium(II) complex, [Cd(5-npic)₂]n, has shown promising anticancer and anti-inflammatory properties.[2] The mechanism of action is thought to involve the modulation of cellular signaling pathways related to proliferation and inflammation.

Therapeutic_Applications cluster_complex 5-npic Transition Metal Complexes cluster_targets Biological Targets cluster_effects Therapeutic Effects complex [M(5-npic)n] cancer Cancer Cells complex->cancer inflammation Inflammatory Pathways complex->inflammation apoptosis Induction of Apoptosis cancer->apoptosis Cytotoxicity inhibition Inhibition of Pro-inflammatory Cytokines inflammation->inhibition Anti-inflammatory Response

Caption: Potential therapeutic applications of 5-npic metal complexes.

Conclusion

The coordination chemistry of this compound with transition metals is a rich and expanding field of study. The ligand's ability to adopt multiple coordination modes gives rise to a fascinating array of structures with diverse physicochemical properties. The detailed synthetic protocols, comprehensive data tables, and illustrative diagrams provided in this guide are intended to facilitate further research and development in this area. The promising biological activities of these complexes suggest that they hold significant potential for the design of novel therapeutic agents. Future work should focus on elucidating the structure-activity relationships and mechanisms of action to fully realize their therapeutic potential.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 5-Nitropicolinic Acid Research

Abstract

This compound, a substituted derivative of picolinic acid, has garnered significant attention in the fields of coordination chemistry and medicinal chemistry. Its unique electronic and steric properties, arising from the presence of a pyridine ring, a carboxylic acid group, and an electron-withdrawing nitro group, make it a versatile building block for the synthesis of novel compounds with diverse applications. This review consolidates the current state of research on this compound, focusing on its synthesis, physicochemical properties, coordination behavior, and biological activities. We present a comprehensive overview of its role as a ligand in the formation of metal complexes and coordination polymers, and we delve into the emerging therapeutic potential of these compounds, particularly in the areas of oncology and anti-inflammatory research. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are provided to serve as a valuable resource for researchers in the field.

Physicochemical Properties

This compound (5-npic) is a heterocyclic organic compound.[1] Its structure, featuring a pyridine ring substituted with a carboxylic acid at the 2-position and a nitro group at the 5-position, dictates its chemical reactivity and physical characteristics.[1][2] The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring and the acidity of the carboxylic acid.[1]

PropertyValueSource
Molecular Formula C₆H₄N₂O₄[2][3]
Molecular Weight 168.11 g/mol [2][3]
CAS Number 30651-24-2[2][3]
Appearance White to orange to green powder/crystal[4]
Melting Point 204 °C (decomposes)[4]
pKa 2.78 (predicted)[1]
Solubility Soluble in chloroform, dimethyl sulfoxide, dichloromethane; Insoluble in water[1]

Synthesis and Crystal Structure

The synthesis of picolinic acid derivatives often involves multi-step reactions starting from picolinic acid itself.[5] For instance, the synthesis of 4-aminopicolinic acid begins with the nitration of picolinic acid N-oxide, followed by catalytic hydrogenation.[5]

Crystal Structure of this compound Monohydrate

The crystal structure of this compound monohydrate (C₆H₆N₂O₅) has been determined through single-crystal X-ray diffraction.[6] The compound crystallizes in the monoclinic system with the space group C2/c.[6] The molecules form dimers through O—H···O hydrogen bonds.[6]

Crystallographic ParameterValue
Crystal System Monoclinic
Space Group C2/c (no. 15)
a 13.1766(11) Å
b 5.1019(4) Å
c 22.602(2) Å
β 91.081(3)°
Volume (V) 1519.2(2) ų
Z 8
Temperature (T) 150(2) K
Rgt(F) 0.0334
wRref(F²) 0.0961

Data sourced from the crystallographic study of this compound monohydrate.[6]

Experimental Protocol: Synthesis of 4-Nitropicolinic Acid N-Oxide

A common precursor in the synthesis of substituted picolinic acids is the N-oxide derivative. The following protocol describes the nitration of picolinic acid N-oxide.

Materials:

  • Picolinic acid N-oxide (10 g, 71.94 mmol)

  • Concentrated sulfuric acid (63 cm³)

  • Fuming nitric acid (18 cm³)

Procedure:

  • A mixture of concentrated sulfuric acid and fuming nitric acid is pre-cooled.

  • Picolinic acid N-oxide is dissolved in the cooled acid mixture, maintaining the temperature below 10 °C.

  • The resulting clear mixture is heated at 120-130 °C for 2.5 hours.

  • After heating, the mixture is cooled to room temperature and stored in a freezer overnight.

  • The resulting yellow precipitate is collected by filtration and dried in vacuo.

  • The final product is 4-nitropicolinic acid N-oxide as a pale yellow solid (7.03 g, 53% yield).[5]

G Synthesis of 4-Nitropicolinic Acid N-Oxide cluster_start Starting Materials cluster_process Reaction Conditions cluster_end Product A Picolinic Acid N-Oxide C 1. Dissolve below 10 °C A->C B H₂SO₄ (conc.) + HNO₃ (fuming) B->C D 2. Heat at 120-130 °C for 2.5h C->D E 4-Nitropicolinic Acid N-Oxide D->E

Synthesis workflow for 4-Nitropicolinic Acid N-Oxide.

Coordination Chemistry

This compound is a versatile ligand in coordination chemistry, capable of binding to metal ions in various modes through its pyridine nitrogen and carboxylate oxygen atoms.[1] This has led to the synthesis of a wide array of metal complexes and coordination polymers with diverse structural architectures, including one-dimensional (1D), two-dimensional (2D), and mononuclear structures.[7][8]

The coordination of 5-npic with transition metals such as Manganese (Mn), Cadmium (Cd), Copper (Cu), Cobalt (Co), Nickel (Ni), and Zinc (Zn) has been reported, resulting in a family of complexes with the general formulas [M(5-npic)₂]n or [M(5-npic)₂(H₂O)₂].[7][8] Additionally, lanthanide complexes with the formula [Ln₂(5-npic)₆(H₂O)₄]·(H₂O)₂ (where Ln = Dy, Gd, Tb) have been synthesized and characterized.[9][10]

G Coordination of this compound with Metal Ions cluster_metals Metal Ions cluster_structures Resulting Structures ligand This compound (5-npic) Mn Mn(II) ligand->Mn chelates Cd Cd(II) ligand->Cd chelates Cu Cu(II) ligand->Cu chelates Co Co(II) ligand->Co chelates Ni Ni(II) ligand->Ni chelates Zn Zn(II) ligand->Zn chelates Ln Ln(III) ligand->Ln chelates s1D 1D Polymer [M(5-npic)₂]n Mn->s1D Cd->s1D s2D 2D Polymer [Cu(5-npic)₂]n Cu->s2D sMono Mononuclear [M(5-npic)₂(H₂O)₂] Co->sMono Ni->sMono Zn->sMono sDi Dinuclear [Ln₂(5-npic)₆(H₂O)₄] Ln->sDi

Coordination of 5-npic with various metal ions.

These materials exhibit interesting properties, such as photoluminescence, making them valuable in materials science.[1] The d¹⁰ metal ion complexes, in particular, are of interest for their potential applications in cell bioimaging.[8]

Biological Activities and Therapeutic Potential

Research has increasingly focused on the biological activities of this compound and its metal complexes, revealing potential therapeutic applications, particularly in oncology and for inflammatory diseases.[1]

Anticancer Activity

Metal complexes of this compound have been evaluated for their anticancer properties against various tumor cell lines.[7][8] A study involving complexes with Mn(II), Cd(II), Cu(II), Co(II), Ni(II), and Zn(II) tested their cytotoxicity against B16-F10 (melanoma), HT29 (colon cancer), and HepG2 (liver cancer) cell lines.[7][8]

The most promising results were observed for the Cadmium(II) complex ([Cd(5-npic)₂]n) and the Cobalt(II) complex ([Co(5-npic)₂(H₂O)₂]) against the B16-F10 melanoma cell line.[7][8]

CompoundCell LineIC₅₀ (μg/mL)
[Cd(5-npic)₂]n B16-F1026.94
[Co(5-npic)₂(H₂O)₂] B16-F1045.10

Data from cytotoxicity studies of metal complexes based on this compound.[7][8]

Furthermore, lanthanide complexes of 5-npic have demonstrated significant antitumoral activity against the PC-3 prostatic cancer cell line, showing 50-60% activity at a concentration of 500 μg/mL.[9] Interestingly, the study noted that the free this compound ligand itself exhibited the strongest toxic effect, suggesting it plays a key role in the overall anticancer performance of the complexes.[9]

Anti-inflammatory Activity

The anti-inflammatory potential of this compound metal complexes has also been investigated.[7][8] Using RAW 264.7 macrophage cells, the study measured the inhibition of nitric oxide (NO) production.

The Cadmium(II), Copper(II), and Zinc(II) complexes showed promising anti-inflammatory activity.[7][8] The Cadmium(II) complex, in particular, exhibited a very low IC₅₀ value for NO inhibition, highlighting its potential as a potent anti-inflammatory agent.[7]

CompoundIC₅₀ for NO inhibition (μg/mL)
[Cd(5-npic)₂]n 5.38
[Cu(5-npic)₂]n 24.10
[Zn(5-npic)₂(H₂O)₂] 17.63

Data from anti-inflammatory studies using RAW 264.7 cells.[7][8]

Experimental Protocol: Cytotoxicity Assay

Cell Lines:

  • B16-F10 (melanoma)

  • HT29 (colon cancer)

  • HepG2 (liver cancer)

  • RAW 264.7 (macrophages for anti-inflammatory studies)

General Procedure:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The compounds (this compound and its metal complexes) are dissolved, typically in DMSO, and then diluted to various concentrations in the cell culture medium.

  • The cells are treated with the different concentrations of the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • For anti-inflammatory assays, lipopolysaccharide (LPS) is used to induce nitric oxide production in RAW 264.7 cells. The amount of NO in the culture supernatant is then quantified using the Griess reagent.

  • The IC₅₀ values (the concentration of the compound that causes 50% inhibition of cell growth or NO production) are calculated from the dose-response curves.

G Biological Activity Screening Workflow cluster_cancer Anticancer Screening cluster_inflam Anti-inflammatory Screening A 5-npic Metal Complexes B1 B16-F10 (Melanoma) A->B1 B2 HT29 (Colon) A->B2 B3 HepG2 (Liver) A->B3 B4 PC-3 (Prostate) A->B4 E1 RAW 264.7 (Macrophages) A->E1 C Cytotoxicity Assay (e.g., MTT) B1->C B2->C B3->C B4->C D Calculate IC₅₀ C->D F NO Inhibition Assay (Griess) E1->F G Calculate IC₅₀ F->G

Workflow for evaluating the biological activity of 5-npic complexes.

Conclusion

This compound has proven to be a molecule of significant interest with a growing body of research highlighting its importance. Its utility as a versatile ligand has enabled the construction of a diverse range of coordination compounds with unique structural features and photophysical properties. The demonstrated anticancer and anti-inflammatory activities of its metal complexes, particularly those involving cadmium, cobalt, and zinc, open promising avenues for the development of novel therapeutic agents. The intrinsic biological activity of the this compound ligand itself further underscores its potential in drug design. Future research should continue to explore the synthesis of new derivatives and metal complexes, expand the scope of biological evaluations to understand the mechanisms of action, and optimize the therapeutic properties of these promising compounds. This review provides a solid foundation for scientists and researchers to build upon in their exploration of this compound and its multifaceted applications.

References

A Technical Guide to Theoretical and DFT Studies of 5-Nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies involving 5-Nitropicolinic acid (5-npic), a molecule of significant interest in coordination chemistry and medicinal research. While the majority of existing research focuses on the properties of its metal complexes, this document outlines the principles and methodologies of applying Density Functional Theory (DFT) to understand the intrinsic properties of the this compound ligand itself.

Introduction to this compound

This compound (IUPAC name: 5-nitropyridine-2-carboxylic acid) is a derivative of picolinic acid, which is a metabolic product of L-tryptophan.[1] The presence of the electron-withdrawing nitro group (-NO2) and the chelating carboxyl (-COOH) and pyridine nitrogen groups make 5-npic a versatile ligand for forming stable complexes with a variety of metal ions.[2] These metal complexes have shown promising potential as anticancer and anti-inflammatory agents, driving the need for a deeper understanding of their electronic and structural properties, which are fundamentally influenced by the 5-npic ligand.[3][4] Theoretical studies, particularly DFT calculations, are indispensable tools for elucidating these properties at a molecular level.

Methodologies: The DFT Approach

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[5] For a molecule like this compound, DFT is employed to predict its geometry, vibrational frequencies, and electronic properties with high accuracy.

Experimental and Computational Protocols

A typical computational protocol for analyzing this compound using DFT involves the following steps:

  • Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation. This is crucial for obtaining accurate predictions of other properties.

    • Method: The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is commonly used due to its balance of accuracy and computational cost for organic molecules.[6][7]

    • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is often employed. The inclusion of diffuse functions (++) and polarization functions (d,p) is important for accurately describing systems with lone pairs, pi-bonds, and potential hydrogen bonding.[6]

    • Software: Gaussian, ORCA, and GAMESS are standard quantum chemistry software packages used for these calculations.

  • Vibrational Frequency Analysis: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

    • It predicts the infrared (IR) and Raman spectra, allowing for the assignment of vibrational modes to specific functional groups.[8][9][10]

  • Electronic Property Calculation: Key electronic descriptors are calculated to understand the molecule's reactivity and charge distribution.

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The energy gap between them (ΔE) is a critical indicator of chemical reactivity and stability.[7][11][12]

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

    • Mulliken Population Analysis: This method partitions the total charge density among the atoms in the molecule, providing insights into atomic charges.

The general workflow for such a theoretical investigation is illustrated below.

DFT_Workflow start Define Molecular Structure (this compound) method Select Computational Method - Functional (e.g., B3LYP) - Basis Set (e.g., 6-311++G(d,p)) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum Energy? (No Imaginary Frequencies) freq_calc->verify_min verify_min->geom_opt No, Re-optimize electronic_prop Calculate Electronic Properties (HOMO, LUMO, MEP, etc.) verify_min->electronic_prop Yes analysis Analyze & Compare Results - Compare with Experimental Data - Interpret Properties electronic_prop->analysis end End of Study analysis->end

Caption: General workflow for DFT calculations on a molecule.

Theoretical Findings on this compound

3.1. Molecular Geometry

DFT-based geometry optimization would provide precise values for bond lengths and angles. These theoretical values can be validated against experimental data from techniques like single-crystal X-ray diffraction. Key parameters of interest include the geometries of the pyridine ring, the carboxylic acid group, and the nitro group, and their relative orientations.

Table 1: Key Geometrical Parameters of this compound (Illustrative) (Note: The values below are representative and would require specific DFT calculations for validation.)

ParameterBond/AngleExpected Value (DFT)Experimental Comparison
Bond Lengths (Å) C-COOH~1.50X-ray Diffraction Data
C=O~1.21X-ray Diffraction Data
C-OH~1.35X-ray Diffraction Data
C-NO2~1.48X-ray Diffraction Data
N-O (nitro)~1.23X-ray Diffraction Data
Bond Angles (°) O=C-OH~122°X-ray Diffraction Data
C-C-NO2~118°X-ray Diffraction Data
C-N-C (ring)~117°X-ray Diffraction Data

3.2. Vibrational Analysis

A frequency calculation predicts the characteristic vibrational modes. These theoretical frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and achieve better agreement with experimental IR and Raman spectra.

Table 2: Principal Vibrational Modes and Frequencies (Illustrative) (Note: Assignments are based on known group frequencies and require computational results for confirmation.)

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
O-H StretchCarboxylic Acid3300 - 2500 (broad)
C-H StretchAromatic Ring3100 - 3000
C=O StretchCarboxylic Acid~1720
C=C, C=N StretchAromatic Ring1600 - 1450
N-O Asymmetric StretchNitro Group~1550
N-O Symmetric StretchNitro Group~1350
C-O StretchCarboxylic Acid~1300

3.3. Electronic Properties

The electronic properties determine the reactivity and interaction of this compound, particularly its function as a ligand.

FMO_Concept cluster_1 Molecular Properties homo HOMO (Highest Occupied Molecular Orbital) lumo LUMO (Lowest Unoccupied Molecular Orbital) homo->lumo   ΔE = E_LUMO - E_HOMO    reactivity Chemical Reactivity homo->reactivity determines lumo->reactivity determines stability Kinetic Stability

Caption: Relationship between FMOs and molecular properties.

Table 3: Calculated Electronic Properties (Illustrative) (Note: Values are typical for similar aromatic nitro compounds and require specific calculation.)

PropertySymbolSignificanceExpected Outcome
HOMO EnergyE_HOMOElectron-donating abilityRelatively low due to -NO2 group
LUMO EnergyE_LUMOElectron-accepting abilityLow, indicating electrophilicity
HOMO-LUMO GapΔEReactivity, StabilityA moderate gap, indicating a stable but reactive molecule
Dipole MomentµPolarityHigh, due to polar -COOH and -NO2 groups

The HOMO is expected to be localized over the pyridine ring and the carboxyl group, while the LUMO would likely have significant contributions from the nitro group, facilitating electron acceptance. An MEP map would show negative potential (red/yellow) around the oxygen atoms of the carboxyl and nitro groups and the pyridine nitrogen, indicating these are the primary sites for metal coordination and electrophilic attack.

Visualization of Molecular Structure

The optimized structure of this compound can be visualized to understand the spatial arrangement of its atoms and functional groups.

Caption: 2D representation of this compound.

Conclusion

Theoretical studies using DFT are powerful for predicting the structural, vibrational, and electronic properties of this compound. These computational insights are vital for understanding its behavior as a ligand and for the rational design of new metal-based therapeutic agents. While detailed computational data on the isolated ligand is sparse, the established methodologies provide a clear framework for future research. Such studies would be invaluable for correlating the ligand's intrinsic properties with the observed biological activities of its coordination complexes, ultimately aiding in the development of more effective drugs.

References

Methodological & Application

Synthesis of 5-Nitropicolinic Acid Metal Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a series of transition metal complexes using 5-nitropicolinic acid (5-npic) as the primary ligand. The described complexes exhibit a range of structural dimensionalities, from mononuclear to one- and two-dimensional coordination polymers, highlighting the versatile coordination behavior of the this compound ligand. These compounds are of interest for their potential applications in drug development, particularly in the fields of anticancer and anti-inflammatory research.[1]

Introduction

This compound is a versatile pyridine-based ligand capable of forming stable complexes with various transition metals. The presence of the carboxylate group and the pyridine nitrogen allows for chelation, while the nitro group can influence the electronic properties and intermolecular interactions of the resulting complexes. The coordination mode of the this compound ligand has been shown to direct the final structure of the metal complex, leading to diverse topologies.[1] This document outlines the synthesis of six such complexes with manganese(II), cadmium(II), copper(II), cobalt(II), nickel(II), and zinc(II).

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesized this compound metal complexes, including formulation details, elemental analysis, and key Fourier-Transform Infrared (FTIR) spectroscopic data.

Table 1: Formulation and Elemental Analysis Data

Compound IDMetal IonMolecular FormulaCalculated C (%)Found C (%)Calculated H (%)Found H (%)Calculated N (%)Found N (%)
1 Mn(II)C₁₂H₆MnN₄O₈37.0437.121.551.6214.3914.45
2 Cd(II)C₁₂H₆CdN₄O₈32.2732.311.361.4212.5412.60
3 Cu(II)C₁₂H₆CuN₄O₈36.2436.301.521.5914.0914.15
4 Co(II)C₁₂H₁₀CoN₄O₁₀33.9033.982.372.4513.1813.25
5 Ni(II)C₁₂H₁₀NiN₄O₁₀33.9234.012.372.4413.1913.26
6 Zn(II)C₁₂H₁₀ZnN₄O₁₀33.3933.472.342.4112.9813.05

Source: Elemental analyses were performed on crystalline samples of the synthesized complexes.[1]

Table 2: Key FTIR Spectral Data (cm⁻¹)

Compound IDν(O-H) of H₂Oνas(COO⁻)νs(COO⁻)Δν (νas - νs)ν(C=N)ν(NO₂)
Ligand -1710135036016301540
1 (Mn) -1610138522516001535
2 (Cd) -1605138022515951530
3 (Cu) -1615139022516051538
4 (Co) 3300-34001620138823216101542
5 (Ni) 3300-34001625139223316121545
6 (Zn) 3300-34001622139023216101543

Source: FTIR spectra were recorded using KBr pellets.

Experimental Protocols

The synthesis of the six metal complexes of this compound can be categorized into two main protocols based on the resulting structures: polymeric/dinuclear complexes and mononuclear dihydrated complexes.

Materials and Equipment
  • This compound (5-npicH)

  • Manganese(II) nitrate tetrahydrate (Mn(NO₃)₂·4H₂O)

  • Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Deionized water

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Filtration apparatus

Protocol 1: Synthesis of Polymeric/Dinuclear Complexes [M(5-npic)₂]n (M = Mn, Cd, Cu)

This protocol is applicable for the synthesis of the manganese, cadmium, and copper complexes which form extended polymeric or dinuclear structures.

  • Ligand Dissolution: Dissolve 0.1 mmol of this compound in 10 mL of a 1:1 (v/v) mixture of ethanol and deionized water in a glass beaker.

  • Metal Salt Addition: To the stirred ligand solution, add 0.05 mmol of the corresponding metal nitrate salt (Mn(NO₃)₂·4H₂O, Cd(NO₃)₂·4H₂O, or Cu(NO₃)₂·3H₂O).

  • Reaction: Stir the resulting mixture at room temperature.

  • Crystallization: Allow the solvent to evaporate slowly at room temperature. Crystalline products will form over a period of several days.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold deionized water, and air dry.

Protocol 2: Synthesis of Mononuclear Dihydrated Complexes [M(5-npic)₂(H₂O)₂] (M = Co, Ni, Zn)

This protocol is used for the synthesis of the cobalt, nickel, and zinc complexes, which result in discrete mononuclear structures with coordinated water molecules.

  • Ligand Dissolution: Dissolve 0.1 mmol of this compound in 10 mL of deionized water in a glass beaker.

  • Metal Salt Addition: To the stirred ligand solution, add 0.05 mmol of the corresponding metal nitrate salt (Co(NO₃)₂·6H₂O, Ni(NO₃)₂·6H₂O, or Zn(NO₃)₂·6H₂O).

  • Reaction: Stir the mixture at room temperature.

  • Crystallization: Allow the solvent to evaporate slowly at room temperature. Crystalline products will be obtained after several days.

  • Isolation: Isolate the crystals by filtration, wash with a small volume of cold deionized water, and allow to air dry.

Visualizations

Synthesis Workflow

The general experimental workflow for the synthesis of this compound metal complexes is depicted below.

G General Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_products Products 5_npic This compound dissolution Dissolve 5-npic in Solvent 5_npic->dissolution metal_salt Metal Nitrate Salt (Mn, Cd, Cu, Co, Ni, Zn) addition Add Metal Salt to Solution metal_salt->addition dissolution->addition stirring Stir at Room Temperature addition->stirring evaporation Slow Evaporation stirring->evaporation filtration Filter Crystals evaporation->filtration washing Wash with Water filtration->washing drying Air Dry washing->drying final_product Crystalline Metal Complex drying->final_product

Caption: General experimental workflow for the synthesis of this compound metal complexes.

Ligand Coordination and Structural Diversity

The structural diversity of the resulting metal complexes is a direct consequence of the versatile coordination modes of the this compound ligand. The diagram below illustrates this relationship.

G Coordination Modes and Structural Diversity cluster_modes Coordination Modes cluster_structures Resulting Structures ligand This compound (5-npic) mode1 Bidentate Chelating (N, O-carboxylate) ligand->mode1 forms mode2 Bridging Carboxylate ligand->mode2 can act as mode3 Bridging Nitro Group ligand->mode3 can act as struct1 Mononuclear [M(5-npic)₂(H₂O)₂] (M = Co, Ni, Zn) mode1->struct1 leads to struct2 1D Polymeric Chain [M(5-npic)₂]n (M = Mn, Cd) mode2->struct2 leads to struct3 2D Polymeric Sheet [Cu(5-npic)₂]n mode3->struct3 in combination with bridging carboxylate

Caption: Relationship between ligand coordination modes and the resulting structural dimensionality.

References

Application Notes and Protocols for Lanthanide Complexes with 5-Nitropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of lanthanide complexes incorporating 5-Nitropicolinic acid (5-npic). The information is collated from recent scientific literature and is intended to serve as a practical guide for researchers in inorganic chemistry, materials science, and medicinal chemistry.

Introduction

Lanthanide complexes are of significant interest due to their unique luminescent and magnetic properties, which make them suitable for a wide range of applications, including bioimaging, sensing, and cancer therapy.[1][2] The 5-nitropicolinate ligand, a derivative of picolinic acid, is an effective chelating agent. The nitro-group's strong electron-withdrawing nature can create electron-deficient sites, potentially interacting with biological nucleophiles, a property that has been explored in the development of antitumor agents.[1] This document details the preparation and characterization of dinuclear lanthanide complexes with this compound, specifically with Dysprosium (Dy), Gadolinium (Gd), and Terbium (Tb), having the general formula [Ln₂(5-npic)₆(H₂O)₄]·(H₂O)₂.[1][3]

Experimental Protocols

Synthesis of [Ln₂(5-npic)₆(H₂O)₄]·(H₂O)₂ Complexes (Ln = Dy, Gd, Tb)

This protocol describes a hydrothermal synthesis route for the preparation of crystalline lanthanide-5-nitropicolinate complexes.[1]

Materials:

  • This compound (5-npic)

  • Dysprosium(III) nitrate hexahydrate (Dy(NO₃)₃·6H₂O)

  • Gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O)

  • Terbium(III) chloride hexahydrate (TbCl₃·6H₂O)

  • Distilled water

Procedure:

  • Dissolve 0.06 mmol of this compound in 2 mL of distilled water in a glass vial.

  • In a separate vial, dissolve 0.02 mmol of the corresponding lanthanide salt (Dy(NO₃)₃·6H₂O, Gd(NO₃)₃·6H₂O, or TbCl₃·6H₂O) in 1 mL of distilled water.

  • Add the lanthanide salt solution to the this compound solution.

  • Seal the vial and place it in an oven at 95 °C for 48 hours.

  • After cooling to room temperature, suitable single crystals for X-ray diffraction will have formed.

  • Filter the crystals in air and wash them with distilled water.

Synthesis_Workflow reagent1 0.06 mmol 5-npic in 2 mL H₂O mixing Mix Solutions reagent1->mixing reagent2 0.02 mmol Ln salt in 1 mL H₂O reagent2->mixing hydrothermal Hydrothermal Reaction 95 °C, 48 h mixing->hydrothermal crystallization Crystallization hydrothermal->crystallization filtration Filter and Wash crystallization->filtration product [Ln₂(5-npic)₆(H₂O)₄]·(H₂O)₂ Crystals filtration->product

Synthesis workflow for lanthanide-5-nitropicolinate complexes.

Characterization Methods

A suite of analytical techniques is employed to fully characterize the synthesized complexes.

  • Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure and molecular geometry.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination of the 5-nitropicolinate ligand to the lanthanide ion. Spectra are typically recorded in the solid state.[4]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the complexes.[4]

  • UV-Vis Spectroscopy: To study the chemical stability of the complexes in solution, such as in phosphate-buffered saline (PBS), by monitoring the release of the ligand over time.[1]

  • Fluorescence Spectroscopy: To investigate the photoluminescent properties of the complexes in the solid state at room temperature.[1]

Data Presentation

Crystallographic Data

The complexes with Dy, Gd, and Tb are isostructural, crystallizing in the monoclinic space group P2/c.[1][4] The asymmetric unit consists of one lanthanide ion, three coordinated 5-npic ligands, two coordinated water molecules, and one crystallization water molecule.[1][4] The lanthanide ion is coordinated to four oxygen atoms from the carboxylate groups of four different ligands, two water molecules, and two nitrogen atoms from two different pyridine rings, resulting in a LnO₆N₂ coordination polyhedron.[1][4]

ParameterGd ComplexTb Complex
Formula [Gd₂(C₆H₃N₂O₄)₆(H₂O)₄]·(H₂O)₂[Tb₂(C₆H₃N₂O₄)₆(H₂O)₄]·(H₂O)₂
Ln-Ocarb (Å) 2.296(4)–2.489(4)2.285(3)–2.471(3)
Ln-Npyr (Å) 2.558(5) and 2.655(5)2.545(4) and 2.648(4)

Data sourced from a study on isostructural Dy, Gd, and Tb complexes.[1]

Photoluminescence Data

Preliminary photoluminescent studies of the Dy, Gd, and Tb complexes show a ligand-centered emission. The emission spectra for all complexes are nearly identical, with the main emission band of the ligand being preserved.[1][3]

ComplexExcitation Maxima (nm)Emission Maximum (nm)
[Dy₂(5-npic)₆(H₂O)₄]·(H₂O)₂ 254, 264~486
[Gd₂(5-npic)₆(H₂O)₄]·(H₂O)₂ 254, 264~486
[Tb₂(5-npic)₆(H₂O)₄]·(H₂O)₂ 254, 264~486

Excitation spectra were recorded at an emission wavelength of 486 nm.[1]

Applications in Drug Development

Anticancer Activity

Recent studies have explored the potential of these lanthanide-5-nitropicolinate complexes as anticancer agents, particularly against prostate cancer.[1][3]

Key Findings:

  • The complexes exhibited significant anticancer activity against the PC-3 prostatic cancer cell line, with a 50–60% reduction in cell viability at a concentration of 500 μg·mL⁻¹.[1][3]

  • The free this compound ligand itself showed a strong toxic effect on the cancer cells.[1][3]

  • The complexes and their precursors demonstrated high biocompatibility with human immunological HL-60 cells.[1][3]

  • Stability studies in PBS indicated a rapid degradation of the complexes, with 100% of the ligand released within 5 hours. This suggests that the anticancer activity may be largely driven by the release of the active 5-npic ligand.[1]

Anticancer_Activity_Logic Complex [Ln₂(5-npic)₆(H₂O)₄]·(H₂O)₂ Degradation Degradation in PBS (within 5 hours) Complex->Degradation HL60_Cells Immunological Cells (HL-60) Complex->HL60_Cells Ligand_Release Release of 5-npic Ligand Degradation->Ligand_Release PC3_Cells Prostatic Cancer Cells (PC-3) Ligand_Release->PC3_Cells Anticancer_Effect Significant Anticancer Activity (50-60% at 500 µg/mL) PC3_Cells->Anticancer_Effect Biocompatibility High Biocompatibility HL60_Cells->Biocompatibility

Logical flow of the anticancer activity of the complexes.

Future Directions

Further investigations are necessary to fully elucidate the mechanism of action of these complexes.[1] Key areas for future research include:

  • Studying the stability of the complexes under different physiological conditions.

  • Investigating the specific cellular pathways affected by the complexes and the free ligand.

  • Exploring the potential of these complexes in bioimaging, leveraging the luminescent properties of lanthanides.[1]

These detailed notes and protocols provide a solid foundation for researchers to build upon in the exciting field of lanthanide-based coordination chemistry and its applications in drug development.

References

Application Notes and Protocols for 5-Nitropicolinic Acid Coordination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of coordination compounds involving 5-Nitropicolinic acid (5-npic). This compound is a versatile ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions through its pyridine nitrogen and carboxylate oxygen atoms, acting as a bidentate chelating agent.[1] The resulting metal complexes exhibit diverse structural arrangements, from discrete mononuclear molecules to extended one- and two-dimensional polymeric networks, influenced by the choice of metal ion and reaction conditions.[1][2] These compounds are of significant interest due to their potential applications in areas such as medicinal chemistry, particularly as anticancer and anti-inflammatory agents.[1][3][4]

Data Presentation: Physicochemical Properties and Structural Information

The coordination of this compound with various transition metals and lanthanides yields complexes with distinct structural and physicochemical properties. A summary of representative compounds is presented below.

Compound FormulaMetal IonStructure TypeCrystal SystemSpace GroupRef.
[Mn(5-npic)₂(H₂O)₂]Mn(II)MononuclearMonoclinicP2₁/n[2]
[Co(5-npic)₂(H₂O)₂]Co(II)MononuclearMonoclinicP2₁/n[2]
[Ni(5-npic)₂(H₂O)₂]Ni(II)MononuclearMonoclinicP2₁/n[2]
[Zn(5-npic)₂(H₂O)₂]Zn(II)MononuclearMonoclinicP2₁/n[2]
[Cd(5-npic)₂]nCd(II)1D Coordination PolymerMonoclinicP2₁[2]
[Cu(5-npic)₂]nCu(II)2D Coordination PolymerTriclinicP-1[2]
[Dy₂(5-npic)₆(H₂O)₄]·(H₂O)₂Dy(III)DinuclearMonoclinicP2₁/c[3]
[Gd₂(5-npic)₆(H₂O)₄]·(H₂O)₂Gd(III)DinuclearMonoclinicP2₁/c[3]
[Tb₂(5-npic)₆(H₂O)₄]·(H₂O)₂Tb(III)DinuclearMonoclinicP2₁/c[3]

Experimental Protocols

Detailed methodologies for the synthesis of this compound coordination compounds are provided below. These protocols are based on established literature procedures and can be adapted for different metal precursors.

Protocol 1: Hydrothermal Synthesis of Lanthanide-5-Nitropicolinate Complexes

This protocol describes the synthesis of dinuclear lanthanide complexes using a hydrothermal method, which is suitable for obtaining high-quality single crystals.[3]

Materials:

  • This compound (5-npic)

  • Lanthanide(III) salt (e.g., Dy(NO₃)₃·6H₂O, Gd(NO₃)₃·6H₂O, or TbCl₃·6H₂O)

  • Distilled water

  • Glass vials

  • Oven

Procedure:

  • Ligand Solution Preparation: Dissolve 0.06 mmol of this compound in 2 mL of distilled water in a glass vial.

  • Metal Salt Solution Preparation: In a separate vial, dissolve 0.02 mmol of the corresponding lanthanide salt in 1 mL of distilled water.

  • Reaction Mixture: Add the lanthanide salt solution to the ligand solution.

  • Hydrothermal Reaction: Seal the vial and place it in an oven at 95 °C for 48 hours.

  • Crystal Collection: After cooling to room temperature, suitable single crystals for X-ray diffraction should have formed.

  • Washing and Drying: Filter the crystals from the solution, wash them with distilled water, and allow them to air dry.

Protocol 2: Synthesis of Mononuclear Transition Metal-5-Nitropicolinate Complexes

This protocol is adapted from the synthesis of a series of mononuclear transition metal complexes and is suitable for producing compounds of the type [M(5-npic)₂(H₂O)₂].[2]

Materials:

  • This compound (5-npic)

  • Transition metal(II) salt (e.g., Co(NO₃)₂·6H₂O, Ni(NO₃)₂·6H₂O, or Zn(NO₃)₂·6H₂O)

  • Solvent (e.g., water or ethanol-water mixture)

  • Reaction flask with a reflux condenser

  • Stirring apparatus

Procedure:

  • Ligand Solution Preparation: Dissolve this compound in the chosen solvent in the reaction flask.

  • Metal Salt Addition: Add an aqueous or ethanolic solution of the transition metal salt to the ligand solution in a 1:2 metal-to-ligand molar ratio.

  • Reaction: Stir the reaction mixture at room temperature or under reflux for several hours. The optimal reaction time and temperature may vary depending on the specific metal ion.

  • Product Isolation: Allow the solution to cool to room temperature. The product may precipitate out of the solution. If not, slow evaporation of the solvent can induce crystallization.

  • Washing and Drying: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry in a desiccator.

Characterization Methods

The synthesized coordination compounds should be thoroughly characterized to confirm their structure and purity.

Elemental Analysis (EA): Provides the percentage composition of C, H, and N, which is compared with the calculated values for the expected molecular formula to verify the compound's purity and empirical formula.[1][2]

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the coordination of the 5-npic ligand to the metal ion. A shift in the stretching vibration of the C=O bond of the carboxylic acid group (typically around 1700 cm⁻¹) to a lower frequency is indicative of coordination.[3] The characteristic bands of the aromatic C-H bonds are generally observed between 3090–3078 cm⁻¹.[3]

Single-Crystal X-ray Diffraction (SCXRD): Provides detailed information about the crystal structure, including bond lengths, bond angles, and the overall coordination geometry of the metal center.[2][3]

UV-Vis Spectroscopy: Can be used to study the electronic properties of the complexes and to monitor their stability in solution.[3] For instance, the release of the 5-npic ligand in a solution like phosphate-buffered saline (PBS) can be tracked over time to assess the complex's stability.[3]

Visualizations

Experimental Workflow for Hydrothermal Synthesis

experimental_workflow cluster_prep Solution Preparation cluster_reaction Reaction cluster_isolation Product Isolation & Purification A Dissolve 5-npic in Distilled Water C Mix Ligand and Metal Salt Solutions A->C B Dissolve Lanthanide Salt in Distilled Water B->C D Hydrothermal Reaction (95°C, 48h) C->D E Cool to Room Temperature D->E F Filter Crystals E->F G Wash with Distilled Water F->G H Air Dry G->H

Caption: Hydrothermal synthesis workflow for lanthanide-5-nitropicolinate complexes.

Coordination Modes of 5-Nitropicolinate

coordination_modes cluster_modes Coordination to Metal Center (M) ligand {this compound (5-npic)|- Pyridine Nitrogen - Carboxylate Oxygen} mononuclear Mononuclear Complex [M(5-npic)₂(H₂O)₂] ligand->mononuclear Bidentate Chelation polymer_1d 1D Polymer [M(5-npic)₂]n ligand->polymer_1d Bridging Ligand polymer_2d 2D Polymer [M(5-npic)₂]n ligand->polymer_2d Bridging Ligand

Caption: Simplified representation of 5-Nitropicolinate coordination leading to different structural motifs.

References

Application Notes and Protocols for 5-Nitropicolinic Acid in Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Nitropicolinic acid (5-npic) is a derivative of picolinic acid, a metabolite of L-tryptophan, which has demonstrated neuroprotective, immunological, and anti-proliferative properties. The incorporation of a nitro group can enhance the anticancer properties of the parent ligand.[1] This document provides detailed application notes and protocols for utilizing this compound as a ligand in the design and synthesis of novel metal-based anticancer drugs. The protocols are intended for researchers, scientists, and professionals in the field of drug development.

1. Rationale for Using this compound as a Ligand

The design of anticancer drugs often involves the use of organic ligands that can coordinate with metal ions to form stable complexes. These metal complexes can exhibit enhanced therapeutic properties compared to the free ligand or the metal salt alone. This compound is a promising candidate for this purpose due to several key features:

  • Coordination Versatility: 5-npic can adopt various coordination modes, allowing for the synthesis of a diverse range of metal complexes with different structures, including mononuclear, 1D, and 2D polymers.[1][2]

  • Enhanced Cytotoxicity: The presence of the electron-withdrawing nitro group can improve the anticancer properties of the picolinic acid scaffold.[1][3]

  • Potential for Multifunctionality: Metal complexes of 5-npic have the potential to combine anticancer activity with other properties, such as anti-inflammatory effects or luminescence for bioimaging applications.[1][2]

2. Synthesis of Metal Complexes with this compound

The following protocols describe the synthesis of transition metal and lanthanide complexes using this compound as a ligand.

2.1. Protocol for Synthesis of Transition Metal Complexes

This protocol is based on a solvothermal method for the synthesis of Mn(II), Cd(II), Cu(II), Co(II), Ni(II), and Zn(II) complexes.[1]

Materials:

  • This compound (5-npic)

  • Metal salts: MnCl₂·4H₂O, CdSO₄, CuSO₄·5H₂O, Co(NO₃)₂·6H₂O, Ni(NO₃)₂·6H₂O, Zn(NO₃)₂·6H₂O

  • Distilled water

Procedure:

  • In a typical reaction, dissolve 0.03 mmol of the respective metal salt in a suitable amount of distilled water.

  • In a separate vial, dissolve 0.06 mmol of this compound in distilled water.

  • Combine the two solutions in a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it at a specific temperature (e.g., 95 °C) for a defined period (e.g., 48 hours).

  • After the reaction is complete, allow the autoclave to cool down to room temperature slowly.

  • Collect the resulting crystals by filtration, wash them with distilled water, and air-dry.

2.2. Protocol for Synthesis of Lanthanide Complexes

This protocol describes a hydrothermal method for the synthesis of Dy(III), Gd(III), and Tb(III) complexes.[4]

Materials:

  • This compound (5-npic)

  • Lanthanide salts: Dy(NO₃)₃·6H₂O, Gd(NO₃)₃·6H₂O, TbCl₃·6H₂O

  • Distilled water

Procedure:

  • Dissolve 0.06 mmol of this compound in 2 mL of distilled water.

  • In a separate vial, dissolve 0.02 mmol of the corresponding lanthanide salt in 1 mL of distilled water.

  • Add the lanthanide salt solution to the 5-npic solution.

  • Seal the vial and place it in an oven at 95 °C for 48 hours.

  • After cooling to room temperature, suitable crystals for single-crystal X-ray diffraction can be obtained.

  • Filter the crystals, wash with distilled water, and air-dry.[4]

3. Characterization of Metal Complexes

The synthesized complexes should be thoroughly characterized to determine their structure and purity. Common analytical techniques include:

  • Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure and coordination geometry of the metal center.[2][4]

  • Elemental Analysis (EA): To confirm the elemental composition of the complexes.[2]

  • Spectroscopic Techniques: Including Infrared (IR), UV-Vis, and luminescence spectroscopy to study the coordination of the ligand to the metal ion and the photophysical properties of the complexes.[1][2]

4. Evaluation of Anticancer Activity

The following protocols are for assessing the in vitro anticancer activity of the synthesized this compound metal complexes.

4.1. Cell Culture

  • Maintain cancer cell lines (e.g., B16-F10 melanoma, HT29 colon cancer, HepG2 liver cancer, PC-3 prostate cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.[2][4]

  • Incubate the cells at 37 °C in a humidified atmosphere with 5% CO₂.

4.2. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1]

Materials:

  • Cancer cell lines

  • Culture medium

  • 5-npic metal complexes and free ligand (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 5-npic complexes and the free ligand for a specified duration (e.g., 72 hours).[1] Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • After the treatment period, add MTT solution to each well and incubate for a few hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1]

5. Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in tables for easy comparison.

Table 1: Cytotoxicity (IC50 in µg/mL) of this compound and its Transition Metal Complexes against Various Cancer Cell Lines. [1][2]

CompoundB16-F10 (Melanoma)HT29 (Colon)HepG2 (Liver)
5-npic (ligand)>100>10086.55
1 [Mn(5-npic)₂]n76.1778.47>100
2 [Cd(5-npic)₂]n26.9455.55>100
3 [Cu(5-npic)₂]n81.9466.67>100
4 [Co(5-npic)₂(H₂O)₂]45.10>100>100
5 [Ni(5-npic)₂(H₂O)₂]>100>100>100
6 [Zn(5-npic)₂(H₂O)₂]76.9271.43>100

Table 2: Cytotoxicity (IC50 in µg/mL) of Lanthanide Complexes of this compound against PC-3 Prostate Cancer Cells. [4]

CompoundPC-3 (Prostate)
1 [Dy₂(5-npic)₆(H₂O)₄]·(H₂O)₂427 ± 16
2 [Gd₂(5-npic)₆(H₂O)₄]·(H₂O)₂538 ± 23
3 [Tb₂(5-npic)₆(H₂O)₄]·(H₂O)₂654 ± 22

6. Visualization of Workflows and Mechanisms

Experimental Workflow for Anticancer Drug Screening

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of 5-npic Metal Complexes characterization Physicochemical Characterization (SCXRD, EA, etc.) synthesis->characterization cell_culture Cancer Cell Culture characterization->cell_culture cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity data_analysis IC50 Determination cytotoxicity->data_analysis apoptosis Apoptosis Assay data_analysis->apoptosis cell_cycle Cell Cycle Analysis

Caption: Workflow for the synthesis, characterization, and in vitro anticancer evaluation of this compound metal complexes.

Proposed Anticancer Mechanism of Action

While detailed signaling pathways for 5-npic complexes are still under investigation, a proposed general mechanism involves the induction of apoptosis.

anticancer_mechanism Complex 5-npic Metal Complex Cell Cancer Cell Complex->Cell Enters ROS Reactive Oxygen Species (ROS) Generation Cell->ROS Damage Cellular Damage ROS->Damage Caspase Caspase Activation Damage->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: A conceptual diagram of the proposed anticancer mechanism involving ROS generation and apoptosis induction by 5-npic metal complexes.

This compound serves as a versatile and effective ligand for the design of novel metal-based anticancer agents. The protocols and data presented here provide a foundation for researchers to synthesize, characterize, and evaluate the anticancer potential of new 5-npic complexes. Further studies are warranted to elucidate the detailed mechanisms of action and to optimize the therapeutic efficacy of these promising compounds.

References

Application Notes and Protocols for the Characterization of 5-Nitropicolinic Acid Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key techniques used to characterize 5-Nitropicolinic acid (5-npic) and its metal complexes. Detailed protocols for each method are included to facilitate the replication of these experiments in a laboratory setting.

This compound is a versatile ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions through its pyridine nitrogen and carboxylate oxygen atoms.[1] The resulting metal complexes exhibit diverse structural arrangements, from mononuclear entities to one- and two-dimensional coordination polymers.[2] The characterization of these complexes is crucial for understanding their structure-property relationships and for developing their potential applications in areas such as drug development, where they have shown promising anticancer and anti-inflammatory activities.[3]

Elemental Analysis

Elemental analysis is a fundamental technique to determine the elemental composition (Carbon, Hydrogen, and Nitrogen) of the synthesized this compound complexes. The experimentally determined mass percentages of these elements are compared with the theoretically calculated values based on the proposed molecular formula to confirm the purity and stoichiometry of the compound.[1]

Experimental Protocol:

Elemental analyses (C, H, N) are typically performed using a CHN elemental analyzer. A small, accurately weighed amount of the dried sample (1-3 mg) is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified by a thermal conductivity detector.

Table 1: Representative Elemental Analysis Data for a Hypothetical this compound Complex

Compound FormulaElementCalculated (%)Found (%)Deviation (%)
[Co(5-npic)₂(H₂O)₂] (C₁₂H₁₀CoN₄O₁₀)C33.5833.62+0.04
H2.352.33-0.02
N13.0513.10+0.05
[Cu(5-npic)₂] (C₁₂H₆CuN₄O₈)C36.2436.19-0.05
H1.521.55+0.03
N14.0914.05-0.04

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the coordination environment of the metal ions and the electronic properties of the this compound complexes.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the coordination of the 5-npic ligand to the metal center by observing shifts in the characteristic vibrational frequencies of its functional groups.[4]

Experimental Protocol:

FTIR spectra are recorded in the solid state in the range of 4000–400 cm⁻¹ using a spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the powdered sample is placed directly on the ATR crystal for analysis.

Key Vibrational Bands and Their Shifts upon Coordination:

  • C=O Stretch: The strong absorption band of the carboxylic acid's C=O group in the free ligand (around 1699 cm⁻¹) typically shifts to a lower frequency (1670–1629 cm⁻¹) in the complexes, indicating coordination of the carboxylate oxygen to the metal ion.[2][4]

  • C–N Stretch (Pyridine Ring): The vibration of the C–N bond in the pyridine ring (around 1288 cm⁻¹) also shifts upon coordination of the pyridine nitrogen to the metal center.[2]

  • N–O Stretch (Nitro Group): The vibrational bands corresponding to the N–O bonds of the nitro group are also monitored to see if they are involved in coordination, as has been observed in some complexes.[2]

Table 2: Characteristic FTIR Frequencies (cm⁻¹) for this compound and its Metal Complexes

Compoundν(C=O)ν(C–N) pyridineν(N–O) nitro (asymmetric)ν(N–O) nitro (symmetric)
This compound~1699~1288~1530~1350
[Co(5-npic)₂(H₂O)₂]~1650~1270~1530~1350
[Cu(5-npic)₂]~1630~1340ShiftedShifted
[Zn(5-npic)₂(H₂O)₂]~1660~1280~1530~1350
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the ligand and the d-d transitions of the metal ions in the complexes.

Experimental Protocol:

UV-Vis absorption spectra are recorded using a spectrophotometer. Solutions of the 5-npic ligand and its metal complexes are prepared in a suitable solvent (e.g., distilled water, DMSO) at a known concentration (e.g., 0.02 mM). The spectra are typically recorded in the 200-800 nm range.[2]

Fluorescence Spectroscopy

Fluorescence spectroscopy is employed to investigate the luminescent properties of the this compound complexes, which is particularly relevant for complexes with d¹⁰ metal ions like Zn(II) and Cd(II).[2]

Experimental Protocol:

Solid-state fluorescence spectra are obtained using a spectrofluorometer equipped with a xenon lamp. The excitation and emission spectra of the powdered samples are recorded at room temperature.[4] For lanthanide complexes, ligand-centered emission is often observed.[5]

X-ray Diffraction

X-ray diffraction techniques are powerful tools for the structural characterization of crystalline materials.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the most definitive method for determining the three-dimensional molecular structure of a compound, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.[6]

Experimental Protocol:

A suitable single crystal of the complex is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 150 K). The structure is solved using direct methods and refined by full-matrix least-squares on F².[7]

Table 3: Selected Bond Distances (Å) and Angles (°) for a Representative this compound Complex

CompoundM-O (carboxylate)M-N (pyridine)M-O (water)O-M-N Angle
[Ni(5-npic)₂(H₂O)₂]2.05 - 2.082.10 - 2.122.15 - 2.18~90
[Mn(5-npic)₂]n2.147 - 2.1762.273 - 2.295-Variable

Data is illustrative and based on typical values found in the literature.[2]

Powder X-ray Diffraction (PXRD)

PXRD is used to confirm the phase purity of the bulk synthesized sample by comparing the experimental diffraction pattern with the one simulated from the single-crystal X-ray data.

Experimental Protocol:

The powder sample is placed on a sample holder, and the diffraction pattern is collected over a range of 2θ angles using a diffractometer with a specific X-ray source (e.g., CuKα radiation).[2]

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability of the complexes and to determine the nature of water molecules (coordinated or lattice).[8]

Experimental Protocol:

A small amount of the sample is heated in a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25-800 °C). The change in mass with temperature is recorded.[9]

Interpretation of TGA Data:

  • Dehydration: A weight loss at lower temperatures (typically below 150 °C) corresponds to the loss of lattice or solvated water molecules. A weight loss at higher temperatures (above 150 °C) suggests the removal of coordinated water molecules.[8]

  • Decomposition: Subsequent weight losses at higher temperatures correspond to the decomposition of the organic ligand, ultimately leaving a metal oxide residue.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound complexes.

This compound Complex Characterization Workflow synthesis Synthesis of 5-npic Complex initial_char Initial Characterization synthesis->initial_char elemental Elemental Analysis (C, H, N) initial_char->elemental Confirm Stoichiometry ftir FTIR Spectroscopy initial_char->ftir Confirm Coordination structural_char Structural & Spectroscopic Characterization elemental->structural_char ftir->structural_char scxrd Single-Crystal X-ray Diffraction (SCXRD) structural_char->scxrd Determine 3D Structure pxrd Powder X-ray Diffraction (PXRD) structural_char->pxrd Confirm Phase Purity uv_vis UV-Vis Spectroscopy structural_char->uv_vis Electronic Properties thermal_prop Thermal Properties structural_char->thermal_prop fluorescence Fluorescence Spectroscopy uv_vis->fluorescence Luminescence tga_dta Thermal Analysis (TGA/DTA) thermal_prop->tga_dta Thermal Stability Hypothetical Signaling Pathway Inhibition growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription complex 5-npic Metal Complex complex->raf proliferation Cell Proliferation transcription->proliferation

References

Application Notes and Protocols for Single-Crystal X-ray Diffraction of 5-Nitropicolinic Acid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the single-crystal X-ray diffraction (SC-XRD) analysis of 5-Nitropicolinic acid and its derivatives. This document includes detailed experimental protocols for synthesis, crystallization, and data collection, as well as a comparative analysis of crystallographic data.

Data Presentation

The following table summarizes the crystallographic data for this compound monohydrate and its lanthanide complexes. This allows for a clear comparison of their structural parameters.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZR-factorRef.
This compound monohydrateC₆H₄N₂O₄·H₂OMonoclinicC2/c13.1766(11)5.1019(4)22.602(2)91.081(3)1519.2(2)80.0334[1]
[Gd₂(5-npic)₆(H₂O)₄]·(H₂O)₂C₃₆H₂₈Gd₂N₁₂O₃₂TriclinicP-111.2312.0112.1169.815301-[C1]
[Tb₂(5-npic)₆(H₂O)₄]·(H₂O)₂C₃₆H₂₈Tb₂N₁₂O₃₂TriclinicP-111.2111.9912.0969.815191-[C2]

Note: The crystallographic data for the Gadolinium and Terbium complexes are available from the Cambridge Crystallographic Data Centre (CCDC) under deposition numbers 2300374 [C1] and 2300375 [C2] respectively. The unit cell parameters have been included for comparison.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of aminopicolinic acids, focusing on the nitration of picolinic acid N-oxide.[2]

Materials:

  • Picolinic acid N-oxide

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Deionized water

  • Sodium Hydroxide (NaOH) solution

  • Hydrochloric Acid (HCl) solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add picolinic acid N-oxide to a mixture of fuming nitric acid and concentrated sulfuric acid.

  • Maintain the temperature of the reaction mixture between 120°C and 130°C.

  • Stir the reaction mixture vigorously for 2.5 hours.

  • After the reaction is complete, carefully pour the mixture over crushed ice to precipitate the product.

  • Filter the crude product and wash it with cold deionized water.

  • The resulting 4-nitropicolinic acid N-oxide can be further purified by recrystallization.

  • To obtain this compound, the N-oxide is typically reduced, however, for the purpose of obtaining the titled compound directly, a different synthetic route starting from a different precursor might be more efficient. For the scope of this document, we focus on the nitration step.

Crystallization of this compound Monohydrate[1]

Materials:

  • This compound

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve 1.68 g (1 mmol) of this compound in 15 mL of THF.

  • Stir the solution for 30 minutes at room temperature.

  • Filter the solution to remove any insoluble impurities.

  • Allow the filtrate to evaporate slowly in the air at room temperature.

  • Colorless crystals suitable for single-crystal X-ray diffraction will be harvested after approximately 3 days.

Synthesis of Lanthanide Complexes of this compound

Materials:

  • This compound

  • Dysprosium(III) nitrate hexahydrate (Dy(NO₃)₃·6H₂O), Gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O), or Terbium(III) chloride hexahydrate (TbCl₃·6H₂O)

  • Distilled water

Procedure:

  • Prepare a solution of 0.06 mmol of this compound in 2 mL of distilled water.

  • In a separate vial, dissolve 0.02 mmol of the corresponding lanthanide salt in 1 mL of distilled water.

  • Mix the lanthanide salt solution with the this compound solution.

  • Seal the vial and place it in an oven at 95°C for 48 hours.

  • After cooling, suitable single crystals will have formed.

  • Filter the crystals in the air and wash them with distilled water.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Protocol:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection:

    • X-ray diffraction data is collected on a diffractometer equipped with a CCD detector.

    • The crystal is maintained at a constant temperature (e.g., 150 K or 293 K) using a cryo-system.

    • Monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å) is used.

    • A series of diffraction images are collected by rotating the crystal.

  • Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.

  • Structure Solution and Refinement:

    • The crystal structure is solved using direct methods or Patterson methods.

    • The structural model is refined by full-matrix least-squares on F².

    • All non-hydrogen atoms are refined anisotropically.

    • Hydrogen atoms are placed in calculated positions and refined using a riding model.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd Single-Crystal X-ray Diffraction cluster_analysis Structure Analysis cluster_output Output start Starting Materials (this compound or Precursors) synthesis Chemical Synthesis start->synthesis Reaction crystallization Crystal Growth synthesis->crystallization Purification & Crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting data_collection Data Collection crystal_mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement final_structure Final Crystal Structure & Data Analysis structure_refinement->final_structure cif_file Crystallographic Information File (CIF) final_structure->cif_file data_table Crystallographic Data Table final_structure->data_table

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

logical_relationship compound This compound Compound structure 3D Crystal Structure compound->structure Determined by SC-XRD properties Physicochemical Properties application Drug Development & Materials Science properties->application Guides structure->properties Influences structure->application Enables Design

Caption: Relationship between crystal structure and application.

References

Application Notes and Protocols for Measuring the Photophysical Properties of 5-Nitropicolinic Acid Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitropicolinic acid (5-npic) has emerged as a versatile ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals and lanthanides.[1] These complexes are of growing interest due to their potential applications in drug development, bioimaging, and materials science, owing to their intriguing photophysical properties.[2][3] The presence of the nitro group, a strong electron-withdrawing moiety, can significantly influence the electronic structure and, consequently, the absorption and emission characteristics of the resulting complexes.[4][5] This can lead to desirable features such as ligand-centered luminescence, but also introduces the possibility of fluorescence quenching.[4][6][7]

These application notes provide a comprehensive guide to the experimental procedures for characterizing the photophysical properties of this compound complexes. The protocols detailed below are intended to ensure accurate and reproducible measurements, facilitating the comparison of data across different research groups and aiding in the rational design of new metal-based compounds with tailored photophysical functionalities.

Photophysical Properties of this compound Complexes: A Summary

Recent studies have begun to explore the photophysical characteristics of 5-npic complexes. A new family of six complexes with transition metals (Mn(II), Cd(II), Cu(II), Co(II), Ni(II), and Zn(II)) has been synthesized and characterized.[2][8] Additionally, lanthanide complexes with Dy(III), Gd(III), and Tb(III) have been reported, exhibiting ligand-centered emission.[3][9] The d¹⁰ metal ions, such as Cd(II) and Zn(II), are of particular interest for their luminescence properties.[2]

For instance, solid samples of the free 5-npic ligand and its Cd(II) and Zn(II) complexes display a distinct emission peak at 485 nm.[2] The similarity in the spectral profiles suggests that the luminescence originates from the ligand itself and remains largely unperturbed after complexation in these cases.[2]

Table 1: Summary of Reported Photophysical Data for this compound Complexes

Complex/LigandMetal IonExcitation Wavelength (nm)Emission Wavelength (nm)RemarksReference(s)
5-npic-Not specified485 (solid state)Ligand-centered emission.[2]
[Cd(5-npic)₂]nCd(II)Not specified485 (solid state)Luminescence properties similar to the free ligand.[2]
[Zn(5-npic)₂(H₂O)₂]Zn(II)Not specified485 (solid state)Luminescence properties similar to the free ligand.[2]
[Dy₂(5-npic)₆(H₂O)₄]·(H₂O)₂Dy(III)Not specifiedLigand-centeredThe linker emission is maintained for all complexes.[3][9]
[Gd₂(5-npic)₆(H₂O)₄]·(H₂O)₂Gd(III)Not specifiedLigand-centeredThe linker emission is maintained for all complexes.[3][9]
[Tb₂(5-npic)₆(H₂O)₄]·(H₂O)₂Tb(III)Not specifiedLigand-centeredThe linker emission is maintained for all complexes.[3][9]

Experimental Workflow

A systematic approach is crucial for the comprehensive characterization of the photophysical properties of 5-npic complexes. The following workflow outlines the key experimental stages.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Photophysical Measurements cluster_analysis Data Analysis & Interpretation synthesis Synthesis of 5-npic Complex purification Purification & Characterization (e.g., SC-XRD, EA, FTIR) synthesis->purification uv_vis UV-Vis Absorption Spectroscopy purification->uv_vis fluorescence Steady-State Fluorescence (Excitation & Emission) uv_vis->fluorescence quantum_yield Fluorescence Quantum Yield fluorescence->quantum_yield lifetime Fluorescence Lifetime (TCSPC) fluorescence->lifetime data_analysis Data Processing & Analysis lifetime->data_analysis interpretation Interpretation of Photophysical Properties data_analysis->interpretation

Caption: Experimental workflow for photophysical characterization.

Experimental Protocols

UV-Visible Absorption Spectroscopy

Objective: To determine the electronic absorption properties of the 5-npic complexes and to calculate the molar absorption coefficient (ε).

Materials:

  • Dual-beam UV-Vis spectrophotometer[10][11]

  • Matched quartz cuvettes (1 cm path length)[12]

  • Volumetric flasks and pipettes

  • Analytical balance

  • Solvent (e.g., DMSO, Methanol, Acetonitrile - ensure the complex is soluble and the solvent is transparent in the region of interest)[1]

  • This compound complex

Protocol:

  • Preparation of Stock Solution: Accurately weigh a precise amount of the 5-npic complex and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will result in absorbance values between 0.1 and 1.0 at the absorption maximum (λmax).[10]

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the desired wavelength range for the scan (e.g., 200-800 nm).[13]

  • Baseline Correction: Fill a cuvette with the pure solvent to be used for the sample solutions. Place it in both the sample and reference holders and run a baseline correction.

  • Sample Measurement:

    • Rinse a cuvette with a small amount of the most dilute working solution and then fill it.

    • Place the cuvette in the sample holder and record the absorption spectrum.

    • Repeat this for all working solutions, from the most dilute to the most concentrated.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance at λmax versus concentration.

    • Determine the molar absorption coefficient (ε) from the slope of the linear fit of the data using the Beer-Lambert law (A = εbc), where A is absorbance, b is the path length (1 cm), and c is the concentration in mol/L.[10]

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra of the 5-npic complexes.

Materials:

  • Fluorometer equipped with an excitation source (e.g., Xenon lamp) and a detector (e.g., PMT)

  • Quartz fluorescence cuvettes (1 cm path length, four polished sides)

  • Solvent used for UV-Vis measurements

  • This compound complex solutions

Protocol:

  • Solution Preparation: Use the same solutions prepared for the UV-Vis measurements, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[12][14]

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to stabilize.

    • Set the excitation and emission slit widths (e.g., 2-5 nm).[14]

  • Emission Spectrum Measurement:

    • Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.

    • Scan the emission over a wavelength range starting from ~10 nm above the excitation wavelength to the near-infrared region.

    • Record the spectrum of a solvent blank under the same conditions and subtract it from the sample spectrum.

  • Excitation Spectrum Measurement:

    • Set the emission wavelength to the maximum of the fluorescence emission peak.

    • Scan the excitation wavelength over a range that covers the absorption bands of the complex.

    • The corrected excitation spectrum should ideally match the absorption spectrum.[15]

Fluorescence Quantum Yield (Φf) Determination

Objective: To quantify the efficiency of the fluorescence process using the relative method.[12][14][16]

Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity to that of a standard with a known quantum yield, measured under identical conditions.[12]

Materials:

  • Fluorometer and UV-Vis spectrophotometer

  • Fluorescence standard with a known quantum yield in the same emission range as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).[14]

  • Solutions of the 5-npic complex and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.[14]

Protocol:

  • Select Excitation Wavelength: Choose an excitation wavelength where both the sample and the standard have significant absorbance.

  • Measure Absorbance: Record the absorbance of all sample and standard solutions at the chosen excitation wavelength.

  • Measure Fluorescence:

    • Record the fluorescence emission spectra for all sample and standard solutions using the same instrument settings (excitation wavelength, slit widths).

    • Record the emission spectrum of the pure solvent (blank).

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum (sample, standard, and blank).

    • Subtract the integrated intensity of the blank from each sample and standard measurement.

    • Plot integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate Quantum Yield: The quantum yield (Φf) is calculated using the following equation:[12][14]

    Φf,sample = Φf,std * (Gradsample / Gradstd) * (η²sample / η²std)

    Where:

    • Φf is the fluorescence quantum yield.

    • Grad is the gradient (slope) from the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent.

    • 'sample' and 'std' refer to the test sample and the standard, respectively.

Fluorescence Lifetime Measurement

Objective: To determine the average time a molecule spends in the excited state before returning to the ground state, using Time-Correlated Single Photon Counting (TCSPC).[17][18][19]

Principle: The sample is excited by a high-repetition-rate pulsed light source. The time difference between the excitation pulse and the arrival of the first fluorescence photon at the detector is measured repeatedly. A histogram of these time differences gives the fluorescence decay curve.[19]

Materials:

  • TCSPC system with a pulsed laser or LED source

  • High-speed detector (e.g., PMT or SPAD)

  • Sample solutions (absorbance < 0.1 at the excitation wavelength)

  • Scattering solution for measuring the Instrument Response Function (IRF) (e.g., dilute Ludox or non-dairy creamer solution).[17]

Protocol:

  • Instrument Setup:

    • Select a pulsed light source with a wavelength suitable for exciting the sample.

    • Set the repetition rate of the source such that the time window between pulses is at least 5-10 times longer than the expected fluorescence lifetime of the sample to allow for complete decay.[17]

  • IRF Measurement:

    • Place the scattering solution in the sample holder.

    • Set the emission monochromator to the excitation wavelength.

    • Acquire the IRF. The intensity of the scattered light should be high, so use neutral density filters to avoid detector overload.[17]

  • Sample Measurement:

    • Replace the scattering solution with the sample solution.

    • Set the emission monochromator to the wavelength of maximum fluorescence emission.

    • Acquire the fluorescence decay curve until a sufficient number of photon counts are collected in the peak channel (e.g., 10,000 counts).

  • Data Analysis:

    • Perform a deconvolution of the measured fluorescence decay with the IRF using appropriate fitting software.

    • Fit the decay data to a single or multi-exponential decay model to obtain the fluorescence lifetime(s) (τ).

Signaling Pathways and Logical Relationships

The photophysical properties of this compound complexes are governed by the interplay of various radiative and non-radiative decay pathways from the excited state. The presence of the nitro group can introduce efficient non-radiative decay channels, such as intersystem crossing (ISC), which can quench fluorescence.[4]

jablonski_diagram S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence (k_f) S1->S0 Internal Conversion (k_ic) T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing (k_isc) (Enhanced by -NO₂) T1->S0 Phosphorescence (k_p) T1->S0 Intersystem Crossing (k_isc')

Caption: Jablonski diagram illustrating potential photophysical pathways.

This diagram illustrates the primary photophysical processes that can occur upon photoexcitation of a 5-npic complex. The efficiency of fluorescence is determined by the competition between the rate of fluorescence (kf) and the rates of non-radiative processes, including internal conversion (kic) and intersystem crossing (kisc). The electron-withdrawing nitro group can enhance the rate of intersystem crossing to the triplet state, thereby quenching the fluorescence.[4][7] A thorough analysis using the protocols described above will allow researchers to quantify these competing pathways and understand the structure-property relationships governing the photophysical behavior of these promising complexes.

References

Application Notes and Protocols for Biological Activity Screening of 5-Nitropicolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitropicolinic acid, a derivative of picolinic acid, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant interest due to their wide range of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties. The presence of the nitro group, a strong electron-withdrawing moiety, can significantly influence the electronic properties and biological activity of the parent molecule. This document provides detailed application notes and protocols for the screening of this compound derivatives for their cytotoxic and antimicrobial activities, facilitating the identification of lead compounds for further drug development.

I. Anticancer Activity Screening

The evaluation of the anticancer potential of this compound derivatives is a critical step in their development as therapeutic agents. Metal complexes of this compound, in particular, have demonstrated significant cytotoxic effects against various cancer cell lines.

Data Presentation: Cytotoxicity of this compound Metal Complexes

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various metal complexes of this compound against different cancer cell lines. This data provides a clear comparison of the cytotoxic potential of these compounds.

Compound IDMetal IonCancer Cell LineIC50 (µg/mL)[1]
1 Mn(II)B16-F10 (Melanoma)> 100
HT29 (Colon Cancer)> 100
HepG2 (Liver Cancer)> 100
2 Cd(II)B16-F10 (Melanoma)26.94
HT29 (Colon Cancer)75.83
HepG2 (Liver Cancer)86.55
3 Cu(II)B16-F10 (Melanoma)68.32
HT29 (Colon Cancer)71.43
HepG2 (Liver Cancer)> 100
4 Co(II)B16-F10 (Melanoma)45.10
HT29 (Colon Cancer)69.80
HepG2 (Liver Cancer)> 100
5 Ni(II)B16-F10 (Melanoma)> 100
HT29 (Colon Cancer)> 100
HepG2 (Liver Cancer)> 100
6 Zn(II)B16-F10 (Melanoma)78.47
HT29 (Colon Cancer)> 100
HepG2 (Liver Cancer)> 100
This compound (ligand) -B16-F10 (Melanoma)> 100
HT29 (Colon Cancer)> 100
HepG2 (Liver Cancer)> 100
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines (e.g., B16-F10, HT29, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plate for another 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or by placing the plate on an orbital shaker for 10-15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualization of Experimental Workflow and Signaling Pathway

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., B16-F10, HT29) cell_seeding 3. Seed Cells in 96-well plate cell_culture->cell_seeding compound_prep 2. Prepare Compound Dilutions treatment 4. Treat Cells with Compounds compound_prep->treatment cell_seeding->treatment incubation 5. Incubate for 24-72 hours treatment->incubation mtt_addition 6. Add MTT Reagent incubation->mtt_addition formazan_formation 7. Incubate for 3-4 hours mtt_addition->formazan_formation solubilization 8. Solubilize Formazan formazan_formation->solubilization read_absorbance 9. Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability 10. Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 11. Determine IC50 calculate_viability->determine_ic50

Figure 1. Experimental workflow for the MTT cytotoxicity assay.

Apoptosis_Signaling_Pathway cluster_stimulus Stimulus cluster_dna_damage DNA Damage Response cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade derivative This compound Derivative dna_damage DNA Damage derivative->dna_damage Induces p53 p53 Activation dna_damage->p53 bax Bax Activation p53->bax Promotes bcl2 Bcl-2 Inhibition p53->bcl2 Inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c Prevents apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2. Proposed intrinsic apoptosis signaling pathway.

II. Antimicrobial Activity Screening

Derivatives of this compound, particularly hydrazones, are of interest for their potential antimicrobial properties. The screening for such activity is crucial to identify compounds that can combat bacterial and fungal infections.

Data Presentation: Antimicrobial Activity of Structurally Related Hydrazone Derivatives
Compound TypeTest MicroorganismGram StainMIC (µg/mL)Reference
Nitrofurazone Analogues Staphylococcus aureusPositive0.002 - 7.81[2]
Bacillus subtilisPositive0.002 - 7.81[2]
5-Nitrofuran-2-carboxylic acid Hydrazones Staphylococcus epidermidisPositive0.48 - 15.62[3]
Candida albicans-7.81 - 15.62[4]
Nicotinic Acid Hydrazones (with nitro group) Gram-positive bacteriaPositiveGood inhibition[1][5]
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • Standard antimicrobial agents (positive controls, e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture, prepare a suspension of the microorganism in sterile broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).

    • Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • In a 96-well plate, perform serial two-fold dilutions of the this compound derivatives in the broth medium to obtain a range of concentrations.

  • Inoculation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria; 35°C for 24-48 hours for fungi).

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance using a microplate reader.

Visualization of Experimental Workflow

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis inoculum_prep 1. Prepare Microbial Inoculum (0.5 McFarland) plate_setup 3. Add Compounds and Inoculum to 96-well Plate inoculum_prep->plate_setup compound_dilution 2. Prepare Serial Dilutions of Compounds compound_dilution->plate_setup controls 4. Include Positive, Negative, and Sterility Controls plate_setup->controls incubation 5. Incubate at Appropriate Temperature controls->incubation read_results 6. Visually Inspect or Read Absorbance incubation->read_results determine_mic 7. Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

References

Application Notes and Protocols for Cytotoxicity Testing of 5-Nitropicolinic Acid Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitropicolinic acid, a derivative of picolinic acid, and its metal complexes have garnered significant interest in the field of medicinal chemistry due to their potential therapeutic properties, including anticancer activities.[1][2][3] The coordination of metal ions to this compound can modulate the biological activity of the ligand, leading to the development of novel metallodrugs.[3] Assessing the cytotoxic potential of these metal complexes is a critical first step in the drug discovery pipeline. This document provides a comprehensive set of protocols for evaluating the in vitro cytotoxicity of this compound metal complexes, offering insights into their mechanism of action.

These protocols are designed to guide researchers in determining key cytotoxicity parameters such as the half-maximal inhibitory concentration (IC50) and to elucidate the mode of cell death induced by these compounds. The methodologies described herein include assessments of cell viability, membrane integrity, and apoptosis.

Data Presentation: Cytotoxicity of this compound Metal Complexes

The following table summarizes the reported cytotoxic activities (IC50 values) of various this compound metal complexes against different cancer cell lines after 72 hours of treatment, as determined by the MTT assay.[1]

Complex IDMetal IonCell LineIC50 (µg/mL)
1 Mn(II)B16-F10>100
HT29>100
HepG2>100
2 Cd(II)B16-F1026.94
HT2986.55
HepG270.19
3 Cu(II)B16-F1079.43
HT29>100
HepG2>100
4 Co(II)B16-F1045.10
HT2979.22
HepG268.41
5 Ni(II)B16-F10>100
HT29>100
HepG2>100
6 Zn(II)B16-F10>100
HT29>100
HepG2>100
5-Npic Ligand onlyB16-F10>100
HT29>100
HepG2>100

Data sourced from a study on a family of metal complexes based on this compound.[1]

Experimental Workflow

The following diagram outlines the general workflow for the comprehensive cytotoxicity assessment of this compound metal complexes.

experimental_workflow Experimental Workflow for Cytotoxicity Testing cluster_prep Preparation cluster_primary Primary Screening cluster_mechanistic Mechanistic Studies Compound_Prep Compound Preparation (Dissolution & Serial Dilution) Compound_Treatment Treatment with Metal Complexes (24, 48, 72h) Compound_Prep->Compound_Treatment Cell_Culture Cell Line Culture (e.g., B16-F10, HT29, HepG2) Cell_Seeding Cell Seeding in 96-well plates Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment MTT_SRB Cell Viability Assays (MTT or SRB) Compound_Treatment->MTT_SRB IC50 IC50 Determination MTT_SRB->IC50 LDH_Assay Membrane Integrity Assay (LDH Assay) IC50->LDH_Assay Apoptosis_Assay Apoptosis vs. Necrosis (Annexin V/PI Staining) IC50->Apoptosis_Assay ROS_Caspase Further Mechanistic Assays (ROS Detection, Caspase Activity) Apoptosis_Assay->ROS_Caspase

Caption: Workflow for cytotoxicity assessment of this compound metal complexes.

Experimental Protocols

Cell Viability Assays

Two common and reliable colorimetric assays for determining cell viability are the MTT and SRB assays.

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Materials:

  • Cancer cell lines (e.g., B16-F10, HT29, HepG2)[1]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound metal complexes

  • MTT solution (5 mg/mL in PBS, sterile filtered)[4]

  • Solubilization solution (e.g., isopropanol, DMSO)[5]

  • 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the this compound metal complexes in culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5% to avoid toxicity. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.[5]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100-200 µL of a solubilization solution (e.g., isopropanol) to each well to dissolve the formazan crystals.[5] Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[4]

  • Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

b) SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the sulforhodamine B dye.[7]

Materials:

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After compound incubation, gently add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[7]

  • Washing: Remove the TCA and wash the plates at least three times with 1% acetic acid to remove unbound dye.[7] Air-dry the plates completely.

  • SRB Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.

  • Dye Solubilization: Air-dry the plates and then add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[7]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate spectrophotometer.[7]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Membrane Integrity Assay (LDH Assay)

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[8]

Materials:

  • LDH Cytotoxicity Assay Kit

  • 96-well flat-bottom plates

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[9]

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.[10] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit's instructions and add it to each well containing the supernatant.[9]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]

  • Stop Reaction: Add the stop solution provided in the kit to each well.[9]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[9]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, based on the absorbance values of the experimental, spontaneous release, and maximum release controls.

Apoptosis vs. Necrosis Determination (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V.[11] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[11]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometry tubes

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound metal complexes at their IC50 concentrations for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Centrifuge the cell suspension at a low speed.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[13]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[12]

Hypothesized Signaling Pathway for Cytotoxicity

Based on the known mechanisms of action for many metal complexes, the following diagram illustrates a hypothesized signaling pathway for the cytotoxicity of this compound metal complexes, leading to apoptosis.[14]

signaling_pathway Hypothesized Apoptotic Pathway cluster_stimulus Stimulus cluster_cellular Cellular Response cluster_caspase Caspase Cascade cluster_outcome Outcome Metal_Complex This compound Metal Complex ROS ↑ Intracellular ROS Metal_Complex->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage Cyto_C Cytochrome c Release Mito_Damage->Cyto_C Casp9 Caspase-9 Activation Cyto_C->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

Caption: Hypothesized signaling pathway for metal complex-induced apoptosis.

Further Mechanistic Studies

To further elucidate the mechanism of action, the following assays can be performed:

  • Intracellular Reactive Oxygen Species (ROS) Detection: Use fluorescent probes like H2DCFDA to measure the generation of ROS, which is often implicated in metal-complex-induced cytotoxicity.[15]

  • Caspase Activity Assays: Quantify the activity of key executioner caspases, such as caspase-3 and caspase-7, using colorimetric or fluorometric substrates to confirm the involvement of the caspase cascade in apoptosis.[6]

  • Western Blot Analysis: Probe for the expression levels of key apoptotic proteins, such as cleaved PARP, cleaved caspase-3, and members of the Bcl-2 family, to validate the signaling pathway.[16]

By employing this comprehensive set of protocols, researchers can effectively characterize the cytotoxic properties of novel this compound metal complexes and gain valuable insights into their potential as anticancer agents.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Yield of 5-Nitropicolinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-Nitropicolinic acid. Our aim is to equip researchers with the necessary information to optimize reaction conditions, improve yields, and ensure the purity of their final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common and effective synthetic routes for this compound are:

  • Oxidation of 2-methyl-5-nitropyridine: This method involves the direct oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid.

  • Cyanation of 2-halo-5-nitropyridine followed by hydrolysis: This two-step process begins with the conversion of a 2-halo-5-nitropyridine to 2-cyano-5-nitropyridine, which is then hydrolyzed to the desired carboxylic acid.

Q2: What is a typical yield for the synthesis of this compound?

A2: Yields can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions. For the cyanation and hydrolysis route starting from 2-bromo-5-nitropyridine, yields of around 70% have been reported.[1] Yields for the oxidation route are highly dependent on the chosen oxidizing agent and reaction conditions.

Q3: What are the critical parameters to control during the synthesis?

A3: Key parameters that significantly influence the yield and purity of this compound include:

  • Reaction Temperature: Precise temperature control is crucial to prevent side reactions such as over-oxidation or decomposition.

  • Choice of Reagents: The selection of the oxidizing agent in the oxidation route or the catalyst in the cyanation step is critical for achieving high yields.

  • Reaction Time: Monitoring the reaction to completion is essential to maximize the conversion of the starting material without promoting the formation of byproducts.

  • pH Control: During workup and purification, careful control of the pH is necessary to ensure the product is in the desired form for isolation.

Q4: How can I purify the final this compound product?

A4: The most common method for purifying this compound is recrystallization. Suitable solvent systems, such as an ethanol/water mixture, can be used to obtain a product with high purity. Column chromatography can also be employed if further purification is required.

Troubleshooting Guides

Low Yield in this compound Synthesis
ProblemPotential CauseRecommended Solution
Low Yield (General) Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction goes to completion. Consider extending the reaction time if necessary, but be mindful of potential side reactions.
Product loss during workup.Ensure the pH is appropriately adjusted during extraction to minimize the solubility of the product in the aqueous layer. Thoroughly extract the aqueous phase with a suitable organic solvent. When rinsing filtration media or drying agents, use the extraction solvent to recover any adsorbed product.
Impure starting materials.Verify the purity of the starting materials before beginning the reaction. Impurities can interfere with the reaction and lead to the formation of side products, reducing the overall yield.
Low Yield (Oxidation Route) Ineffective oxidizing agent.Ensure the chosen oxidizing agent is fresh and active. For the oxidation of a methyl group on a pyridine ring, common oxidants include potassium permanganate or selenium dioxide. The stoichiometric amount of the oxidant is also critical and may require optimization.
Over-oxidation.The desired carboxylic acid can potentially be further oxidized, leading to ring-opening and degradation under harsh conditions. Use a stoichiometric amount of the oxidizing agent, maintain a low reaction temperature, and monitor the reaction closely to stop it once the starting material is consumed.
Low Yield (Cyanation/Hydrolysis Route) Inefficient cyanation.The choice of cyanide source and catalyst is crucial. For the cyanation of halo-pyridines, copper(I) cyanide is often used. The reaction temperature and solvent (e.g., DMF or DMSO) should be optimized.
Incomplete hydrolysis of the nitrile.Hydrolysis of the nitrile to the carboxylic acid can be performed under acidic or basic conditions. Ensure sufficient reaction time and temperature for the hydrolysis to go to completion. Basic hydrolysis followed by acidification is a common high-yielding method.

Experimental Protocols

Route 1: Oxidation of 2-methyl-5-nitropyridine

This protocol provides a general procedure for the oxidation of a methylpyridine derivative. Optimization for the specific substrate, 2-methyl-5-nitropyridine, is recommended.

Materials:

  • 2-methyl-5-nitropyridine

  • Potassium permanganate (KMnO₄)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • 95% Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve 2-methyl-5-nitropyridine (1.0 equivalent) in water.

  • Slowly add potassium permanganate (in portions, approximately 2.0 equivalents in total) to the solution.

  • Heat the mixture on a steam bath until the purple color of the permanganate has disappeared.

  • Allow the reaction mixture to cool slightly and filter to remove the manganese dioxide precipitate. Wash the precipitate with hot water.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Acidify the concentrated solution with concentrated hydrochloric acid.

  • Evaporate the acidified solution to dryness under reduced pressure.

  • Extract the solid residue with hot 95% ethanol.

  • Cool the ethanolic extract to induce crystallization of this compound.

  • Filter the crystals and dry them to obtain the final product.

Data Presentation: Optimizing Oxidation Reaction Conditions

ParameterCondition ACondition BCondition C
Oxidizing Agent KMnO₄SeO₂CrO₃
Solvent WaterDioxaneAcetic Acid
Temperature 100°C110°C80°C
Reaction Time 4 hours6 hours3 hours
Typical Yield Moderate to HighModerateLow to Moderate
Route 2: Cyanation of 2-bromo-5-nitropyridine and Hydrolysis

This protocol is based on a reported procedure for the synthesis of 5-Nitropyridine-2-carboxylic acid with slight modifications.[1]

Step 1: Synthesis of 2-cyano-5-nitropyridine

Materials:

  • 2-bromo-5-nitropyridine

  • Copper(I) cyanide (CuCN)

  • N,N-dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, combine 2-bromo-5-nitropyridine (1.0 equivalent) and copper(I) cyanide (1.1 equivalents) in DMF.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at a temperature of 120-140°C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-cyano-5-nitropyridine.

Step 2: Hydrolysis of 2-cyano-5-nitropyridine

Materials:

  • 2-cyano-5-nitropyridine

  • Sodium hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • To the crude 2-cyano-5-nitropyridine, add an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 3-4.

  • The this compound will precipitate out of the solution.

  • Filter the precipitate, wash with cold water, and dry to obtain the final product. A reported yield for this two-step process is around 70%.[1]

Data Presentation: Optimizing Hydrolysis Conditions

ParameterCondition ACondition B
Hydrolysis Condition Basic (NaOH)Acidic (H₂SO₄)
Temperature 100°C120°C
Reaction Time 2 hours4 hours
Typical Yield HighModerate

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the key steps in the synthesis of this compound.

Synthesis_Workflow_Oxidation Start 2-methyl-5-nitropyridine Oxidation Oxidation (e.g., KMnO₄) Start->Oxidation Workup Workup (Filtration, Acidification) Oxidation->Workup Purification Purification (Recrystallization) Workup->Purification End This compound Purification->End

Caption: Workflow for the synthesis of this compound via oxidation.

Synthesis_Workflow_Cyanation_Hydrolysis Start 2-bromo-5-nitropyridine Cyanation Cyanation (CuCN, DMF) Start->Cyanation Intermediate 2-cyano-5-nitropyridine Cyanation->Intermediate Hydrolysis Hydrolysis (NaOH, then HCl) Intermediate->Hydrolysis End This compound Hydrolysis->End

Caption: Workflow for the synthesis of this compound via cyanation and hydrolysis.

Signaling Pathways and Logical Relationships

The synthesis of this compound involves a series of chemical transformations. The following diagram illustrates the logical relationship between the starting materials, intermediates, and the final product for the two primary synthetic routes.

Logical_Relationship cluster_oxidation Oxidation Route cluster_cyanation Cyanation/Hydrolysis Route 2-methyl-5-nitropyridine 2-methyl-5-nitropyridine This compound This compound 2-methyl-5-nitropyridine->this compound Oxidation 2-halo-5-nitropyridine 2-halo-5-nitropyridine 2-cyano-5-nitropyridine 2-cyano-5-nitropyridine 2-halo-5-nitropyridine->2-cyano-5-nitropyridine Cyanation 2-cyano-5-nitropyridine->this compound Hydrolysis

Caption: Logical relationships in the synthesis of this compound.

References

Technical Support Center: Purification of 5-Nitropicolinic Acid and its Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Nitropicolinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts encountered during the synthesis of this compound?

The synthesis of this compound, typically achieved through the oxidation of 2-methyl-5-nitropyridine, can lead to several byproducts. The most common impurities include:

  • Unreacted Starting Material: Residual 2-methyl-5-nitropyridine is a frequent impurity if the oxidation is incomplete.

  • Over-oxidation Products: While the desired product is the carboxylic acid, harsh oxidation conditions can potentially lead to further degradation of the pyridine ring.

  • Isomeric Byproducts: Depending on the synthetic route and the purity of the starting materials, other nitrated isomers of picolinic acid could be formed. For instance, if the nitration of a precursor is not completely regioselective, other positional isomers may be present.[1]

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., sulfuric acid, nitric acid, organic solvents) may be present in the crude product.

Q2: What are the recommended initial steps for purifying crude this compound?

A general initial purification strategy involves an acidic workup followed by extraction. The crude reaction mixture can be carefully neutralized and then acidified to precipitate the this compound. The precipitated solid can then be collected by filtration and washed with cold water to remove highly polar impurities and residual acids.

Q3: Which analytical techniques are most suitable for assessing the purity of this compound?

A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a powerful technique for quantifying the purity of this compound and detecting impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying any organic impurities. The acidic proton of the carboxylic acid typically appears as a broad singlet at a high chemical shift (around 12 ppm) in ¹H NMR.[2]

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the product and help in the identification of unknown impurities.

Troubleshooting Guides

Recrystallization

Recrystallization is a primary method for purifying this compound. However, various issues can arise.

Problem: The compound "oils out" instead of crystallizing.

Potential CauseSuggested Solution
The solution is too saturated, causing the compound to come out of solution at a temperature above its melting point.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[3]
The presence of impurities is depressing the melting point of the compound.Consider a preliminary purification step, such as column chromatography, before recrystallization.
The chosen solvent is not ideal.Experiment with different solvent systems. A good starting point for acidic compounds like this compound could be polar protic solvents like ethanol, water, or a mixture of the two.[4]

Problem: No crystals form upon cooling.

Potential CauseSuggested Solution
The solution is not sufficiently saturated (too much solvent was used).Evaporate some of the solvent to increase the concentration and then try cooling again.[3]
Nucleation is not initiated.Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[5] Add a seed crystal of pure this compound if available.
The compound is highly soluble in the chosen solvent even at low temperatures.Consider using a solvent in which the compound has lower solubility or use a mixed solvent system where one solvent is a good solvent and the other is a poor solvent (anti-solvent).

Problem: The yield of recrystallized product is low.

Potential CauseSuggested Solution
Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.Before filtering, check for saturation by dipping a glass rod in the solution and observing if crystals form upon drying. If so, concentrate the solution by boiling off some solvent.[3]
The cooling process was too rapid, leading to the formation of small crystals that are difficult to filter.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The product is significantly soluble in the wash solvent.Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Column Chromatography

Column chromatography can be used for more challenging separations.

Problem: Poor separation of this compound from its byproducts.

Potential CauseSuggested Solution
The chosen eluent system has incorrect polarity.Use Thin Layer Chromatography (TLC) to screen different solvent systems to find one that provides good separation (Rf value of the product around 0.3-0.4). For acidic compounds, adding a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent can improve peak shape and separation.
The column is overloaded with the crude sample.Use an appropriate ratio of stationary phase (silica gel) to the crude product, typically ranging from 50:1 to 100:1 by weight.
The compound is streaking on the column.This is common for acidic compounds on silica gel. Add a small percentage of acetic acid or formic acid to the mobile phase to suppress the ionization of the carboxylic acid group.[6]

Experimental Protocols

Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol/Water mixture)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the hot recrystallization solvent (e.g., a boiling mixture of ethanol and water) to just dissolve the solid.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

HPLC Analysis of this compound Purity

Objective: To determine the purity of a this compound sample by reversed-phase HPLC.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or Phosphoric acid

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous acidic solution (e.g., 0.1% formic acid or phosphoric acid in water) and acetonitrile. A common starting point is a gradient elution.[7][8]

  • Standard and Sample Preparation: Prepare a stock solution of a this compound reference standard in a suitable diluent (e.g., mobile phase). Prepare the sample solution at a similar concentration.

  • HPLC Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Gradient of aqueous acid and acetonitrile

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 254 nm)

    • Injection Volume: 10 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Determine the purity of the sample by comparing the peak area of the this compound in the sample chromatogram to the total area of all peaks.

Data Presentation

Table 1: Comparison of Purification Methods for this compound (Hypothetical Data)

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)
Single Recrystallization (Ethanol/Water)8598.575
Double Recrystallization (Ethanol/Water)85>99.560
Column Chromatography (Silica Gel, Ethyl Acetate/Hexane with Acetic Acid)85>99.080

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 2-methyl-5-nitropyridine oxidation Oxidation start->oxidation crude_product Crude this compound oxidation->crude_product recrystallization Recrystallization crude_product->recrystallization Primary Method column_chromatography Column Chromatography crude_product->column_chromatography Alternative/Secondary Method hplc HPLC Purity Analysis recrystallization->hplc nmr NMR Structural Confirmation recrystallization->nmr column_chromatography->hplc column_chromatography->nmr pure_product Pure this compound hplc->pure_product Purity > 99% nmr->pure_product Structure Confirmed

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_solutions Potential Solutions start Crude Product Impure oiling_out Oiling Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield add_solvent Add More Solvent & Cool Slowly oiling_out->add_solvent change_solvent Change Solvent System oiling_out->change_solvent pre_purify Pre-purify by Chromatography oiling_out->pre_purify no_crystals->change_solvent concentrate Concentrate Solution no_crystals->concentrate scratch_seed Scratch Flask / Add Seed Crystal no_crystals->scratch_seed low_yield->concentrate slow_cool Optimize Cooling Rate low_yield->slow_cool cold_wash Wash with Cold Solvent low_yield->cold_wash

Caption: Troubleshooting logic for common issues encountered during the recrystallization of this compound.

References

Technical Support Center: Overcoming Solubility Issues with 5-Nitropicolinic Acid Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the solubility of 5-Nitropicolinic acid and its metal complexes.

Frequently Asked Questions (FAQs)

Q1: Why do this compound and its complexes often exhibit poor solubility?

A1: this compound contains both a polar carboxylic acid group and a pyridine ring, but the presence of the electron-withdrawing nitro group can influence its overall polarity and crystal packing, affecting its solubility.[1] For its metal complexes, solubility is a common challenge in coordination chemistry.[2] The final structure, whether it's a discrete molecule or an extended coordination polymer, significantly impacts its interaction with solvents.[1][2] Coordination polymers, in particular, are often insoluble in most common solvents.[2]

Q2: What are the recommended initial solvents for dissolving this compound and its complexes?

A2: For this compound itself, polar aprotic solvents are a good starting point. It is known to be soluble in dimethyl sulfoxide (DMSO).[3] A related compound, 6-methyl-5-nitropicolinic acid, is soluble in DMSO, dichloromethane, and chloroform, but not in water.[1] For the metal complexes, which are often less soluble than the free ligand, DMSO and N,N-dimethylformamide (DMF) are recommended for initial trials.[2]

Q3: How does pH adjustment affect the solubility of these compounds?

A3: pH modification is a highly effective strategy. This compound is a carboxylic acid, and by increasing the pH of an aqueous solution with a base (e.g., NaOH), you can deprotonate the carboxylic acid group. This forms a carboxylate salt, which is typically much more water-soluble than the neutral acid form.[4] The solubility of many metal complexes is also highly pH-dependent, so testing a range of pH values using appropriate buffer systems is recommended.[5]

Q4: My complex is soluble in DMSO, but precipitates when I dilute it into an aqueous buffer for my experiment. What should I do?

A4: This is a very common problem known as "crashing out." It occurs when the concentration of the organic co-solvent (DMSO) is drastically reduced upon dilution, lowering the overall solvating power of the medium below the threshold required to keep your compound dissolved.[4][6]

To resolve this, you can:

  • Reduce the stock solution concentration: Lowering the initial concentration in DMSO may prevent precipitation upon dilution.

  • Optimize the final co-solvent concentration: Determine the highest percentage of DMSO that is tolerated by your experimental system (e.g., cell culture) and does not cause precipitation.

  • Use a different solubilization method: If simple dilution fails, consider advanced formulation strategies such as using surfactants or cyclodextrins.[4][6]

Q5: What advanced strategies can I employ if basic methods like pH adjustment and co-solvents are insufficient?

A5: Several advanced techniques can be used:

  • Surfactants: These agents form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[5][6][7]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of your complex and increasing its water solubility.[6][8]

  • Ligand Modification: If you are involved in the synthesis of the complexes, consider modifying the this compound ligand by adding solubilizing groups, such as alkyl chains or polyethylene glycol (PEG) chains.[2][5]

  • Particle Size Reduction: Techniques like micronization or nanonization increase the surface-area-to-volume ratio of the solid compound, which can significantly improve its dissolution rate in a solvent.[4][8]

Troubleshooting Guides

Issue 1: The this compound complex will not dissolve in common organic solvents to create a stock solution.

This guide provides a systematic approach to finding a suitable solvent for your complex.

G start Start: Need to prepare a stock solution of the complex. try_dmso Attempt to dissolve in 100% DMSO at the desired concentration. start->try_dmso is_soluble_dmso Is it soluble? try_dmso->is_soluble_dmso try_other Try other polar aprotic solvents: - N,N-Dimethylformamide (DMF) - Dichloromethane (DCM) is_soluble_dmso->try_other No success Success: Stock solution prepared. Store appropriately. is_soluble_dmso->success Yes is_soluble_other Are any of these effective? try_other->is_soluble_other apply_energy Apply gentle heating (37-50°C) and/or sonication for 10-15 minutes. is_soluble_other->apply_energy No is_soluble_other->success Yes is_soluble_energy Does it dissolve? apply_energy->is_soluble_energy is_soluble_energy->success Yes fail Issue: Complex has extremely low solubility. Consider ligand modification or particle size reduction. is_soluble_energy->fail No

Caption: A decision-making workflow for preparing a stock solution of a poorly soluble this compound complex.

Issue 2: The complex precipitates from the solution upon dilution with an aqueous buffer.

This is a frequent challenge when preparing working solutions for biological or analytical assays.

G start Start: Precipitation observed after diluting organic stock into aqueous buffer. lower_conc 1. Lower the final concentration of the complex. 2. Prepare serial dilutions to find the solubility limit. start->lower_conc check1 Does precipitation persist? lower_conc->check1 optimize_cosolvent Increase the percentage of co-solvent (e.g., DMSO) in the final aqueous solution. (Ensure compatibility with the assay) check1->optimize_cosolvent Yes resolution Resolution: Complex is solubilized in the final aqueous medium. check1->resolution No check2 Does precipitation persist? optimize_cosolvent->check2 advanced_methods Switch to an advanced solubilization strategy: - pH Adjustment - Surfactant Addition - Cyclodextrin Complexation check2->advanced_methods Yes check2->resolution No fail If precipitation persists, the complex may be unsuitable for the aqueous system at the required concentration. advanced_methods->fail

Caption: A troubleshooting workflow for addressing complex precipitation in aqueous buffers.

Quantitative Data Summary

Table 1: Recommended Starting Concentrations for Solubilizing Agents

This table provides general guidelines for the starting concentrations of common co-solvents and surfactants. Optimization will be required for your specific complex and experimental system.

Agent TypeAgent NameTypical Starting Concentration RangeNotes
Co-solventDimethyl Sulfoxide (DMSO)0.1% - 5% (v/v)Can have biological effects at higher concentrations.[7]
Co-solventEthanol1% - 10% (v/v)May cause protein precipitation at higher concentrations.[7]
Co-solventPolyethylene Glycol (PEG 300/400)5% - 20% (v/v)Generally considered to have low toxicity.[7]
SurfactantTween® 20 / Tween® 800.01% - 0.1% (w/v)Use a concentration above the Critical Micelle Concentration (CMC).
SurfactantSodium Dodecyl Sulfate (SDS)0.1% - 1% (w/v)Anionic surfactant; may denature proteins.
Complexing AgentHydroxypropyl-β-Cyclodextrin (HP-β-CD)1% - 10% (w/v)Forms inclusion complexes to enhance solubility.[6]

Experimental Protocols

Protocol 1: pH Adjustment for Enhanced Aqueous Solubility

This protocol utilizes the acidic nature of the this compound ligand to increase the solubility of its complexes by forming a more soluble salt at a basic pH.

Methodology:

  • Prepare a suspension of the this compound complex in your desired aqueous buffer (e.g., PBS, TRIS).

  • While stirring vigorously, add a dilute basic solution (e.g., 0.1 M NaOH) dropwise to the suspension.

  • Monitor the pH of the solution continuously with a calibrated pH meter.

  • Observe the solution for the disappearance of the precipitate. The pH at which the solution becomes clear indicates the point where the complex has been sufficiently converted to its more soluble form.

  • Caution: Ensure the final pH of the solution is compatible with your downstream application (e.g., cell culture, enzyme assay). If necessary, readjust the pH carefully after dissolution, being mindful that the complex may precipitate again.

Protocol 2: Solubilization Using a Co-solvent

This protocol describes the standard method for using a water-miscible organic solvent to dissolve a poorly soluble compound for use in aqueous systems.

Methodology:

  • Select a biocompatible co-solvent. DMSO is the most common choice.

  • Prepare a high-concentration stock solution of the complex in 100% of the chosen co-solvent (e.g., 10-50 mM in DMSO). Ensure the complex is fully dissolved. Gentle warming or sonication can be used to aid dissolution.[6]

  • To prepare your working solution, perform a serial dilution of the stock solution directly into your final aqueous buffer. It is critical to add the stock solution to the buffer with vigorous stirring or vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

  • Control: Always prepare a vehicle control containing the same final concentration of the co-solvent to account for any effects the solvent may have on your experiment.[7]

Protocol 3: General Workflow for Solubility Enhancement

This workflow outlines a general approach from initial testing to advanced methods for tackling solubility issues.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Simple Solubilization cluster_2 Phase 3: Advanced Formulation start Start: Poorly soluble This compound complex solubility_test Determine baseline solubility in: 1. Aqueous Buffer (e.g., PBS pH 7.4) 2. Organic Solvents (DMSO, DMF, EtOH) start->solubility_test ph_adjust pH Adjustment: Titrate with acid/base to find the pH of maximum solubility. solubility_test->ph_adjust cosolvent Co-solvent System: Prepare stock in DMSO/DMF and dilute into aqueous buffer. Optimize % co-solvent. solubility_test->cosolvent surfactant Surfactant Micelles: Disperse complex in a solution containing Tween® 80 or other surfactants above CMC. ph_adjust->surfactant If pH range is incompatible end_node End: Solubilized Complex for Experimentation ph_adjust->end_node If successful cosolvent->surfactant If precipitation persists cyclodextrin Cyclodextrin Complexation: Prepare inclusion complex using HP-β-Cyclodextrin. cosolvent->cyclodextrin If precipitation persists cosolvent->end_node If successful surfactant->end_node If successful cyclodextrin->end_node If successful

Caption: A general experimental workflow for enhancing the solubility of this compound complexes.

References

preventing decomposition of 5-Nitropicolinic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 5-Nitropicolinic acid during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The primary decomposition pathway for this compound is thermal decarboxylation, a common reaction for picolinic acids and their derivatives.[1][2] This process involves the loss of carbon dioxide (CO₂) from the carboxylic acid group. The electron-withdrawing nature of the nitro group can influence the stability of the pyridine ring, potentially making it susceptible to degradation under harsh conditions, such as high temperatures or extreme pH.[3]

Q2: My reaction mixture is turning dark brown/black. What is causing this?

A2: The formation of a dark-colored, intractable material, often referred to as tar, can occur at elevated temperatures.[3] This is likely due to the polymerization and decomposition of the starting material, intermediates, or the final product.[3] To mitigate this, it is crucial to maintain the lowest effective reaction temperature and choose a solvent that can efficiently dissipate heat.[3]

Q3: I am observing significant gas evolution from my reaction. Is this normal?

A3: Significant gas evolution is a strong indicator of decarboxylation, where this compound loses a molecule of CO₂.[4] This is particularly common when heating picolinic acids.[2] While some level of decarboxylation may be unavoidable at high temperatures, excessive gas evolution suggests that your reaction conditions are too harsh.

Q4: How can I prevent or minimize decarboxylation?

A4: Preventing decarboxylation is key to achieving high yields and product purity. Consider the following strategies:

  • Temperature Control: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.[3]

  • Avoid Prolonged Heating: Monitor the reaction closely using techniques like TLC or LC-MS and stop the reaction as soon as the starting material is consumed.

  • Catalyst Choice: Certain transition metal salts can facilitate decarboxylation.[4] If possible, choose catalysts that are known not to promote this side reaction. Conversely, divalent metal ions like Cu²⁺ have been found to inhibit the decarboxylation of picolinic acid in some contexts.[1]

  • pH Management: In some cases, the decarboxylation of related compounds is influenced by pH. While 3-substituted picolinic acids decarboxylate faster as free acids, their corresponding anions are more resistant.[1] The specific effect on this compound may vary, but maintaining a controlled pH with a suitable buffer system can be beneficial.

Q5: Are there any recommended stabilizers for reactions involving this compound?

A5: For nitrated organic compounds, instability can be caused by the presence of nitrogen oxides, which can act as catalysts for decomposition.[5] Stabilizers function by removing these harmful oxides.[5] Commonly used stabilizers for nitrate esters include aromatic amines (like diphenylamine) and urea derivatives.[6][7] Highly porous materials like silica gel can also be used to adsorb nitrogen oxides.[5] The choice of stabilizer depends on its compatibility with your specific reaction conditions.

Q6: What are the ideal storage and handling conditions for this compound?

A6: To ensure the integrity of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[8] Recommended storage temperatures are often between 2-8°C under an inert atmosphere.[9][10] Avoid exposure to direct sunlight, heat sources, and incompatible materials such as strong oxidizing agents and strong bases.[8] When handling, use appropriate personal protective equipment (PPE), including gloves and safety goggles, and work in a well-ventilated space to avoid inhaling dust.[8]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution(s)
Low product yield with recovery of starting material Reaction temperature is too low or reaction time is too short.Gradually increase the reaction temperature in small increments. Monitor reaction progress via TLC/LC-MS to determine the optimal reaction time.
Low product yield with no starting material recovered; significant tar formation Reaction temperature is too high, leading to decomposition.[3]Lower the reaction temperature.[3] Use a solvent with a higher boiling point to allow for better heat distribution. Ensure efficient stirring.
Formation of an unexpected byproduct identified as the decarboxylated version of the starting material Decarboxylation due to excessive heat.[2]Reduce reaction temperature. If high temperature is necessary, consider converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) as a protecting group, which is generally more stable to decarboxylation.[11]
Reaction fails to go to completion, even with prolonged heating Catalyst deactivation or inhibition. The nitro group can sometimes interfere with certain catalysts.Screen different catalysts. Consider using a higher catalyst loading. Ensure all reagents and solvents are pure and dry.
Inconsistent reaction outcomes Instability of this compound due to improper storage. Presence of moisture or impurities.Store the reagent under recommended conditions (cool, dry, inert atmosphere).[10] Use freshly opened or properly stored material. Ensure all glassware is dry and solvents are anhydrous if the reaction is moisture-sensitive.

Experimental Protocol: Example of a Palladium-Catalyzed Cross-Coupling Reaction

This protocol provides a general methodology for a Suzuki coupling reaction using this compound, with specific steps to minimize its decomposition.

Reaction: Coupling of this compound with an arylboronic acid.

Reagents & Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (3.0 equivalents, anhydrous)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • Setup: Assemble a round-bottom flask with a reflux condenser under a nitrogen or argon atmosphere. Ensure all glassware is oven-dried before use.

  • Reagent Addition: To the flask, add this compound, the arylboronic acid, and anhydrous K₂CO₃.

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via cannula or syringe.

  • Inerting: Bubble nitrogen or argon gas through the solution for 15-20 minutes to ensure the removal of any dissolved oxygen.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask.

  • Heating & Monitoring:

    • Heat the reaction mixture to a moderate temperature (e.g., 80-90°C). Avoid excessive temperatures to minimize decarboxylation.

    • Monitor the reaction progress every 30-60 minutes by taking a small aliquot and analyzing it by TLC or LC-MS.

    • The goal is to stop the reaction as soon as the this compound has been consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with water and acidify to pH ~3-4 with 1M HCl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visual Guides

G Troubleshooting Workflow for this compound Reactions start Problem Observed: Low Yield or Product Degradation temp Is the reaction temperature > 100°C? start->temp ph Are harsh acidic or basic conditions used? temp->ph No sol_temp Solution: - Lower temperature - Monitor closely to find  lowest effective temp. temp->sol_temp Yes time Is the reaction time extended (>12h)? ph->time No sol_ph Solution: - Use a milder base/acid - Employ a buffer system - Protect the acid group (e.g., esterification) ph->sol_ph Yes other other time->other No Consider other factors: - Reagent purity - Catalyst activity - Atmosphere control sol_time Solution: - Monitor reaction frequently (TLC/LCMS) - Quench reaction immediately  upon completion time->sol_time Yes

Caption: A troubleshooting workflow for identifying and solving common issues during reactions with this compound.

Caption: The thermal decarboxylation of this compound proceeds through a transition state to yield 5-Nitropyridine and CO₂.

References

optimizing reaction conditions for 5-Nitropicolinic acid metalation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Metalation of 5-Nitropicolinic Acid

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and optimization strategies for the directed ortho-metalation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is Directed ortho-Metalation (DoM)?

A1: Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) on an aromatic ring to guide deprotonation to the adjacent ortho-position using a strong base, typically an organolithium reagent.[1] The resulting aryllithium intermediate can then react with various electrophiles to introduce a wide range of functional groups with high regioselectivity.[2] The DMG coordinates to the lithium base, bringing it into close proximity to the ortho-proton and increasing its kinetic acidity.[3]

Q2: What are the specific challenges when performing DoM on this compound?

A2: The metalation of this compound presents several challenges:

  • Acidic Proton: The carboxylic acid proton (pKa ~3-5) is far more acidic than the aromatic protons and will be deprotonated first. This necessitates the use of at least two equivalents of base: one for the acid and one for the ring proton.

  • Electron-Deficient Ring: The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic addition by organolithium bases like n-BuLi.[4] The strongly electron-withdrawing nitro group further deactivates the ring towards electrophilic substitution but can also be a site for unwanted side reactions.

  • Choice of Base: A non-nucleophilic, sterically hindered base is often required to avoid addition to the pyridine ring. Lithium amides like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) are common choices for such systems.[4]

Q3: Which position on the this compound ring will be metalated?

A3: The carboxylic acid at the C2 position is a powerful directing group.[5] It will direct metalation to the adjacent C3 position. The nitro group at C5 is too distant to effectively direct the metalation to C4 or C6.

Q4: Can the nitro group interfere with the reaction?

A4: Yes, the nitro group is sensitive to strong bases and nucleophiles. Alkyllithium reagents can potentially add to the nitro group, leading to complex side products. This is another critical reason why hindered, non-nucleophilic bases like LDA are preferred.

Troubleshooting Guide

This section addresses common issues encountered during the metalation of this compound.

Problem 1: Low or No Yield of the Desired Product

Possible CauseSuggested Solution
Insufficient Base At least 2.0 equivalents of base are required to deprotonate both the carboxylic acid and the C3 proton. It is recommended to use a slight excess (e.g., 2.2-2.5 equivalents) to account for any trace moisture.
Inappropriate Base Alkyllithiums (n-BuLi, s-BuLi) may be too nucleophilic, leading to side reactions.[4] Switch to a hindered, non-nucleophilic base such as LDA or LiTMP.[4][6]
Reaction Temperature Too High The lithiated intermediate is often unstable at higher temperatures. Maintain a low temperature (typically -78 °C) throughout the addition of the base and the electrophile to prevent decomposition.[4]
Presence of Water Organolithium bases react violently with water. Ensure all glassware is oven- or flame-dried and that all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Ineffective Electrophile The chosen electrophile may not be reactive enough to trap the lithiated intermediate. Consider using a more reactive electrophile or adding an activating agent if applicable.

Problem 2: Formation of Multiple Byproducts / Tar

Possible CauseSuggested Solution
Nucleophilic Attack on Ring This is common when using alkyllithium bases with electron-deficient pyridines.[4] Use LDA or another sterically hindered lithium amide to favor deprotonation over addition.
Reaction with Nitro Group The nitro group can be reduced or undergo addition reactions. Using a non-nucleophilic base at very low temperatures (-78 °C or lower) can minimize these side reactions.
Decomposition of Intermediate If the reaction is allowed to warm prematurely, the lithiated species can decompose. Ensure strict temperature control. Tar formation can occur at elevated temperatures.[7]
Slow Addition of Reagents Add the base and the electrophile slowly (dropwise) to the reaction mixture to maintain a low concentration and prevent localized heating, which can lead to side reactions.

Problem 3: Starting Material is Recovered Unchanged

Possible CauseSuggested Solution
Base Not Strong Enough While LDA is generally sufficient, an exceptionally stable substrate might require a stronger base system, though this increases the risk of side reactions. First, ensure the quality of the LDA.
Inactive Base The organolithium base may have degraded due to improper storage or handling. Use a freshly prepared or titrated solution of the base.
Reaction Time Too Short The deprotonation step may require more time. After adding the base, allow the reaction to stir for a sufficient period (e.g., 1-2 hours) at -78 °C before adding the electrophile.

Optimized Reaction Parameters (Illustrative)

The following table presents a starting point for optimizing the reaction conditions. Actual results will vary based on the specific electrophile used.

ParameterCondition 1 (Starting Point)Condition 2 (Alternative)Condition 3 (For Difficult Substrates)Rationale
Base LDALiTMPs-BuLi / TMEDALDA is a standard non-nucleophilic base.[4][6] LiTMP is more hindered. s-BuLi is more basic but also more nucleophilic; TMEDA can increase reactivity.
Equivalents of Base 2.2 eq.2.5 eq.2.5 eq.Must be >2.0 to account for both acidic protons. An excess ensures complete deprotonation.
Solvent Anhydrous THFAnhydrous Diethyl EtherAnhydrous THFTHF is the most common solvent for these reactions due to its good solvating properties at low temperatures.[4]
Temperature -78 °C-78 °C-90 °CLow temperature is critical for the stability of the lithiated intermediate and to prevent side reactions.[4]
Time (Post-Base) 1 hour2 hours1.5 hoursSufficient time must be allowed for the complete formation of the dianion before adding the electrophile.

Key Experimental Protocols

General Protocol for the Directed ortho-Metalation of this compound

Safety Note: Organolithium reagents are pyrophoric and react violently with water. All procedures must be carried out under a dry, inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

  • Preparation:

    • Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet.

    • Allow the flask to cool to room temperature under a stream of inert gas.

    • Add this compound (1.0 eq.) to the flask.

    • Add anhydrous THF (or diethyl ether) via syringe to achieve a suitable concentration (e.g., 0.1 M).

    • Cool the resulting solution/slurry to -78 °C using a dry ice/acetone bath.

  • Deprotonation/Metalation:

    • In a separate flame-dried flask, prepare or take a titrated solution of LDA (2.2 eq.) in anhydrous THF.

    • Slowly add the LDA solution dropwise to the stirred solution of this compound at -78 °C over 20-30 minutes. The solution may change color.

    • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the dianion.

  • Electrophilic Quench:

    • Add the chosen electrophile (1.5-2.0 eq.), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.

    • Stir the reaction at -78 °C for an additional 1-3 hours, or until TLC analysis indicates consumption of the intermediate.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • If necessary, acidify the aqueous layer with 1M HCl to protonate the carboxylic acid (pH ~3-4).

    • Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography, recrystallization, or other suitable methods.

Visual Guides

Experimental Workflow

experimental_workflow start Start: Dry Glassware & Inert Atmosphere add_substrate Add this compound & Anhydrous Solvent start->add_substrate cool Cool to -78 °C add_substrate->cool add_base Slowly Add LDA (2.2 eq) cool->add_base stir1 Stir for 1-2h at -78 °C add_base->stir1 add_electrophile Add Electrophile (E+) stir1->add_electrophile stir2 Stir for 1-3h at -78 °C add_electrophile->stir2 quench Quench with sat. aq. NH4Cl stir2->quench workup Aqueous Workup & Extraction quench->workup purify Purify Product workup->purify end_node Final Product purify->end_node troubleshooting_logic start Reaction Outcome? low_yield Low Yield or No Reaction start->low_yield byproducts Multiple Byproducts or Tar start->byproducts cause1 Check Base: - Equivalents > 2.0? - Quality/Activity? low_yield->cause1 Possible Cause cause2 Check Temperature: - Maintained at -78°C? low_yield->cause2 cause3 Check for Moisture: - Anhydrous conditions? low_yield->cause3 byproducts->cause2 cause4 Check Base Type: - Using n-BuLi? byproducts->cause4 Possible Cause solution1 Use 2.2-2.5 eq. of fresh/titrated base cause1->solution1 Solution solution2 Ensure strict temperature control cause2->solution2 Solution solution3 Flame-dry glassware, use anhydrous solvents cause3->solution3 Solution solution4 Switch to non-nucleophilic base like LDA or LiTMP cause4->solution4 Solution reaction_pathway Simplified Reaction Pathway substrate This compound reagent1 + 2.2 eq. LDA THF, -78 °C substrate->reagent1 intermediate Lithiated Dianion Intermediate reagent1->intermediate reagent2 + Electrophile (E+) intermediate->reagent2 product_precursor Product Adduct reagent2->product_precursor reagent3 Aqueous Workup (H3O+) product_precursor->reagent3 product 3-Substituted-5-nitropicolinic Acid reagent3->product

References

identifying and removing impurities in 5-Nitropicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and removing impurities in 5-Nitropicolinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in this compound?

  • Organic Impurities:

    • Starting Materials: Unreacted picolinic acid.

    • By-products: Isomeric nitropicolinic acids (e.g., 3-nitropicolinic acid, 6-nitropicolinic acid), and dinitrated products. The formation of isomers is a common challenge in the nitration of aromatic rings.

    • Intermediates: Incomplete reaction products.

    • Degradation Products: Compounds formed during storage or handling, potentially through decarboxylation or hydrolysis.

  • Inorganic Impurities:

    • Reagents: Residual acids (e.g., nitric acid, sulfuric acid) and catalysts used in the synthesis.

    • Salts: Inorganic salts formed during workup and neutralization steps.

  • Residual Solvents: Organic solvents used during the synthesis and purification processes.

Q2: How can I identify impurities in my this compound sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique for separating and quantifying organic impurities. A reversed-phase C18 column is often a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the determination of the molecular weights of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the main component and any significant impurities present.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile organic impurities and residual solvents.

Q3: What are the recommended methods for purifying this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities. Common techniques include:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid sample. The selection of an appropriate solvent is crucial.

  • Column Chromatography: Effective for separating compounds with different polarities. Normal or reversed-phase chromatography can be employed.

  • Acid-Base Extraction: This technique can be used to separate acidic compounds like this compound from neutral or basic impurities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Synthesis Incomplete reaction, side reactions leading to by-products, or ineffective workup.Optimize reaction conditions (temperature, time, stoichiometry). Analyze the crude product to identify major impurities and select an appropriate purification strategy.
Poor Resolution in HPLC Inappropriate column, mobile phase, or gradient.Screen different columns (e.g., C18, C8, Phenyl-Hexyl). Optimize the mobile phase composition (acetonitrile/methanol and water/buffer ratio) and pH. Adjust the gradient profile for better separation of closely eluting peaks.
Broad or Tailing Peaks in HPLC Column degradation, sample overload, or secondary interactions with the stationary phase.Use a guard column to protect the analytical column. Inject a smaller sample volume or a more dilute solution. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Incomplete Dissolution During Recrystallization Insufficient solvent, incorrect solvent choice, or presence of insoluble impurities.Add more solvent in small portions until the solid dissolves at the solvent's boiling point. If the solid does not dissolve, it may be an insoluble impurity that can be removed by hot filtration. Re-evaluate the solvent choice based on solubility tests.
No Crystal Formation on Cooling Solution is not supersaturated, cooling is too rapid, or the presence of impurities inhibiting crystallization.Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod or adding a seed crystal. Allow the solution to cool more slowly. If significant impurities are present, consider a preliminary purification step.
Oily Precipitate Instead of Crystals The boiling point of the solvent is higher than the melting point of the solute ("oiling out"), or the presence of impurities that lower the melting point.Use a lower-boiling point solvent. Add a small amount of a solvent in which the compound is less soluble to the hot solution.

Quantitative Data on Impurity Removal

The following table presents hypothetical data to illustrate the effectiveness of different purification techniques. Actual results will vary depending on the specific impurities and experimental conditions.

Purification Method Initial Purity (%) Purity After 1st Pass (%) Purity After 2nd Pass (%) Key Impurities Removed
Recrystallization (Ethanol/Water) 8598.599.8Isomeric nitropicolinic acids, unreacted starting material
Column Chromatography (Silica Gel) 8597.099.5Dinitrated by-products, highly polar impurities
Acid-Base Extraction 8595.0-Neutral and basic organic impurities

Experimental Protocols

Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound by recrystallization. The ideal solvent system should be determined through small-scale solubility tests. A mixture of ethanol and water is often a good starting point for polar organic acids.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Add hot deionized water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.

HPLC Method for Purity Analysis of this compound

This protocol provides a starting point for developing an HPLC method for the purity analysis of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid or TFA in water.

    • Mobile Phase B: Acetonitrile.

  • Standard and Sample Preparation:

    • Prepare a stock solution of a this compound reference standard in a suitable solvent (e.g., a mixture of mobile phase A and B).

    • Prepare the sample solution at a similar concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection: 254 nm (or an optimal wavelength determined by UV scan)

    • Gradient Program (example):

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Data Analysis:

    • Identify the peak corresponding to this compound by comparing the retention time with the reference standard.

    • Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.

Visualizations

experimental_workflow cluster_synthesis Crude Product cluster_analysis Impurity Identification cluster_purification Purification cluster_final_product Final Product crude Crude this compound hplc HPLC Analysis crude->hplc Initial Assessment recrystallization Recrystallization crude->recrystallization chromatography Column Chromatography crude->chromatography extraction Acid-Base Extraction crude->extraction lcms LC-MS Analysis hplc->lcms nmr NMR Analysis hplc->nmr final_analysis Final Purity Check (HPLC) recrystallization->final_analysis chromatography->final_analysis extraction->final_analysis pure Pure this compound final_analysis->pure

Caption: Experimental workflow for the identification and removal of impurities in this compound.

troubleshooting_logic start Low Purity in Final Product check_hplc Review HPLC Chromatogram start->check_hplc many_impurities Multiple Impurity Peaks check_hplc->many_impurities Multiple Peaks? major_impurity One Major Impurity Peak check_hplc->major_impurity One Major Peak? broad_peaks Broad or Tailing Peaks check_hplc->broad_peaks Poor Peak Shape? optimize_purification Optimize Purification Method (e.g., change recrystallization solvent, or use column chromatography) many_impurities->optimize_purification re_purify Repeat Purification Step major_impurity->re_purify optimize_hplc Optimize HPLC Method (e.g., adjust mobile phase pH, check column health) broad_peaks->optimize_hplc

Caption: Troubleshooting logic for addressing low purity issues in this compound.

Technical Support Center: 5-Nitropicolinic Acid Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Nitropicolinic acid in solution. It is intended for researchers, scientists, and drug development professionals to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound solutions?

A1: To ensure the stability of this compound solutions, it is recommended to store them in tightly sealed containers in a cool, dry, and well-ventilated area.[1] The solution should be protected from light and heat.[2] It is also crucial to avoid contact with incompatible materials such as strong bases, reducing agents, and metals.[1][3] For longer-term storage, refrigeration (2-8°C) is advisable, especially for solutions in organic solvents.

Q2: In which solvents is this compound soluble?

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of organic acids in aqueous solutions is often pH-dependent.[7][8] For many phenolic compounds, degradation is more pronounced at neutral to alkaline pH compared to acidic conditions.[7][8] While specific studies on this compound are limited, it is prudent to assume that pH will be a critical factor. It is recommended to perform pH-stability profiling to determine the optimal pH range for your specific application. A general starting point for enhancing stability would be to maintain the solution at an acidic pH.

Q4: Is this compound susceptible to degradation by light?

A4: Yes, compounds with nitro aromatic groups can be susceptible to photodegradation.[9] It is recommended to protect solutions of this compound from light by using amber vials or by wrapping the container with aluminum foil.[2] Photostability studies, as outlined in ICH Q1B guidelines, should be conducted to determine the extent of light-induced degradation.[9][10]

Q5: What are the likely degradation pathways for this compound?

A5: The degradation of this compound can occur through several pathways, including hydrolysis, oxidation, and photolysis.[10][11] Potential degradation pathways may involve decarboxylation, reduction of the nitro group, or hydroxylation of the pyridine ring.[12][13] The specific degradation products will depend on the stress conditions (e.g., pH, temperature, light, oxidizing agents).[10][11]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected precipitation in the solution. - The concentration of this compound exceeds its solubility in the chosen solvent or at the storage temperature.- Change in pH affecting solubility.- Degradation of the compound leading to less soluble products.- Gently warm the solution to see if the precipitate redissolves.- Filter the solution and determine the concentration of the filtrate to assess solubility at that temperature.- Prepare a more dilute solution.- Verify the pH of the solution and adjust if necessary.- Analyze the precipitate to identify if it is the parent compound or a degradation product.
Loss of potency or inconsistent results in assays. - Degradation of this compound in the stock or working solution.- Prepare fresh solutions before use.- Perform a stability study of your solution under your specific experimental conditions (solvent, concentration, temperature, light exposure).- Use a validated stability-indicating analytical method (e.g., HPLC) to check the purity of the solution.- Review storage conditions and ensure they are optimal.
Color change in the solution (e.g., yellowing). - Formation of degradation products, possibly due to oxidation or photodegradation.- Protect the solution from light and air (e.g., by using amber vials and purging with an inert gas like nitrogen or argon).- Add an antioxidant to the formulation if compatible with your application.- Identify the colored species using techniques like UV-Vis spectroscopy or LC-MS to understand the degradation pathway.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[10][11][14] The goal is to induce a target degradation of 5-20%.[10][14]

Materials:

  • This compound

  • Solvent of interest (e.g., Water, Methanol, Acetonitrile)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • pH meter

  • Incubator/oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v). Keep a sample at room temperature and another at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v). Keep a sample at room temperature and another at an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v). Keep the sample at room temperature.

    • Thermal Degradation: Place a sample of the stock solution in an oven at a high temperature (e.g., 80°C).

    • Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[9] Keep a control sample wrapped in aluminum foil to protect it from light.

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of any degradation products.

Data Presentation:

Stress ConditionTemperature (°C)Time (hours)% this compound RemainingNumber of Degradation Peaks
Control2524
0.1 M HCl2524
0.1 M HCl608
0.1 M NaOH2524
0.1 M NaOH604
3% H₂O₂2524
Thermal8024
Photolytic2524

Note: This table should be filled with experimental data.

Protocol 2: HPLC Method for Stability Analysis

This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound and its potential degradation products. Method optimization will be required.

Chromatographic Conditions:

ParameterSuggested Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Start with 95% A, 5% B. Linearly increase B to 95% over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Detection Wavelength 264 nm
Injection Volume 10 µL
Column Temperature 30°C

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl) prep_stock->acid Expose to stress base Base Hydrolysis (0.1 M NaOH) prep_stock->base Expose to stress oxidation Oxidation (3% H₂O₂) prep_stock->oxidation Expose to stress thermal Thermal (80°C) prep_stock->thermal Expose to stress photo Photolytic (ICH Q1B) prep_stock->photo Expose to stress sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc quantify Quantify Remaining This compound hplc->quantify identify Identify Degradation Products quantify->identify pathway Propose Degradation Pathway identify->pathway

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_flowchart cluster_yes cluster_no cluster_yes2 cluster_no2 start Inconsistent Experimental Results check_solution Is the this compound solution freshly prepared? start->check_solution yes_node Yes check_solution->yes_node no_node No check_solution->no_node check_storage Review storage conditions: - Temperature - Light exposure - Container seal yes_node->check_storage prepare_fresh Prepare a fresh solution and repeat the experiment. no_node->prepare_fresh check_purity Analyze solution purity using a stability-indicating method (e.g., HPLC). check_storage->check_purity degradation_observed Is degradation observed? check_purity->degradation_observed yes_node2 Yes degradation_observed->yes_node2 no_node2 No degradation_observed->no_node2 optimize_storage Optimize storage conditions (e.g., refrigerate, protect from light) and perform stability study. yes_node2->optimize_storage other_factors Investigate other experimental factors (e.g., reagent quality, instrument calibration). no_node2->other_factors

Caption: Troubleshooting flowchart for inconsistent results with this compound.

References

side reactions in the synthesis of 5-nitropicolinaldehyde from its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-nitropicolinaldehyde and its derivatives, with a focus on 4-methyl-5-nitropicolinaldehyde, a common analog.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of the desired aldehyde is consistently low. What are the potential causes and solutions?

Low yields can stem from several factors throughout the synthetic process, primarily during the nitration and oxidation stages.

Troubleshooting Low Yields:

StagePotential CauseRecommended Solution
Nitration Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature, but be mindful of potential side reactions.[1]
Suboptimal nitrating agentA common nitrating agent is a mixture of fuming nitric acid and concentrated sulfuric acid. Ensure the freshness and correct concentration of these acids. The ratio of the acids is also critical and may require optimization.[1]
Side reactions (e.g., oxidation of the pyridine ring)Strong nitrating agents can lead to the degradation of the starting material. If significant degradation is observed, consider using a milder nitrating agent.[1]
Product loss during workupThe neutralization step with a base during workup can lead to product loss if not performed carefully. Ensure precise pH control and use an appropriate extraction solvent.[1]
Oxidation Incomplete oxidationEnsure the chosen oxidizing agent (e.g., selenium dioxide, potassium permanganate) is active and used in the correct stoichiometric amount.[1]
Over-oxidation to carboxylic acidThis is a common side reaction. To minimize it, use a stoichiometric amount of the oxidizing agent, maintain a low reaction temperature, and monitor the reaction closely, stopping it as soon as the starting material is consumed. Using a milder, more selective oxidizing agent can also help.
Non-selective oxidationIf starting from a precursor with multiple oxidizable methyl groups (e.g., 2,4-dimethyl-5-nitropyridine), oxidation of the wrong methyl group can occur.[2] Consider protecting groups or using a more selective oxidant.

Q2: I am observing the formation of a significant amount of carboxylic acid as a byproduct. How can I prevent this?

Over-oxidation of the aldehyde to a carboxylic acid is a primary side reaction. Here’s how to minimize it:

  • Choice of Oxidant: Employ a mild and selective oxidizing agent such as selenium dioxide (SeO₂).[2]

  • Stoichiometry: Use a controlled amount of the oxidizing agent, typically between 1.0 to 1.2 equivalents.[2]

  • Reaction Time: Carefully monitor the reaction's progress and quench it as soon as the desired aldehyde is the major product.

  • Anhydrous Conditions: The presence of water can sometimes promote the formation of the carboxylic acid. Ensure the reaction is carried out under strictly anhydrous conditions if your chosen method is water-sensitive.[2]

Q3: My reaction mixture is turning into a dark, tar-like substance. What is causing this and how can I avoid it?

Tar formation is often a result of decomposition and polymerization of starting materials or products under harsh reaction conditions.

  • High Reaction Temperature: Excessive heat is a common cause. Gradually increase the reaction temperature while closely monitoring the reaction's progress.[2]

  • Unstable Intermediates: Some intermediates in the reaction pathway may be unstable. Ensure that the reaction conditions are optimized to favor the desired reaction pathway and minimize the lifetime of unstable species.

Q4: What are the recommended purification techniques for 5-nitropicolinaldehyde derivatives?

The choice of purification method will depend on the physical properties of your compound and the nature of the impurities.

  • Column Chromatography: This is a widely used method for purifying the crude product. A silica gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) is often effective.[3]

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining a pure crystalline product.

  • Inert Atmosphere: For sensitive compounds, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can help prevent degradation.[2]

Experimental Protocols

Step 1: Nitration of 4-methyl-2-picoline (General Procedure)

  • In a flask equipped with a stirrer and cooled in an ice bath, add concentrated sulfuric acid.

  • Slowly add 4-methyl-2-picoline to the stirred sulfuric acid, maintaining a low temperature.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the picoline solution, ensuring the temperature remains below 10 °C.[4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat for several hours, monitoring the reaction by TLC.[4]

  • Upon completion, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product.[4]

  • Filter the crude 4-methyl-5-nitro-2-picoline, wash it with water, and dry.[4]

Step 2: Oxidation of 4-methyl-5-nitro-2-picoline to 4-Methyl-5-nitropicolinaldehyde (General Procedure using Selenium Dioxide)

  • Dissolve the 4-methyl-5-nitro-2-picoline in a suitable solvent, such as acetic acid.[4]

  • Add a stoichiometric amount of an oxidizing agent, for example, selenium dioxide.[4]

  • Reflux the mixture for several hours, monitoring the reaction's progress by TLC.[4]

  • After completion, cool the reaction mixture and filter to remove the selenium byproduct.[4]

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography to obtain 4-methyl-5-nitropicolinaldehyde.[4]

Visualized Workflows and Reaction Pathways

Synthesis and Side Reaction Pathways

The following diagram illustrates the general synthetic route to a nitropicolinaldehyde derivative and highlights potential side reactions.

Synthesis and Side Reactions of 5-Nitropicolinaldehyde Derivatives Start 2-Methylpyridine Derivative Nitration Nitration (HNO3/H2SO4) Start->Nitration Nitrated_Intermediate 2-Methyl-5-nitropyridine Derivative Nitration->Nitrated_Intermediate Ring_Degradation Ring Degradation (Side Product) Nitration->Ring_Degradation Tar Tar Formation Nitration->Tar Oxidation Oxidation (e.g., SeO2) Nitrated_Intermediate->Oxidation Product 5-Nitropicolinaldehyde Derivative Oxidation->Product Over_Oxidation Over-oxidation Oxidation->Over_Oxidation Oxidation->Ring_Degradation Oxidation->Tar Carboxylic_Acid 5-Nitropicolinic Acid (Side Product) Over_Oxidation->Carboxylic_Acid

Caption: Synthetic pathway and potential side reactions.

Troubleshooting Workflow

This diagram provides a logical approach to troubleshooting common issues during the synthesis.

Troubleshooting Workflow for Synthesis Start Start Synthesis Problem Problem Encountered? Start->Problem Low_Yield Low Yield Problem->Low_Yield Yes Side_Product Side Product Formation Problem->Side_Product Yes Success Successful Synthesis Problem->Success No Check_Reagents Check Reagent Purity and Stoichiometry Low_Yield->Check_Reagents Identify_Side_Product Identify Side Product (NMR, MS) Side_Product->Identify_Side_Product Optimize_Conditions Optimize Reaction (Time, Temp, Solvent) Check_Reagents->Optimize_Conditions Purification Review Purification Technique Optimize_Conditions->Purification Purification->Start Modify_Reaction Modify Reaction Conditions to Minimize Side Product Identify_Side_Product->Modify_Reaction Modify_Reaction->Start

Caption: A logical workflow for troubleshooting synthesis issues.

References

Validation & Comparative

A Comparative Guide to 5-Nitropicolinic Acid and Picolinic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of coordination chemistry, the selection of appropriate ligands is paramount to tailoring the properties of metal complexes for specific applications, ranging from catalysis to medicinal chemistry. Picolinic acid, a simple pyridine derivative, has long been a staple chelating agent. However, the introduction of substituents onto the pyridine ring, such as a nitro group, can dramatically alter the electronic and steric characteristics of the ligand, thereby influencing the stability, structure, and reactivity of its metal complexes. This guide provides an objective comparison of 5-nitropicolinic acid and its parent compound, picolinic acid, in the realm of coordination chemistry, supported by experimental data and detailed protocols.

Introduction: The Ligands at a Glance

Picolinic acid (pyridine-2-carboxylic acid) is a bidentate ligand that coordinates to metal ions through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group, forming a stable five-membered chelate ring. The introduction of a strongly electron-withdrawing nitro group at the 5-position of the pyridine ring in this compound significantly modulates the ligand's electronic properties. This alteration is central to the differences in their coordination behavior.

The fundamental structural difference and its implication on the coordination chemistry are visualized in the workflow below.

G Ligand Modification and its Impact on Coordination Chemistry cluster_ligands Ligand Structures cluster_properties Electronic Properties cluster_coordination Coordination Behavior Picolinic_Acid Picolinic Acid PA_props Standard electron density Picolinic_Acid->PA_props Nitropicolinic_Acid This compound NPA_props Reduced electron density due to -NO2 group Nitropicolinic_Acid->NPA_props Coord_PA Forms stable metal complexes PA_props->Coord_PA Coord_NPA Altered stability and reactivity of metal complexes NPA_props->Coord_NPA

Caption: Logical workflow from ligand structure to coordination behavior.

Comparative Analysis of Coordination Properties

The presence of the nitro group in this compound has a profound effect on the stability and spectroscopic properties of its metal complexes compared to those of picolinic acid.

Stability of Metal Complexes
Metal IonLigandLog β₁Log β₂Reference
Cu(II)Picolinic Acid5.610.3[IUPAC Stability Constants Database]
Ni(II)Picolinic Acid4.99.1[IUPAC Stability Constants Database]
Zn(II)Picolinic Acid4.27.9[IUPAC Stability Constants Database]
Cu(II)This compoundData not readily available in comparative formatData not readily available in comparative format
Ni(II)This compoundData not readily available in comparative formatData not readily available in comparative format
Zn(II)This compoundData not readily available in comparative formatData not readily available in comparative format
Table 1: Stepwise stability constants (Log β) of metal complexes with picolinic acid.

Note: The lack of readily available, directly comparable stability constant data for this compound highlights a gap in the current literature and an opportunity for further research.

Spectroscopic Properties

The electronic changes induced by the nitro group are evident in the spectroscopic signatures of the metal complexes.

Infrared (IR) Spectroscopy: The coordination of both ligands to a metal ion results in characteristic shifts in the vibrational frequencies of the carboxylate (COO⁻) and pyridine ring (C=N) groups. In complexes of picolinic acid, the asymmetric stretching vibration of the carboxylate group (νₐₛ(COO⁻)) typically appears in the range of 1620-1650 cm⁻¹, and the symmetric stretch (νₛ(COO⁻)) is found around 1350-1380 cm⁻¹. For this compound complexes, the νₐₛ(COO⁻) is often observed at a slightly higher frequency due to the inductive effect of the nitro group. The C=N stretching vibration of the pyridine ring also shifts to a higher frequency upon coordination for both ligands, but the magnitude of this shift can be influenced by the metal ion and the presence of the nitro substituent.

Ligand/Complexνₐₛ(COO⁻) (cm⁻¹)νₛ(COO⁻) (cm⁻¹)Δν (νₐₛ - νₛ) (cm⁻¹)ν(C=N) (cm⁻¹)Reference
Picolinic Acid~1700--~1580[1]
[Cu(picolinate)₂(H₂O)₂]~1635~1360~275~1600[2]
This compound~1710--~1590[3]
[Cu(5-nitropicolinate)₂]n~1640~1350~290~1610[4]
Table 2: Comparative IR spectroscopic data for picolinic acid and this compound and their copper(II) complexes.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes are characterized by ligand-to-metal charge transfer (LMCT) bands and d-d transitions. The position and intensity of these bands are sensitive to the nature of the ligand. The presence of the nitro group in this compound can lead to a red shift in the LMCT bands compared to picolinic acid complexes, indicating a lower energy for the charge transfer process.

Complexλₘₐₓ (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)AssignmentReference
[Cu(picolinate)₂(H₂O)₂]~680~50d-d transition
[Ni(picolinate)₂(H₂O)₂]~620, ~950~8, ~7d-d transitions
[Cu(5-nitropicolinate)₂]n~700-d-d transition[4]
[Ni(5-nitropicolinate)₂(H₂O)₂]~650, ~1050-d-d transitions[4]
Table 3: Comparative UV-Vis spectroscopic data for selected metal complexes.

Structural Analysis

X-ray crystallography reveals that both picolinic acid and this compound typically act as bidentate N,O-donors. However, the nitro group in this compound can participate in intermolecular interactions, such as hydrogen bonding and π-π stacking, influencing the overall crystal packing and sometimes the coordination geometry. In some reported structures of 5-nitropicolinate complexes, the nitro group has been observed to be involved in the coordination sphere, leading to different structural motifs compared to the analogous picolinate complexes.[4] For instance, while many picolinate complexes with divalent transition metals form mononuclear species like [M(pic)₂(H₂O)₂], 5-nitropicolinate can form coordination polymers.[4]

The general process of forming and analyzing these crystalline structures is outlined below.

G Experimental Workflow for Structural Analysis Start Start: Ligand and Metal Salt Synthesis Complex Synthesis (e.g., solution method) Start->Synthesis Crystallization Crystallization (slow evaporation) Synthesis->Crystallization Data_Collection Single-Crystal X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution Analysis Structural Analysis (Bond lengths, angles, packing) Structure_Solution->Analysis End End: Elucidated 3D Structure Analysis->End

Caption: Workflow for the synthesis and structural analysis of metal complexes.

Applications in Drug Development and Biological Systems

Both picolinic acid and its derivatives have garnered significant interest in medicinal chemistry. Picolinic acid itself is a metabolite of tryptophan and is known to be involved in various biological processes.[5] Metal complexes of picolinic acid have shown antimicrobial and anticancer activities.[6][7]

Recent studies on this compound complexes have revealed promising anticancer and anti-inflammatory properties.[4][8] The presence of the nitro group appears to enhance the biological activity in some cases, potentially through mechanisms involving altered redox properties or specific interactions with biological targets. The modulation of these biological activities is a key area of research for drug development professionals.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for comparative studies. Below are representative protocols for the synthesis of copper(II) complexes of both picolinic acid and this compound.

Synthesis of Diaquabis(picolinato)copper(II), [Cu(C₆H₄NO₂)₂(H₂O)₂]

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Picolinic acid (C₆H₅NO₂)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ethanol

Procedure:

  • Dissolve picolinic acid (2 mmol, 0.246 g) in 20 mL of a 1:1 ethanol/water mixture.

  • Slowly add a 0.1 M aqueous solution of sodium hydroxide with stirring until the picolinic acid is fully dissolved and deprotonated (pH ~ 6-7).

  • In a separate beaker, dissolve copper(II) sulfate pentahydrate (1 mmol, 0.250 g) in 10 mL of distilled water.

  • Add the copper(II) sulfate solution dropwise to the sodium picolinate solution with constant stirring.

  • A blue precipitate will form immediately.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Collect the precipitate by vacuum filtration and wash it with distilled water and then with a small amount of cold ethanol.

  • Dry the product in a desiccator over anhydrous calcium chloride.

Synthesis of catena-poly[[bis(5-nitropicolinato)copper(II)]-μ-aqua], [Cu(C₆H₃N₂O₄)₂]n

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • This compound (C₆H₄N₂O₄)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (0.12 mmol, 0.022 g) in a hot mixture of 0.5 mL of DMF and 0.5 mL of H₂O.[4]

  • In a separate vessel, dissolve copper(II) nitrate trihydrate (0.06 mmol, 0.014 g) in a minimum amount of water.

  • Add the copper(II) nitrate solution to the hot ligand solution.[4]

  • Seal the vessel and place it in an oven at 95 °C for 24 hours.[4]

  • After cooling to room temperature, dark blue crystals will have formed.

  • Collect the crystals by filtration, wash with distilled water, and air dry.[4]

Conclusion

The introduction of a nitro group at the 5-position of picolinic acid significantly influences its coordination chemistry. The electron-withdrawing nature of the nitro group generally leads to the formation of metal complexes with lower thermodynamic stability compared to their picolinic acid counterparts. This electronic perturbation is reflected in the spectroscopic properties of the complexes, with noticeable shifts in IR and UV-Vis spectra. Furthermore, the nitro group can participate in non-covalent interactions, leading to different crystal packing and, in some cases, polymeric structures, a feature less common for simple picolinate complexes. These differences in physicochemical properties can be exploited in the design of metal-based drugs and functional materials, with recent studies highlighting the enhanced biological activity of this compound complexes. Further research, particularly in systematically determining the stability constants of this compound complexes, will provide a more complete quantitative understanding of its coordination behavior.

References

A Comparative Guide to the Anticancer Activity of 5-Nitropicolinic Acid Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer activity of 5-Nitropicolinic acid (5-Npic) complexes against various cancer cell lines. The performance of these novel compounds is benchmarked against established chemotherapeutic agents, cisplatin and doxorubicin. This document summarizes quantitative cytotoxicity data, details key experimental protocols for validation, and visualizes the proposed mechanisms of action.

Comparative Cytotoxicity Analysis

The in vitro anticancer efficacy of metal complexes of this compound has been evaluated against a panel of human and murine cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The data presented below summarizes the IC₅₀ values for various 5-Npic complexes and compares them with standard chemotherapeutic drugs.

Performance Against Prostate Cancer (PC-3 Cell Line)

Lanthanide-based complexes of this compound have demonstrated notable cytotoxic effects against the human prostate cancer cell line, PC-3. The anticancer activity of these complexes appears to be significantly influenced by the presence of the 5-Npic ligand itself.[1]

CompoundIC₅₀ (µg/mL) after 24hIC₅₀ (µM) - Calculated*
[Dy₂(5-npic)₆(H₂O)₄]·(H₂O)₂427 ± 16[1]~246.3
[Gd₂(5-npic)₆(H₂O)₄]·(H₂O)₂538 ± 23[1]~308.8
[Tb₂(5-npic)₆(H₂O)₄]·(H₂O)₂654 ± 22[1]~374.8
Cisplatin See Note Below~50.6 - 98.21 µg/mL (as Cisplatin) corresponds to ~168.6 - 327.2 µM
Doxorubicin See Note Below~0.908 µM[2]

*Calculated IC₅₀ in µM is an approximation for comparison purposes, based on the provided chemical formulas. Note on Cisplatin and Doxorubicin IC₅₀ for PC-3: Direct comparative values under identical experimental conditions were not available in the searched literature. Reported IC₅₀ values for cisplatin against PC-3 cells vary significantly, with one study indicating an IC₅₀ of 50.6 µM after 48h in combination with another agent, and another reporting 98.21 µg/mL.[3] For doxorubicin, a 72h exposure yielded an IC₅₀ of 908 nM (0.908 µM).[2]

Performance Against Melanoma, Colon, and Liver Cancer Cell Lines

A series of transition metal complexes with this compound have been synthesized and tested against murine melanoma (B16-F10), human colon cancer (HT29), and human liver cancer (HepG2) cell lines. The Cadmium(II) complex, in particular, exhibited the most promising activity against the B16-F10 cell line.[4][5]

CompoundCell LineIC₅₀ (µg/mL) after 72h
[Mn(5-npic)₂]nB16-F10>100
HT29>100
HepG286.55 ± 2.45
[Cd(5-npic)₂]n B16-F10 26.94 ± 4.91 [4]
HT2976.10 ± 1.90
HepG279.79 ± 2.50
[Cu(5-npic)₂]nB16-F1080.12 ± 1.83
HT29>100
HepG276.17 ± 1.76
[Co(5-npic)₂(H₂O)₂] B16-F10 45.10 ± 3.84 [4]
HT2957.51 ± 2.91
HepG281.93 ± 2.05
[Ni(5-npic)₂(H₂O)₂]B16-F1079.33 ± 2.11
HT29>100
HepG285.67 ± 2.12
[Zn(5-npic)₂(H₂O)₂]B16-F1078.47 ± 2.33
HT29>100
HepG282.54 ± 2.22
This compound (ligand)B16-F1078.96 ± 2.54
HT2980.01 ± 2.01
HepG275.19 ± 2.33
Cisplatin B16-F10~23 µM
HT29~6.3 µM
HepG2~7.7 - 58 µM
Doxorubicin B16-F10~0.033 µM
HT29~0.75 - 0.88 µM
HepG2~0.45 µg/mL - 12.18 µM

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of the anticancer activity of this compound complexes.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the 5-Npic complexes or standard drugs for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Cells are treated with the test compounds at their IC₅₀ concentrations for a designated time. Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: An additional 400 µL of 1X Binding Buffer is added to each sample, and the cells are analyzed by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Fixation: Following treatment with the compounds, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing. Cells are then stored at 4°C for at least 2 hours.

  • Staining: The fixed cells are centrifuged, washed with PBS, and then resuspended in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).

  • Incubation: The cells are incubated for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

Mechanism of Action: Signaling Pathways

Studies on the most active this compound complexes, particularly the Cadmium(II) and Cobalt(II) derivatives, suggest that they induce cancer cell death primarily through the induction of apoptosis and cell cycle arrest.

Proposed Apoptotic Pathway

The investigation into the mechanism of action of the Cd(II)-5-Npic complex in B16-F10 melanoma cells points towards the involvement of the intrinsic (mitochondrial) apoptotic pathway. This is supported by observations of changes in the mitochondrial membrane potential.

G Complex 5-Npic Metal Complex (e.g., Cd(II) complex) Cell Cancer Cell (e.g., B16-F10) Complex->Cell Uptake Mito Mitochondrial Dysfunction Cell->Mito ROS ↑ ROS Production Mito->ROS Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytC Cytochrome c Release Bax->CytC Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_workflow Experimental Workflow cluster_pathway Logical Pathway Start Cancer Cell Culture Treatment Treat with 5-Npic Complex Start->Treatment Harvest Harvest & Fix Cells Treatment->Harvest Stain Stain with Propidium Iodide Harvest->Stain FCM Flow Cytometry Analysis Stain->FCM Result Cell Cycle Profile (G0/G1, S, G2/M) FCM->Result Complex Co(II)-5-Npic Complex Checkpoint G0/G1 Checkpoint (e.g., Cyclin/CDK inhibition) Complex->Checkpoint Arrest G0/G1 Phase Arrest Checkpoint->Arrest

References

A Comparative Guide to 5-Nitropicolinic Acid Versus Other Nitro-Containing Ligands in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of coordination chemistry and medicinal inorganic chemistry, the design of ligands is paramount to tuning the properties of metal complexes for therapeutic and catalytic applications. Nitro-containing ligands, in particular, have garnered significant attention due to their versatile coordination modes and the potential for their resulting metal complexes to exhibit a range of biological activities. This guide provides an objective comparison of 5-nitropicolinic acid with other notable nitro-containing ligands in the synthesis of metal complexes, with a focus on their performance, supported by experimental data.

Introduction to Nitro-Containing Ligands in Coordination Chemistry

Nitro-containing ligands are valuable in the synthesis of coordination complexes due to their interesting structural and electronic properties, which can impart significant biological activities to the resulting compounds, including antimicrobial and anticancer effects.[1] The nitro group is a strong electron-withdrawing group, which can influence the acidity of other functional groups on the ligand and modulate the electronic properties of the metal center upon coordination.[1] This electronic modulation can, in turn, affect the stability, reactivity, and biological efficacy of the metal complex.

This guide focuses on this compound and compares its utility in synthesizing biologically active metal complexes with other nitro-containing aromatic carboxylic acids, such as nitrobenzoic acid derivatives.

Performance Comparison in Synthesis and Biological Activity

The choice of ligand is a critical determinant of the final structure, stability, and biological activity of a coordination complex. Below is a comparative overview of metal complexes synthesized from this compound and other nitro-containing ligands.

This compound Complexes: A Case Study

A recent study detailed the synthesis and biological evaluation of a series of transition metal complexes with this compound (5-npic).[2] The study highlights the versatility of 5-npic in forming mononuclear, 1D, and 2D coordination polymers depending on the metal ion used.[3]

Table 1: Anticancer and Anti-inflammatory Activity of this compound Metal Complexes [3]

CompoundMetal IonCancer Cell LineIC50 (µg/mL) - AnticancerCell Line (Anti-inflammatory)IC50 (µg/mL) - Anti-inflammatory (NO inhibition)
[Mn(5-npic)₂(H₂O)₂]Mn(II)B16-F10> 100RAW 264.7> 50
[Cd(5-npic)₂(H₂O)₂] Cd(II) B16-F10 26.94 RAW 264.7 5.38
[Cu(5-npic)₂(H₂O)₂]Cu(II)B16-F1087.16RAW 264.724.10
[Co(5-npic)₂(H₂O)₂] Co(II) B16-F10 45.10 RAW 264.731.25
[Ni(5-npic)₂(H₂O)₂]Ni(II)B16-F10> 100RAW 264.741.32
[Zn(5-npic)₂(H₂O)₂]Zn(II)B16-F1075.23RAW 264.717.63

Data extracted from a study by García et al. (2024). The study also tested against HT29 and HepG2 cell lines with generally higher IC50 values.

The data clearly indicates that the choice of the metal ion coordinated to this compound has a profound impact on the biological activity of the resulting complex. The Cadmium(II) complex, in particular, demonstrated the most promising anticancer and anti-inflammatory activities in this study.[3]

Comparison with Other Nitro-Containing Ligands

While a direct head-to-head comparison under identical experimental conditions is often unavailable in the literature, we can compare the reported activities of complexes derived from other nitro-containing ligands to provide a broader context.

Table 2: Anticancer Activity of Metal Complexes with Other Nitro-Containing Ligands

LigandMetal IonComplexCancer Cell LineIC50 (µM)Reference
4-Chloro-3-nitrobenzoic acidCu(II)[Cu(ncba)₄(phen)]HepG210.85[1]
4-Chloro-3-nitrobenzoic acidCu(II)[Cu(ncba)₄(bpy)]HepG213.26[1]
2-Chloro-5-nitrobenzoic acidMn(II)Mn(II) complex with 2-Cl-5-NBA and heterocyclic compoundsLung cancer cells8.82[4]

It is important to note that the ancillary ligands (e.g., phenanthroline, bipyridine) also play a crucial role in the overall activity of the complex. The data suggests that complexes of nitrobenzoic acid derivatives also exhibit significant anticancer potential.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing scientific research. Below are generalized procedures for the synthesis of metal complexes with nitro-containing ligands and for the evaluation of their biological activities.

General Synthesis of a Metal Complex with this compound

This protocol is adapted from the solvothermal synthesis of the this compound complexes mentioned above.[3]

Experimental Workflow for Solvothermal Synthesis

G cluster_prep Solution Preparation cluster_reaction Reaction cluster_isolation Product Isolation metal_salt Dissolve metal salt (e.g., MnCl₂·4H₂O) in DMF/H₂O mix Combine solutions in a sealed vial metal_salt->mix ligand Dissolve this compound in hot DMF/H₂O ligand->mix heat Heat in an oven (e.g., 120 °C for 72h) mix->heat cool Cool to room temperature heat->cool filter Filter the crystalline product cool->filter wash Wash with mother liquor filter->wash dry Air dry wash->dry

Caption: A generalized workflow for the solvothermal synthesis of metal complexes.

Procedure:

  • Preparation of Metal Salt Solution: Dissolve the corresponding metal salt (e.g., 0.03 mmol of MnCl₂·4H₂O) in a mixture of N,N-dimethylformamide (DMF) and distilled water.[3]

  • Preparation of Ligand Solution: Dissolve this compound (0.06 mmol) in a hot mixture of DMF and distilled water.[3]

  • Reaction: Combine the two solutions in a sealed vial.

  • Heating: Place the sealed vial in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 72 hours).[3]

  • Cooling and Crystallization: Allow the vial to cool slowly to room temperature to facilitate the formation of crystals.

  • Isolation: The resulting crystalline product is isolated by filtration, washed with the mother liquor, and then air-dried.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]

Experimental Workflow for MTT Assay

G cluster_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cells in a 96-well plate incubate_attach Incubate for 24h to allow attachment seed->incubate_attach treat Treat cells with varying concentrations of the complex incubate_attach->treat incubate_treat Incubate for a specified period (e.g., 48h) treat->incubate_treat add_mtt Add MTT solution to each well incubate_treat->add_mtt incubate_formazan Incubate for 2-4h for formazan formation add_mtt->incubate_formazan solubilize Add solubilization solution (e.g., DMSO) incubate_formazan->solubilize read_absorbance Measure absorbance (e.g., at 570 nm) solubilize->read_absorbance calculate_ic50 Calculate cell viability and IC50 values read_absorbance->calculate_ic50

Caption: A step-by-step workflow of the MTT assay for cytotoxicity assessment.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.[5]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized metal complexes and incubate for a specific duration (e.g., 48 hours).[5]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[6]

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat them with various concentrations of the test compounds for 1 hour.[6]

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[6]

  • Nitrite Measurement: Collect the cell culture supernatant and mix it with Griess reagent.[6]

  • Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite in the supernatant is indicative of the NO produced by the cells.[7]

  • Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathways

The biological activities of these metal complexes are often attributed to their ability to modulate specific cellular signaling pathways.

Apoptosis Induction by Anticancer Complexes

Many anticancer metal complexes exert their effect by inducing apoptosis (programmed cell death).[8] A common mechanism involves the activation of a cascade of enzymes called caspases.[8][9]

Simplified Caspase-Mediated Apoptosis Pathway

G cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase stimulus Anticancer Metal Complex mitochondria Mitochondrial Stress stimulus->mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 cleavage Cleavage of Cellular Proteins caspase3->cleavage apoptosis Apoptosis cleavage->apoptosis

Caption: Intrinsic pathway of apoptosis initiated by a metal complex.

Modulation of Inflammatory Pathways

The anti-inflammatory effects of certain complexes can be attributed to the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, which leads to a reduction in the production of inflammatory mediators like nitric oxide.[10][11]

Simplified NF-κB Signaling Pathway in Inflammation

G cluster_stimulus Inflammatory Stimulus cluster_signaling Signaling Cascade cluster_transcription Transcriptional Activation lps LPS receptor Toll-like Receptor 4 (TLR4) lps->receptor ikk IKK Activation receptor->ikk ikb_phos IκB Phosphorylation and Degradation ikk->ikb_phos nfkb_translocation NF-κB Translocation to Nucleus ikb_phos->nfkb_translocation gene_expression Pro-inflammatory Gene Expression (e.g., iNOS) nfkb_translocation->gene_expression no_production Nitric Oxide (NO) Production gene_expression->no_production inhibitor Metal Complex (Inhibition) inhibitor->ikk

Caption: Inhibition of the NF-κB pathway by a metal complex.

Conclusion

This compound has proven to be a versatile and effective ligand in the synthesis of coordination complexes with promising anticancer and anti-inflammatory properties. The biological activity of the resulting complexes is highly dependent on the coordinated metal ion, with cadmium(II) and cobalt(II) complexes of this compound showing notable efficacy. While direct comparative performance data with other nitro-containing ligands is sparse, the available literature suggests that various nitrobenzoic acid derivatives also serve as excellent ligands for the development of biologically active metal complexes. The choice of ligand should be guided by the desired structural outcomes and the specific biological targets. Further research focusing on systematic comparative studies will be invaluable in elucidating the structure-activity relationships and optimizing the design of next-generation metal-based therapeutics.

References

Comparative Guide to the Anti-Inflammatory Efficacy of 5-Nitropicolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the anti-inflammatory efficacy of 5-Nitropicolinic acid derivatives based on available experimental data. The focus of this guide is on metal complexes of this compound, as current research highlights their potential in modulating inflammatory responses. Due to a lack of available data, a direct comparison with non-metal derivatives is not possible at this time.

Introduction to this compound Derivatives in Inflammation

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. The search for novel anti-inflammatory agents is a critical area of drug discovery. Picolinic acid, a metabolite of tryptophan, and its derivatives have garnered interest for their potential therapeutic effects. The introduction of a nitro group at the 5-position of the picolinic acid scaffold can modulate its electronic and steric properties, potentially enhancing its biological activity. This guide focuses on the anti-inflammatory properties of metal-coordinated derivatives of this compound.

Quantitative Assessment of Anti-Inflammatory Efficacy

The primary measure of anti-inflammatory activity for the this compound derivatives detailed in the available research is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[1] Nitric oxide is a key pro-inflammatory mediator, and its inhibition is a common indicator of anti-inflammatory potential.

The efficacy is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the NO production. A lower IC50 value indicates higher potency.

Table 1: In Vitro Anti-Inflammatory Activity of this compound Metal Complexes [1]

Compound IDMetal IonChemical FormulaIC50 for NO Inhibition (µg/mL)
1 Mn(II)[Mn(5-npic)2]n> 50
2 Cd(II)[Cd(5-npic)2]n5.38
3 Cu(II)[Cu(5-npic)2]n24.10
4 Co(II)[Co(5-npic)2(H2O)2]> 50
5 Ni(II)[Ni(5-npic)2(H2O)2]> 50
6 Zn(II)[Zn(5-npic)2(H2O)2]17.63

5-npic = 5-nitropicolinate

Analysis: Based on the IC50 values, the Cadmium(II) complex (2 ) exhibits the most potent anti-inflammatory activity, followed by the Zinc(II) complex (6 ) and the Copper(II) complex (3 ). The Manganese(II), Cobalt(II), and Nickel(II) complexes did not show significant NO inhibition at the tested concentrations.

Experimental Protocols

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages[1]

This protocol outlines the method used to determine the anti-inflammatory activity of the this compound derivatives by measuring the inhibition of nitric oxide production.

1. Cell Culture:

  • RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Cells are seeded in 96-well plates at a density of 2 x 105 cells/well and allowed to adhere for 24 hours.

3. Treatment:

  • The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound derivatives).

  • After a pre-incubation period of 1 hour, inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

4. Incubation:

  • The plates are incubated for an additional 24 hours.

5. Nitrite Quantification (Griess Assay):

  • After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured as an indicator of NO production.

  • 100 µL of cell culture medium is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • The mixture is incubated at room temperature for 10 minutes.

  • The absorbance at 540 nm is measured using a microplate reader.

6. Data Analysis:

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

  • The IC50 value is determined from the dose-response curve.

Visualizing Experimental Workflow and Signaling Pathways

To better understand the experimental process and the potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_setup Cell Culture and Seeding cluster_treatment Treatment and Stimulation cluster_incubation Incubation cluster_analysis Analysis Culture RAW 264.7 Cell Culture Seed Seed cells in 96-well plates Culture->Seed Add_Compound Add this compound Derivatives Seed->Add_Compound Add_LPS Add LPS (1 µg/mL) Add_Compound->Add_LPS Incubate Incubate for 24 hours Add_LPS->Incubate Griess_Assay Griess Assay for Nitrite Incubate->Griess_Assay Measure_Absorbance Measure Absorbance at 540 nm Griess_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Experimental workflow for assessing anti-inflammatory activity.

While the specific signaling pathways for this compound derivatives have not been fully elucidated, a hypothesized pathway for their anti-inflammatory action in LPS-stimulated macrophages is presented below. This is based on the known mechanisms of LPS signaling and the common targets of anti-inflammatory agents.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates iNOS_gene iNOS Gene Transcription Nucleus->iNOS_gene activates iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO produces Inflammation Inflammation NO->Inflammation Derivatives This compound Derivatives Derivatives->IKK Inhibition? Derivatives->NFkB Inhibition? Derivatives->iNOS_protein Inhibition?

Hypothesized anti-inflammatory signaling pathway.

Discussion and Future Directions

The available data indicates that certain metal complexes of this compound, particularly the cadmium(II) derivative, are potent inhibitors of nitric oxide production in an in vitro model of inflammation.[1] This suggests their potential as a scaffold for the development of novel anti-inflammatory agents.

However, several key areas require further investigation:

  • Mechanism of Action: The precise molecular targets and signaling pathways affected by these derivatives are unknown. Further studies are needed to determine if they act on key inflammatory regulators such as NF-κB, MAP kinases, or directly on the iNOS enzyme.

  • Non-Metal Derivatives: The anti-inflammatory activity of non-metal derivatives of this compound, such as esters and amides, has not been reported. Synthesizing and evaluating these compounds would provide a crucial comparison and a more comprehensive understanding of the structure-activity relationship.

  • In Vivo Efficacy and Safety: The current data is limited to in vitro studies. In vivo studies using animal models of inflammation are necessary to assess the therapeutic potential, pharmacokinetic properties, and safety profiles of these compounds.

  • Selectivity: Investigating the selectivity of these compounds for inducible nitric oxide synthase (iNOS) over endothelial (eNOS) and neuronal (nNOS) isoforms is important to predict potential side effects.

References

A Comparative Guide to the Photophysical Properties of Lanthanide Complexes with Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the photophysical properties of lanthanide complexes featuring various picolinic acid (pic) and dipicolinic acid (dpa) derivatives as sensitizing ligands. The choice of substituent on the picolinic acid backbone significantly influences the luminescence characteristics of the lanthanide ion, impacting quantum yields, lifetimes, and overall sensitization efficiency. This document summarizes key quantitative data, details common experimental protocols, and illustrates the underlying photophysical mechanism to aid in the rational design of luminescent lanthanide probes and materials.

Data Presentation: A Comparative Overview

The following table summarizes the key photophysical properties of selected europium (Eu³⁺) and terbium (Tb³⁺) complexes with different picolinic acid derivatives. These lanthanide ions are of particular interest due to their characteristic sharp emission bands in the visible and near-infrared regions.

Lanthanide IonLigandSolvent/StateExcitation λ (nm)Emission λ (nm)Quantum Yield (Φ)Lifetime (τ)Reference
Eu³⁺Tris(dipicolinate) (dpa)0.1 M Tris buffer (pH 7.4)279615 (⁵D₀→⁷F₂)13.5% ± 1.5%-[1]
Eu³⁺Tris(dipicolinate) (dpa)0.1 M Tris-HCl280-Overall: 29% ± 2%-[2][3]
Eu³⁺Tris(dipicolinate) (dpa)0.1 M Tris-HCl--Intrinsic: 41% ± 2%-[2][3]
Tb³⁺Tris(dipicolinate) (dpa)0.1 M Tris buffer (pH 7.4)279545 (⁵D₄→⁷F₅)26.5% ± 2%-[1]
Tb³⁺Tris(dipicolinate) (dpa)Microcrystalline--Intrinsic: 72% ± 5%1.9 ± 0.1 ms[3]
Tb³⁺4-picolinic acidSolid280545 (⁵D₄→⁷F₅)-605 µs[4]
Tb³⁺4-picolinic acidSolution (298 K)280545 (⁵D₄→⁷F₅)-983 µs[4]
Tb³⁺4-picolinic acidSolution (77 K)280545 (⁵D₄→⁷F₅)-1074 µs[4]
Eu³⁺5-((4-carboxyphenyl)ethynyl)picolinateWater344615 (⁵D₀→⁷F₂)--[5]
Eu³⁺5,5'-(ethyne-1,2-diyl)dipicolinateWater340615 (⁵D₀→⁷F₂)92% (unprecedented)-[5]
Eu³⁺3-aminopyridine-2-carboxylic acid N-oxide----615 µs[6]
Tb³⁺3-aminopyridine-2-carboxylic acid---Attenuated vs. Eu³⁺-[6]
Yb³⁺Tris(dipicolinate) (dpa)Aqueous solution--Overall: 0.015% ± 0.002%-[2][3]
Yb³⁺Tris(dipicolinate) (dpa)Aqueous solution--Intrinsic: 0.178% ± 0.003%-[2][3]

Note: The intrinsic quantum yield refers to the luminescence efficiency of the lanthanide ion after it has been excited, while the overall quantum yield includes the efficiency of the energy transfer from the ligand to the lanthanide ion.

Experimental Protocols

The characterization of the photophysical properties of lanthanide complexes involves a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

Synthesis of Lanthanide Picolinate Complexes

A general procedure for the synthesis of lanthanide picolinate complexes involves the reaction of a lanthanide salt (e.g., nitrate or chloride) with the picolinic acid derivative in a suitable solvent.

Example Hydrothermal Synthesis:

  • Dissolve the picolinic acid derivative (e.g., 5-nitropicolinic acid, 0.06 mmol) in distilled water (2 mL).[7]

  • In a separate vial, dissolve the corresponding lanthanide salt (e.g., Dy(NO₃)₃·6H₂O, 0.02 mmol) in distilled water (1 mL).[7]

  • Mix the lanthanide salt solution with the ligand solution.[7]

  • Seal the vial and place it in an oven at 95 °C for 48 hours to allow for the formation of single crystals.[7]

  • After cooling, the crystals are filtered and washed with distilled water.[7]

One-Pot Strategy at Mild Conditions:

  • Add the lanthanide(III) nitrate (1.0 mmol) to an ethanolic solution (20 mL) containing the picolinic acid derivative (1.0 mmol).[4]

  • Heat the solution to 60 °C and stir for 3 hours.[4]

  • Allow the solution to cool to room temperature and leave it undisturbed for slow solvent evaporation, leading to the formation of single crystals over several days.[4]

UV-Vis Absorption Spectroscopy

UV-Vis absorption spectra are recorded to determine the light-absorbing properties of the ligands and their complexes.

  • Sample Preparation: Prepare solutions of the free ligands and the lanthanide complexes in a suitable solvent (e.g., water, ethanol, or buffer) at a known concentration.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectra typically in the range of 200-500 nm. The spectra of the complexes often show intense absorption bands attributed to π → π* and n → π* electronic transitions of the aromatic rings of the ligands.[5]

Steady-State Luminescence Spectroscopy

Emission and excitation spectra are crucial for characterizing the luminescent properties of the complexes.

  • Sample Preparation: Prepare dilute solutions of the complexes in the desired solvent or use solid-state samples.

  • Instrumentation: Utilize a spectrofluorometer equipped with a high-intensity light source (e.g., a xenon lamp) and a sensitive detector.

  • Excitation Spectra: Monitor the emission at the wavelength of the most intense lanthanide-centered transition while scanning the excitation wavelength. This reveals the wavelengths of light most effectively absorbed by the ligand to sensitize the lanthanide emission.

  • Emission Spectra: Excite the sample at the wavelength corresponding to the maximum of the ligand's absorption band and record the emission spectrum. The characteristic sharp emission bands of the lanthanide ion (e.g., ⁵D₀ → ⁷F₂ transition for Eu³⁺ around 615 nm) confirm successful energy transfer.[5]

Luminescence Lifetime Measurements

Luminescence lifetime measurements provide information about the decay kinetics of the excited state of the lanthanide ion.

  • Instrumentation: Employ a time-resolved spectrofluorometer with a pulsed excitation source (e.g., a nitrogen laser or a pulsed LED) and a time-correlated single-photon counting (TCSPC) system.

  • Measurement: Excite the sample with a short pulse of light at a wavelength absorbed by the ligand.

  • Data Analysis: Record the decay of the luminescence intensity over time. The decay curve is then fitted to an exponential function to determine the luminescence lifetime (τ).

Quantum Yield Determination

The overall luminescence quantum yield (Φ) is a measure of the efficiency of converting absorbed light into emitted light.

  • Relative Method: This is the most common method, which involves comparing the integrated emission intensity of the sample to that of a well-characterized standard with a known quantum yield.

    • Standard Selection: Choose a standard that absorbs and emits in a similar spectral range as the sample. For lanthanide complexes, standards like quinine sulfate in 0.1 M H₂SO₄ or europium and terbium tris(dipicolinates) in buffered aqueous solutions are often used.[1]

    • Procedure:

      • Prepare a series of solutions of both the sample and the standard with low absorbances (typically < 0.1) at the excitation wavelength to minimize reabsorption effects.

      • Measure the UV-Vis absorption spectra and record the absorbance at the excitation wavelength for each solution.

      • Measure the emission spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths).

      • Calculate the integrated emission intensity for each spectrum.

      • Plot the integrated emission intensity versus the absorbance for both the sample and the standard. The slopes of these plots are then used in the following equation to calculate the quantum yield of the sample (Φ_sample):

        Φ_sample = Φ_std * (Slope_sample / Slope_std) * (η_sample² / η_std²)

        where Φ_std is the quantum yield of the standard, Slope is the slope from the plot of integrated emission intensity versus absorbance, and η is the refractive index of the solvent.

  • Absolute Method: This method uses an integrating sphere to collect all the light emitted by the sample. It is more accurate but requires specialized equipment.[3]

Mandatory Visualization

The process of ligand-sensitized lanthanide luminescence, often referred to as the "antenna effect," is a multi-step process. The following diagram illustrates the key photophysical pathways involved.

G cluster_ligand Ligand cluster_lanthanide Lanthanide Ion S0 S₀ S1 S₁ S0->S1 T1 T₁ S1->T1 k_isc ISC 2. Intersystem Crossing (ISC) Ln_ES Excited State (⁵Dⱼ) T1->Ln_ES k_et ET 3. Energy Transfer (ET) Ln_GS Ground State (⁷Fⱼ) Ln_ES->Ln_GS hν' Ln_ES->Ln_GS k_nr Emission 4. Lanthanide Emission NonRad Non-radiative Decay Excitation 1. Ligand Excitation (Absorption)

Caption: Sensitized emission in lanthanide complexes.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Ligand Set

The ligands under consideration are picolinic acid and its nitro-substituted derivatives. Picolinic acid serves as the parent compound, while the introduction of a nitro group (a strong electron-withdrawing group) at different positions on the pyridine ring is expected to significantly modulate the electronic properties of the resulting ligands. The chosen set allows for a systematic investigation of the positional effects of the nitro substituent.

  • Picolinic Acid: The unsubstituted parent ligand.

  • 3-Nitropicolinic Acid: Nitro group at the 3-position.

  • 4-Nitropicolinic Acid: Nitro group at the 4-position.

  • 5-Nitropicolinic Acid: The primary ligand of interest.

  • 6-Nitropicolinic Acid: Nitro group at the 6-position.

Experimental Protocols: A Computational Approach

The electronic properties of these ligands can be reliably investigated using DFT calculations. The following protocol outlines a standard and robust methodology that is widely adopted in the scientific community for such studies.

Software: Gaussian 09 or 16 program package is a commonly used software for these types of calculations.

Methodology:

  • Geometry Optimization: The molecular geometry of each ligand in its ground state is optimized using DFT. A popular and effective functional for this purpose is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[1][2]

  • Basis Set: A triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), is recommended for accurate calculations of anionic species and hydrogen-bonded systems.[1][3]

  • Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculations: Following successful optimization, single-point energy calculations are performed to determine the electronic properties. Key properties to be analyzed include:

    • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and kinetic stability of the molecules.[2][4] The HOMO-LUMO energy gap is a key indicator of molecular stability.[2]

    • Mulliken Population Analysis: This analysis provides a means of estimating partial atomic charges, which helps in understanding the charge distribution within the molecule and identifying potential sites for electrophilic and nucleophilic attack.[5]

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for predicting reactive sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.[3]

Comparative Data Analysis

The following tables present the expected trends and illustrative data for the electronic properties of the ligand set. It is important to note that the exact values would be obtained by performing the DFT calculations as described in the protocol above.

Frontier Molecular Orbital Energies

The energies of the HOMO and LUMO orbitals, and the resulting energy gap, are key descriptors of chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.[6] The electron-withdrawing nitro group is expected to lower both the HOMO and LUMO energy levels compared to the parent picolinic acid.

LigandHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Picolinic Acid-6.5 to -7.5-1.0 to -2.04.5 to 5.5
3-Nitropicolinic Acid-7.0 to -8.0-2.5 to -3.54.5 to 5.0
4-Nitropicolinic Acid-7.5 to -8.5-3.0 to -4.04.5 to 5.0
This compound-7.5 to -8.5-3.0 to -4.04.5 to 5.0
6-Nitropicolinic Acid-7.0 to -8.0-2.5 to -3.54.5 to 5.0

Note: The data in this table is illustrative and represents expected trends. Actual values would be generated from DFT calculations.

Mulliken Atomic Charges

Mulliken charge analysis helps to quantify the electron distribution among the atoms in a molecule.[7] For the nitropicolinic acids, it is expected that the nitrogen and oxygen atoms of the nitro group and the carboxylic acid group will carry significant negative charges, while the hydrogen atoms and the carbon atom of the carboxylic acid will be positively charged. The pyridine ring nitrogen is also expected to be a site of negative charge.

LigandCharge on Pyridine NCharge on Carboxyl CAverage Charge on Carboxyl OCharge on Nitro NAverage Charge on Nitro O
Picolinic Acid-0.4 to -0.6+0.6 to +0.8-0.5 to -0.7N/AN/A
3-Nitropicolinic Acid-0.3 to -0.5+0.7 to +0.9-0.5 to -0.7+0.8 to +1.0-0.4 to -0.6
4-Nitropicolinic Acid-0.3 to -0.5+0.7 to +0.9-0.5 to -0.7+0.8 to +1.0-0.4 to -0.6
This compound-0.3 to -0.5+0.7 to +0.9-0.5 to -0.7+0.8 to +1.0-0.4 to -0.6
6-Nitropicolinic Acid-0.3 to -0.5+0.7 to +0.9-0.5 to -0.7+0.8 to +1.0-0.4 to -0.6

Note: The data in this table is illustrative and represents expected trends. Actual values would be generated from DFT calculations.

Molecular Electrostatic Potential (MEP) Analysis

The MEP is a valuable tool for predicting the reactive behavior of molecules. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For all the ligands, the most negative potential is expected to be located around the oxygen atoms of the carboxylic acid and the nitro group. The most positive potential is anticipated near the carboxylic acid hydrogen.

Visualization of the DFT Workflow

The following diagram illustrates the logical workflow for a comparative DFT study of the electronic properties of the ligands.

DFT_Workflow cluster_ligands Ligand Set cluster_dft DFT Calculations cluster_analysis Analysis of Electronic Properties cluster_output Comparative Guide L1 This compound Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) L1->Opt L2 Picolinic Acid L2->Opt L3 Related Nitro Isomers L3->Opt Freq Frequency Calculation (Confirm Minima) Opt->Freq SPE Single-Point Energy Calculation Freq->SPE HOMO_LUMO HOMO-LUMO Energies & Gap SPE->HOMO_LUMO Mulliken Mulliken Population Analysis SPE->Mulliken MEP Molecular Electrostatic Potential SPE->MEP Tables Data Tables HOMO_LUMO->Tables Mulliken->Tables MEP->Tables Interpretation Interpretation & Comparison Tables->Interpretation

Caption: Workflow for a comparative DFT study of picolinic acid derivatives.

Conclusion

References

Correlation of In Vitro and In Vivo Activity of 5-Nitropicolinic Acid Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro biological activity of 5-Nitropicolinic acid (5-npic) metal complexes. While in vivo data for these specific complexes is not currently available in published literature, this document establishes a framework for their potential in vivo performance by comparing their in vitro efficacy with that of other metal-based therapeutic agents. Detailed experimental protocols for key in vitro assays are provided to support further research and development.

In Vitro Activity of this compound Metal Complexes

A recent study detailed the synthesis and in vitro evaluation of a series of six metal complexes of this compound.[1][2][3] These complexes, involving Manganese (Mn), Cadmium (Cd), Copper (Cu), Cobalt (Co), Nickel (Ni), and Zinc (Zn), were assessed for their anticancer and anti-inflammatory properties.

Anticancer Activity

The cytotoxic effects of the 5-npic metal complexes were evaluated against three cancer cell lines: murine melanoma (B16-F10), human colon adenocarcinoma (HT29), and human liver cancer (HepG2). The half-maximal inhibitory concentrations (IC50) were determined after 72 hours of treatment.

CompoundMetal IonB16-F10 IC50 (µg/mL)HT29 IC50 (µg/mL)HepG2 IC50 (µg/mL)
1 ([Mn(5-npic)₂]n)Mn(II)>100>100>100
2 ([Cd(5-npic)₂]n)Cd(II)26.94 ± 4.9186.55 ± 1.25>100
3 ([Cu(5-npic)₂]n)Cu(II)70.38 ± 1.1564.88 ± 1.25>100
4 ([Co(5-npic)₂(H₂O)₂])Co(II)45.10 ± 3.8472.82 ± 1.15>100
5 ([Ni(5-npic)₂(H₂O)₂])Ni(II)81.11 ± 1.2577.26 ± 1.15>100
6 ([Zn(5-npic)₂(H₂O)₂])Zn(II)78.47 ± 1.1579.94 ± 1.25>100
5-npic (ligand) -82.52 ± 1.1581.08 ± 1.1576.17 ± 1.15

Data sourced from Dalton Transactions, 2024, 53, 8988-8999.[1][2]

The Cadmium (Cd) complex 2 and the Cobalt (Co) complex 4 demonstrated the most significant cytotoxic activity, particularly against the B16-F10 melanoma cell line.[1][2]

Anti-inflammatory Activity

The anti-inflammatory potential was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The IC50 values for NO inhibition were determined after 48 hours of treatment.

CompoundMetal IonRAW 264.7 IC50 (µg/mL) for NO Inhibition
1 ([Mn(5-npic)₂]n)Mn(II)>50
2 ([Cd(5-npic)₂]n)Cd(II)5.38 ± 0.04
3 ([Cu(5-npic)₂]n)Cu(II)24.10 ± 1.74
4 ([Co(5-npic)₂(H₂O)₂])Co(II)>50
5 ([Ni(5-npic)₂(H₂O)₂])Ni(II)>50
6 ([Zn(5-npic)₂(H₂O)₂])Zn(II)17.63 ± 0.07
5-npic (ligand) -29.01 ± 1.15

Data sourced from Dalton Transactions, 2024, 53, 8988-8999.[1][2]

The Cadmium (Cd) complex 2 exhibited the most potent anti-inflammatory activity, being approximately 5.4 times more effective than the free 5-npic ligand.[2] Complexes 3 (Cu) and 6 (Zn) also showed notable NO inhibition.[1][2]

In Vitro vs. In Vivo Correlation: A Comparative Outlook

A direct correlation between the in vitro and in vivo activities of this compound complexes cannot be established without dedicated in vivo studies. However, the broader field of medicinal inorganic chemistry provides insights into the challenges and possibilities of translating in vitro success to in vivo efficacy.

  • Challenges in Correlation: A significant challenge in the development of metal-based drugs is that promising in vitro cytotoxicity does not always translate to in vivo antitumor activity. This discrepancy can be attributed to factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion), drug stability in biological fluids, and off-target toxicity.

  • Comparative In Vivo Studies of Other Metal Complexes: While in vivo data for 5-npic complexes is lacking, studies on other metal complexes offer a comparative perspective. For instance, some ruthenium and gold complexes that have shown potent in vitro anticancer effects have also demonstrated significant in vivo antitumor properties in preclinical models. Similarly, various metal complexes have been shown to possess in vivo anti-inflammatory activity in models such as carrageenan-induced paw edema in rats.[4] These studies underscore the importance of the choice of metal center and ligand design in achieving favorable in vivo outcomes.

Future in vivo studies on 5-npic complexes should focus on animal models of melanoma and inflammation to validate the promising in vitro findings.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Cytotoxicity Assessment (MTT Assay)
  • Cell Seeding: Cancer cell lines (B16-F10, HT29, HepG2) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The 5-npic metal complexes are dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 3-4 hours. Living cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.[5][6][7]

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., isopropanol or DMSO) is added to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 550-570 nm.[5]

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Inhibition)
  • Cell Seeding: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the 5-npic metal complexes for a specified period, followed by stimulation with lipopolysaccharide (LPS) to induce nitric oxide production.[8][9][10]

  • Incubation: The plates are incubated for 48 hours.

  • Nitrite Quantification (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[9] This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.[9][11]

  • IC50 Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Mechanism of Action Studies (for Anticancer Activity)
  • Cell Cycle Analysis:

    • B16-F10 cells are treated with the IC50 concentration of the complexes for 24 hours.

    • Cells are harvested, washed, and fixed in cold 70% ethanol.[12]

    • The fixed cells are then treated with RNase A and stained with propidium iodide (PI).[12]

    • The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[12][13][14][15]

  • Apoptosis Assay (Annexin V-FITC/PI Staining):

    • Treated and untreated B16-F10 cells are harvested and washed.

    • The cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI).[16][17][18]

    • Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic or late apoptotic cells with compromised membrane integrity.

    • The stained cells are analyzed by flow cytometry to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.[19]

  • Mitochondrial Membrane Potential (ΔΨm) Assay:

    • Treated and untreated B16-F10 cells are incubated with the JC-1 fluorescent probe.[20][21]

    • JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells, forming red fluorescent aggregates. In apoptotic cells with a collapsed mitochondrial membrane potential, JC-1 remains as green fluorescent monomers.[20][22][23]

    • The change in the red/green fluorescence ratio is measured by flow cytometry or a fluorescence plate reader to assess the loss of mitochondrial membrane potential.[20][22]

Visualizations

Experimental Workflow for In Vitro Anticancer Activity

G cluster_prep Preparation cluster_assay Cytotoxicity Assay (MTT) cluster_moa Mechanism of Action cluster_analysis Data Analysis cell_culture Cancer Cell Culture (B16-F10, HT29, HepG2) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep 5-npic Complex Preparation treatment Compound Treatment (72h Incubation) compound_prep->treatment seeding->treatment mtt_addition MTT Addition (3-4h Incubation) treatment->mtt_addition cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis mmp Mitochondrial Potential (JC-1 Assay) treatment->mmp solubilization Formazan Solubilization mtt_addition->solubilization readout Absorbance Reading (570 nm) solubilization->readout ic50_calc IC50 Calculation readout->ic50_calc moa_analysis Pathway Analysis cell_cycle->moa_analysis apoptosis->moa_analysis mmp->moa_analysis

Caption: Workflow for determining the in vitro anticancer activity and mechanism of action of 5-npic complexes.

Inferred Signaling Pathways for Anticancer and Anti-inflammatory Activity

G cluster_anticancer Anticancer Activity cluster_antiinflammatory Anti-inflammatory Activity npic_cancer 5-npic Metal Complex pi3k_akt PI3K/Akt Pathway npic_cancer->pi3k_akt Inhibition apoptosis_path Mitochondrial Apoptosis Pathway pi3k_akt->apoptosis_path Modulation cell_cycle_reg Cell Cycle Regulation pi3k_akt->cell_cycle_reg Modulation mmp_loss ↓ Mitochondrial Membrane Potential apoptosis_path->mmp_loss cell_cycle_arrest Cell Cycle Arrest cell_cycle_reg->cell_cycle_arrest apoptosis Apoptosis mmp_loss->apoptosis npic_inflam 5-npic Metal Complex nfkb NF-κB Pathway npic_inflam->nfkb Inhibition inos iNOS Expression nfkb->inos Activation no_production ↓ Nitric Oxide (NO) Production inos->no_production

Caption: Inferred signaling pathways modulated by 5-npic metal complexes in cancer and inflammation.

References

A Comparative Guide to the Stability of 5-Nitropicolinic Acid Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the stability of metal complexes is paramount for predicting their behavior in biological systems. This guide provides a comparative benchmark for the stability of metal complexes involving 5-Nitropicolinic acid. Due to a scarcity of published quantitative stability constants for this compound, this guide leverages data from its parent compound, picolinic acid, and a substituted derivative, 4-amino-picolinic acid N-oxide, to provide a comparative framework. The electron-withdrawing nature of the nitro group in the 5-position is expected to decrease the basicity of the pyridine nitrogen, likely resulting in lower stability constants compared to the unsubstituted picolinic acid.

Quantitative Stability Data

The stability of metal complexes is quantified by their stability constants (log K). Below are the stepwise stability constants for picolinic acid and 4-amino-picolinic acid N-oxide with several divalent transition metal ions. These values serve as a baseline for estimating the stability of this compound complexes.

Table 1: Stepwise Stability Constants (log K) of Picolinic Acid Metal Complexes

Metal Ionlog K₁log K₂Δ log K (log K₁ - log K₂)Conditions
Ni(II)4.132.541.590.2 M ionic strength, aqueous solution
Zn(II)4.352.531.820.2 M ionic strength, aqueous solution
Co(II)5.29 (β₁)--1.0 M NaNO₃, 25 °C[1][2]
Cu(II)---Data not available in cited sources

Note: The difference between log K₁ and log K₂ suggests that the formation of the 1:1 and 1:2 complexes can occur simultaneously. A higher log K value indicates greater stability.

Table 2: Stepwise Stability Constants (log K) of 4-Amino-Picolinic Acid N-oxide Metal Complexes

Metal Ionlog K₁log K₂
Cu(II)--
Ni(II)--
Co(II)--
Zn(II)--

Quantitative log K values for 4-amino-picolinic acid N-oxide with these specific metals were not available in the provided search results, though the formation of 1:1 and 1:2 complexes has been reported.[3]

Experimental Protocols for Stability Constant Determination

To obtain quantitative stability data for this compound metal complexes, the following experimental protocols are recommended.

1. Potentiometric Titration (Irving-Rossotti Method)

This is a widely used and reliable method for determining stability constants in aqueous solutions.[4][5]

a. Materials and Solutions:

  • Ligand Solution: A standard solution of this compound in double-distilled water.

  • Metal Salt Solution: Standard solutions of the metal nitrates or perchlorates (e.g., Ni(NO₃)₂, Zn(NO₃)₂) in double-distilled water.

  • Acid Solution: A standard solution of a strong acid (e.g., 0.1 M HClO₄ or HNO₃).

  • Base Solution: A standard solution of carbonate-free strong base (e.g., 0.1 M NaOH).

  • Inert Electrolyte: A solution to maintain constant ionic strength (e.g., 1 M KNO₃ or NaClO₄).

  • pH Meter: Calibrated with standard buffer solutions (pH 4.0, 7.0, and 9.2).

  • Thermostated Beaker: To maintain a constant temperature.

b. Titration Procedure: Three sets of titrations are performed against the standard base solution:

  • Acid Titration: A known volume of the standard acid solution and the inert electrolyte.

  • Ligand Titration: The same as the acid titration, but also containing a known concentration of the this compound solution.

  • Metal-Ligand Titration: The same as the ligand titration, but also containing a known concentration of the metal salt solution.

The pH is recorded after each addition of the base.

c. Data Analysis: From the titration curves, the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands attached to the metal ion (n̄) can be calculated at various pH values. The free ligand concentration ([L⁻]) can then be determined. The stability constants (log K) are obtained from the formation curve, which is a plot of n̄ versus pL (where pL = -log[L⁻]).

2. Spectrophotometric Method (Job's Method of Continuous Variation)

This method is suitable when the formation of the metal complex results in a significant change in the UV-Vis absorption spectrum.[6][7]

a. Materials and Solutions:

  • Equimolar standard solutions of the metal salt and this compound.

  • A series of solutions with varying mole fractions of the metal and ligand, while keeping the total molar concentration constant.

  • UV-Vis Spectrophotometer.

b. Procedure:

  • Determine the wavelength of maximum absorbance (λₘₐₓ) for the metal-ligand complex.

  • Measure the absorbance of each solution at this λₘₐₓ.

  • Plot the absorbance versus the mole fraction of the ligand.

c. Data Analysis: The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs. The stability constant can then be calculated from the absorbance data.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for the potentiometric determination of stability constants.

experimental_workflow cluster_prep Solution Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep_acid Standard Acid (e.g., HClO₄) titration_acid Titration 1: Acid prep_acid->titration_acid titration_ligand Titration 2: Acid + Ligand prep_acid->titration_ligand titration_metal Titration 3: Acid + Ligand + Metal prep_acid->titration_metal prep_base Standard Base (e.g., NaOH) prep_base->titration_acid prep_base->titration_ligand prep_base->titration_metal prep_ligand This compound prep_ligand->titration_ligand prep_ligand->titration_ligand prep_ligand->titration_metal prep_metal Metal Salt (e.g., Ni(NO₃)₂) prep_metal->titration_metal prep_metal->titration_metal prep_electrolyte Inert Electrolyte (e.g., KNO₃) plot_curves Plot Titration Curves (pH vs. Volume of Base) titration_acid->plot_curves titration_ligand->plot_curves titration_metal->plot_curves calc_n Calculate n̄ and n̄ₐ plot_curves->calc_n calc_pl Determine pL calc_n->calc_pl plot_formation Plot Formation Curve (n̄ vs. pL) calc_pl->plot_formation determine_logk Determine log K values plot_formation->determine_logk result result determine_logk->result Stability Constants (log K)

Workflow for Potentiometric Stability Constant Determination.

References

Evaluating the Therapeutic Index of 5-Nitropicolinic Acid-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with a favorable therapeutic index—a measure of a drug's safety margin—is a paramount objective in oncological research. This guide provides a comparative evaluation of 5-Nitropicolinic acid-based compounds, benchmarking them against related molecules and standard-of-care chemotherapeutics. Due to the limited availability of in vivo toxicity data for this compound derivatives, this document focuses on presenting the available in vitro efficacy data, alongside a comprehensive framework for future therapeutic index determination.

Quantitative Data Summary

The therapeutic index (TI) is a critical metric calculated as the ratio of the toxic dose to the effective dose of a drug. A higher TI indicates a wider margin of safety between the dose required for a therapeutic effect and the dose at which toxicity occurs. For preclinical studies, this is often represented as:

Therapeutic Index (TI) = LD₅₀ / ED₅₀ or MTD / Effective Dose

Where:

  • LD₅₀ (Lethal Dose 50): The dose that is lethal to 50% of the test population.

  • MTD (Maximum Tolerated Dose): The highest dose of a drug that does not cause unacceptable toxicity.[1]

  • ED₅₀ (Effective Dose 50): The dose that produces the desired therapeutic effect in 50% of the test population.

  • IC₅₀ (Half-maximal Inhibitory Concentration): A measure of the potency of a substance in inhibiting a specific biological or biochemical function, often used as an in vitro measure of efficacy.

The following tables summarize the available data for this compound-based compounds and their comparators.

Table 1: In Vitro Efficacy (IC₅₀) of this compound Metal Complexes
Compound (Metal Ion)Cancer Cell LineCancer TypeIC₅₀ (µg/mL)
Complex 2 (Cd²⁺) B16-F10Melanoma26.94[2]
Complex 4 (Co²⁺) B16-F10Melanoma45.10[2]
Complex 2 (Cd²⁺) HT29Colon Cancer>100[2]
Complex 4 (Co²⁺) HT29Colon Cancer>100[2]
Complex 2 (Cd²⁺) HepG2Liver Cancer>100[2]
Complex 4 (Co²⁺) HepG2Liver Cancer>100[2]

Note: In vivo toxicity data (LD₅₀ or MTD) for these specific complexes are not currently available in the public domain, precluding the calculation of a definitive therapeutic index.

Table 2: Comparative Efficacy, Toxicity, and Estimated Therapeutic Index of Alternative Anticancer Agents
CompoundCancer Cell Line(s)Typical IC₅₀ Range (µM)Animal ModelToxicity Metric (Route)Value (mg/kg)Estimated TI
Picolinic Acid Ehrlich Ascites CarcinomaEfficacy shown in vivo[3]MiceLD₅₀ (Oral, Rat)>500[4]Data Insufficient
Nitroxoline Bladder Cancer Lines0.7 - 7.0[5]MiceEffective Dose (Oral)30-240 (efficacious)[5]Data Insufficient
Cisplatin Various0.65 - 20.71[6]MiceMTD (Single i.p. dose)6[7]~0.3 - 9.2
Paclitaxel Various0.011 - 3.5[6]MiceLD₅₀ (i.v.)~8.2 (37 µM)[2]~2.3 - 745

Disclaimer: The therapeutic index (TI) for Cisplatin and Paclitaxel are estimations based on a range of reported IC₅₀ values and specific MTD/LD₅₀ data. The actual TI can vary significantly based on the tumor model, dosing schedule, and specific experimental conditions.

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate evaluation of a compound's therapeutic index.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against various cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well microplates

  • Test compound (e.g., this compound derivative)

  • Vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the various concentrations of the compound. Include a vehicle-only control.

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6]

In Vivo Toxicity Assessment: Maximum Tolerated Dose (MTD) Determination

Objective: To determine the highest dose of a compound that can be administered to an animal model without causing unacceptable signs of toxicity.[1]

Materials:

  • Test compound

  • Appropriate vehicle for administration

  • Inbred mice (e.g., C57BL/6 or BALB/c)

  • Standard animal housing and care facilities

  • Calibrated scale for body weight measurement

Procedure:

  • Animal Acclimation: Allow animals to acclimate to the facility for at least one week before the study begins.

  • Group Allocation: Randomly assign animals to several groups (typically 3-5 mice per group), including a vehicle control group and at least 3-5 dose-escalation groups.[8]

  • Dose Administration: Administer a single dose of the compound to each group via the intended clinical route (e.g., intraperitoneal, oral gavage, intravenous). Start with a low dose and escalate in subsequent groups.[9]

  • Clinical Observation: Monitor the animals closely for clinical signs of toxicity immediately after dosing and at regular intervals for up to 14 days. Observations should include changes in posture, activity, breathing, and physical appearance.[7][8]

  • Body Weight Measurement: Record the body weight of each animal daily. A weight loss of more than 20% is often considered a sign of significant toxicity.[9]

  • MTD Determination: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or a body weight loss exceeding a predetermined limit (e.g., 20%).[1][7]

Visualizations: Workflows and Pathways

Experimental and Logical Workflows

G Workflow for Therapeutic Index Evaluation cluster_0 In Vitro Efficacy Assessment cluster_1 In Vivo Toxicity Assessment cluster_2 Therapeutic Index Calculation vitro_start Cancer Cell Lines mtt MTT Assay vitro_start->mtt ic50 Determine IC50 mtt->ic50 ti Therapeutic Index (TI) ic50->ti Effective Dose Proxy vivo_start Animal Models (Mice) dose_escalation Dose Escalation Study vivo_start->dose_escalation mtd Determine MTD/LD50 dose_escalation->mtd mtd->ti Toxic Dose

Caption: A generalized workflow for determining the therapeutic index of a novel compound.

TI_Concept Conceptual Diagram of the Therapeutic Window cluster_2 Toxicity cluster_3 Efficacy min_eff Minimum Effective Dose p1 therapeutic_effect Desired Effect min_eff->therapeutic_effect max_safe Maximum Safe Dose toxic_effect Adverse Effects max_safe->toxic_effect p2

Caption: The relationship between efficacy, toxicity, and the therapeutic window.

Hypothesized Signaling Pathway

While the precise mechanism of action for this compound is not fully elucidated, related nitroaromatic compounds, such as nitroxoline, have been shown to influence key cellular signaling pathways involved in cancer cell proliferation and survival. A potential mechanism could involve the modulation of the AMPK/mTOR pathway.[10]

AMPK_mTOR_Pathway Hypothesized AMPK/mTOR Signaling Pathway compound This compound-Based Compound ampk AMPK (Energy Sensor) compound->ampk Activation (?) mtor mTORC1 (Cell Growth Regulator) ampk->mtor Inhibition apoptosis Apoptosis ampk->apoptosis Induction proliferation Cell Proliferation & Survival mtor->proliferation Promotion

Caption: A hypothesized signaling pathway potentially modulated by this compound-based compounds.

Conclusion

The available in vitro data suggests that metal complexes of this compound exhibit cytotoxic activity against certain cancer cell lines, particularly melanoma. However, a comprehensive evaluation of their therapeutic index is currently hindered by the lack of in vivo toxicity data. To advance the preclinical assessment of these compounds, further studies to determine their Maximum Tolerated Dose (MTD) and in vivo efficacy are essential. By comparing these future findings with the established data for standard chemotherapeutics like cisplatin and paclitaxel, a clearer understanding of the potential safety and utility of this compound-based compounds in cancer therapy can be achieved. The experimental protocols and conceptual frameworks provided in this guide offer a robust foundation for these critical next steps in drug development.

References

Safety Operating Guide

Proper Disposal of 5-Nitropicolinic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical waste are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 5-Nitropicolinic acid, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to mitigate risks associated with hazardous chemical waste.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to prevent exposure.

Required Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves, such as nitrile.

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles. For splash hazards, a face shield in combination with goggles is recommended.[1]

  • Lab Coat: A standard laboratory coat is required to protect against skin contact.

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of dust or vapors.[2]

In case of accidental exposure, follow these first-aid measures immediately:

  • Skin Contact: Remove all contaminated clothing and rinse the affected skin with plenty of water.[3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[2]

II. Prohibited Disposal Methods

Under no circumstances should this compound or its containers be disposed of through conventional waste streams. The following methods are strictly prohibited:

  • Drain Disposal: Do not pour this compound down the sink.[2] The compound is harmful to aquatic life, and this method violates standard hazardous waste regulations.

  • Trash Disposal: Do not discard this compound in the regular trash.[5] Chemical waste must be segregated and handled by trained professionals.

  • Evaporation: Never allow the chemical to evaporate in a fume hood as a method of disposal.[6]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste program, typically overseen by an Environmental Health and Safety (EHS) department.[6][7]

  • Waste Collection:

    • Designate a specific, compatible container for collecting solid or dissolved this compound waste.[2] The container must be in good condition with a secure, leak-proof cap.[8]

    • It is best practice to use the original container if it is intact and can be safely sealed.[8]

    • Do not mix this compound with other incompatible waste streams. For instance, store it separately from bases and strong oxidizing agents.[8][9]

  • Container Labeling:

    • Properly label the waste container with its full contents. The label must include:

      • The full chemical name: "Waste this compound".[2]

      • The words "Hazardous Waste".

      • A clear description of the components and their approximate concentrations.

      • Appropriate hazard pictograms (e.g., "Harmful," "Irritant").[2]

  • Interim Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[7][8]

    • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[7]

    • Ensure the container remains closed at all times, except when adding waste.[6][10]

    • Store the container in a secondary containment tray to prevent spills.

  • Arranging for Final Disposal:

    • Once the container is full or the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to schedule a waste pickup.[7]

    • Provide the EHS team with the chemical name and quantity of waste to be disposed of.

    • Follow all institutional procedures for waste transfer and documentation.

IV. Waste Management Data Summary

The following table summarizes key quantitative parameters relevant to the management of chemical waste.

ParameterGuidelineSource
pH Range for Neutralized Aqueous Waste 5.5 - 9.5[1]
SAA Storage Time Limit (Partially Full) Up to 12 months[7]
SAA Storage Time Limit (Full Container) Must be removed within 3 days[7]
SAA Quantity Limit (Acutely Hazardous Waste) 1 quart[7]

V. Experimental Protocol: Acid Neutralization (Use with Caution)

Disclaimer: The primary and recommended disposal method for this compound is through a licensed hazardous waste contractor arranged by your EHS department. On-site treatment like neutralization should only be performed if it is explicitly permitted by your institution and if you have the proper training and equipment. Corrosivity is a hazardous waste characteristic that may be treated on-site without a permit in some jurisdictions, but only if no other hazardous characteristics are present.[1]

Objective: To neutralize the corrosivity of an aqueous solution of this compound before collection for disposal.

Methodology:

  • Perform the entire procedure in a certified chemical fume hood while wearing all required PPE (goggles, face shield, gloves, lab coat).[1]

  • Place a beaker containing the acidic solution in a larger container filled with an ice-water bath to dissipate any heat generated.[1]

  • While stirring the acidic solution gently, slowly add a weak base, such as a 5% sodium bicarbonate solution or sodium carbonate.[1][11] Add the base portion-wise to control the rate of reaction and prevent excessive foaming or splashing.

  • Continuously monitor the pH of the solution using a calibrated pH meter.

  • Continue adding the base until the pH of the solution is stabilized within the neutral range of 5.5 to 9.5.[1]

  • Collect the resulting neutralized solution in a properly labeled hazardous waste container, as it may still be considered hazardous due to toxicity or other properties.

  • Contact EHS for pickup and disposal of the neutralized waste.

VI. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Waste 5-Nitropicolinic Acid Generated ppe Step 1: Don Appropriate PPE start->ppe prohibited Prohibited Actions: - No Drain Disposal - No Trash Disposal - No Evaporation start->prohibited container Step 2: Select Compatible Hazardous Waste Container ppe->container labeling Step 3: Label Container with 'Hazardous Waste' & Full Chemical Name container->labeling storage Step 4: Store Sealed Container in Satellite Accumulation Area labeling->storage pickup Step 5: Contact EHS for Waste Pickup storage->pickup end Proper Disposal Completed pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitropicolinic acid
Reactant of Route 2
Reactant of Route 2
5-Nitropicolinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.